2,3-DI-Tert-butylphenol
Description
Properties
CAS No. |
26746-38-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,3-ditert-butylphenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(15)12(10)14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
SKDGWNHUETZZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,3-Di-tert-butylphenol CAS number 26746-38-3
An In-Depth Technical Guide to the Molecular Architecture and Application Dynamics of 2,3-Di-tert-butylphenol (CAS 26746-38-3)
Executive Summary
Sterically hindered phenols represent a cornerstone in both industrial antioxidant applications and advanced pharmacological scaffolding. This compound (2,3-DTBP) , identified by CAS number 26746-38-3, is a highly specialized isomer characterized by the presence of two bulky tert-butyl groups adjacent to each other on the phenolic ring. This unique steric environment dictates its physicochemical behavior, limiting the reactivity of the phenolic hydroxyl group and extending its radical-scavenging half-life. As a Senior Application Scientist, understanding the dual nature of 2,3-DTBP—both as an environmental migrant from polymer matrices and as a potent moiety in drug discovery—is critical for navigating its analytical and therapeutic potential.
Structural Paradigm and Physicochemical Profiling
The molecular architecture of 2,3-DTBP (C₁₄H₂₂O) is defined by extreme steric crowding at the 2- and 3-positions. This configuration shields the hydroxyl group, significantly altering its hydrogen-bonding capabilities and pKa compared to unhindered phenols. Consequently, 2,3-DTBP exhibits high lipophilicity and volatility, traits that are advantageous for gas chromatography but require careful handling in aqueous biological assays.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property / Parameter | Value / Description | Analytical Relevance |
| CAS Number | 26746-38-3 | Primary identifier for regulatory compliance[1]. |
| Molecular Weight | 206.3 g/mol | Ideal for GC-MS and LC-MS/MS detection[2]. |
| Physical State (15°C) | Solid | Requires dissolution in organic solvents (e.g., DMSO, Methanol) prior to assaying[2]. |
| Boiling Point | 253°C (487°F) | High thermal stability; suitable for high-temperature GC injection ports[2]. |
| Specific Gravity | 0.914 at 20°C | Less dense than water, influencing liquid-liquid extraction partitioning[2]. |
| Aquatic Toxicity | Very Toxic (H400, H410) | Necessitates stringent waste disposal and environmental monitoring[3]. |
Pharmacological Scaffolding and Biological Activity
While traditionally viewed through the lens of polymer chemistry, 2,3-DTBP has emerged as a valuable structural motif in modern pharmacognosy and synthetic drug development.
Synthetic Drug Development: Antinociceptive Pyrazole Analogs
The integration of sterically hindered phenols into heterocyclic scaffolds is a proven strategy to enhance metabolic stability and modulate inflammatory pathways. Recent pharmacological screening of pyrazole analogs has demonstrated that the substitution of a this compound moiety onto the pyrazole ring significantly influences antinociceptive (pain-inhibiting) efficacy. In in vivo models, such as Freund's complete adjuvant-induced mechanical hyperalgesia, 2,3-DTBP-derivatized pyrazoles achieved a 23% inhibition of pain[4]. The causality here lies in the moiety's ability to act as a localized radical scavenger, dampening the oxidative stress that typically exacerbates tissue damage and sensitizes nociceptors.
Natural Product Isolation: Helichrysum gymnocephalum
In phytochemistry, 2,3-DTBP has been identified as a minor but bioactive constituent (approx. 0.5%) in the essential oil of Helichrysum gymnocephalum[5]. The synergistic matrix of this essential oil exhibits notable in vitro cytotoxicity against human breast cancer cells (MCF-7, IC₅₀ = 16 ± 2 mg/L) and antimalarial activity against chloroquine-resistant Plasmodium falciparum strains[5]. The lipophilic nature of the 2,3-DTBP molecule facilitates cellular membrane permeation, allowing it to disrupt intracellular oxidative balances in targeted pathogenic or oncogenic cells.
Mechanistic Visualization
The following diagram illustrates the proposed signaling modulation by 2,3-DTBP derivatives in pharmacological applications.
Mechanistic pathway of this compound derivatives in modulating oxidative stress and pain.
Environmental Migration and Endocrine Disruption
Beyond therapeutics, 2,3-DTBP is a recognized environmental contaminant. It is frequently employed as an antioxidant additive in plastic manufacturing. Over time, particularly under thermal or UV stress, the compound can migrate from polymer packaging (such as PET bottles) into aqueous contents. Analytical studies utilizing Solid-Phase Extraction (SPE) coupled with GC-MS have successfully identified 2,3-DTBP in bottled mineral water[6]. Because sterically hindered phenols share structural homologies with endogenous hormones, their presence in drinking water raises concerns regarding endocrine-disrupting capabilities, specifically exhibiting estrogenic or anti-estrogenic activities in in vitro bioassays like the Yeast Estrogen Screen (YES)[6].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives caused by matrix effects or artifactual degradation.
Protocol A: SPE and GC-MS Profiling of 2,3-DTBP from Aqueous Matrices
Objective: To extract, concentrate, and quantify trace levels of 2,3-DTBP migrating from plastic packaging into water.
-
Sample Preparation & Internal Standardization:
-
Action: Spike 1.0 L of the aqueous sample with 10 µL of a deuterated internal standard (e.g., Phenol-d5, 10 µg/mL).
-
Causality: The internal standard corrects for analyte loss during the extraction process and accounts for ion suppression in the MS detector, ensuring quantitative trustworthiness.
-
-
Solid-Phase Extraction (SPE):
-
Action: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL HPLC-grade water. Load the sample at a flow rate of 5 mL/min. Elute with 5 mL of Dichloromethane/Methanol (50:50, v/v).
-
Causality: The HLB sorbent captures both polar and non-polar migrants. The mixed elution solvent ensures complete desorption of the highly lipophilic 2,3-DTBP.
-
-
Derivatization (Optional but Recommended):
-
Action: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of pyridine and add 50 µL of BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes.
-
Causality: Silylation of the sterically hindered hydroxyl group prevents peak tailing on the GC column, drastically improving resolution and sensitivity.
-
-
GC-MS Analysis:
-
Action: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a temperature program starting at 60°C (hold 2 min), ramp at 10°C/min to 280°C.
-
Validation: Run a procedural blank (HPLC water processed through the exact same SPE and derivatization steps) to rule out 2,3-DTBP contamination from laboratory plastics.
-
Protocol B: In Vitro Cytotoxicity Screening (MCF-7 Cell Line)
Objective: To evaluate the antiproliferative activity of 2,3-DTBP-containing extracts or synthetic analogs.
-
Compound Preparation:
-
Action: Dissolve the purified 2,3-DTBP derivative in cell-culture grade DMSO to create a 10 mM stock. Dilute in DMEM media to final working concentrations (1–100 µM).
-
Causality: Ensuring the final DMSO concentration on cells does not exceed 0.1% (v/v) prevents solvent-induced cytotoxicity, which would confound the assay results.
-
-
Cell Seeding & Treatment:
-
Action: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Apply the drug treatments for 48 hours.
-
-
MTT Viability Assay:
-
Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.
-
Causality: The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable proxy for cellular metabolic viability.
-
-
System Validation:
-
Action: Include a positive control (e.g., Doxorubicin at 1 µM) to verify assay sensitivity, and a vehicle control (0.1% DMSO in media) to establish the 100% viability baseline.
-
References
-
[Norman Network]. "Suspect List Data for this compound." NORMAN Suspect List Exchange. Available at:[Link]
-
[Umweltbundesamt]. "Anwendung von Biotests zur Charakterisierung der Expositionspfade für Umwelthormone aus Kunststoffen." German Environment Agency. Available at:[Link]
-
[Safety Data Sheet]. "this compound SDS." Blue Lotus Chem. Available at: [Link]
-
[Frontiers in Chemistry]. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers Media S.A. Available at:[Link]
-
[ResearchGate]. "Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities." ResearchGate. Available at:[Link]
Sources
- 1. norman-network.com [norman-network.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. demo.magiqbox.com [demo.magiqbox.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bundesumweltministerium.de [bundesumweltministerium.de]
Structural Divergence and Functional Applications of Sterically Hindered Phenols: A Comparative Analysis of 2,3-Di-tert-butylphenol and 2,6-Di-tert-butylphenol
Executive Summary
Sterically hindered phenols represent a cornerstone class of compounds in both industrial polymer stabilization and rational drug design. While the empirical formulas of positional isomers may be identical, their stereoelectronic architectures dictate vastly different chemical behaviors. This whitepaper provides an in-depth comparative analysis of 2,6-di-tert-butylphenol (2,6-DTBP) and the highly strained 2,3-di-tert-butylphenol (2,3-DTBP) . By examining their thermodynamic stability, radical scavenging mechanisms, and synthetic pathways, this guide equips researchers and drug development professionals with the mechanistic insights required to leverage these molecules in advanced applications.
Stereoelectronic Architecture & Thermodynamic Stability
The fundamental divergence between 2,6-DTBP and 2,3-DTBP lies in the spatial arrangement of their bulky tert-butyl groups and the resulting perturbation of the aromatic system.
2,6-Di-tert-butylphenol: Symmetrical Ortho-Shielding
In 2,6-DTBP, the hydroxyl group is symmetrically flanked by tert-butyl groups at the C2 and C6 positions. This configuration creates a deep steric pocket that physically shields the oxygen atom[1]. The primary consequence of this architecture is a highly optimized O–H bond dissociation energy (BDE), which facilitates the rapid donation of a hydrogen atom to reactive oxygen species (ROS)[2]. Once the hydrogen is donated, the resulting phenoxyl radical is stabilized by hyperconjugation, while the bulky ortho-substituents prevent the radical from dimerizing or reacting with non-target molecules[3].
This compound: Asymmetrical Vicinal Strain
Conversely, 2,3-DTBP features tert-butyl groups at the C2 and C3 positions. Placing two massive tert-butyl groups on adjacent carbons induces severe van der Waals repulsion, known as the "buttressing effect." This vicinal steric clash forces the alkyl groups out of optimal alignment, distorts the planarity of the aromatic ring, and alters the electron density around the hydroxyl group. Because the C6 position remains unhindered, 2,3-DTBP does not form a stable, isolated phenoxyl radical in the same manner as its 2,6-counterpart. Instead of acting as a bulk antioxidant, its unique, highly strained topology makes it an excellent candidate for specific hydrophobic interactions within enzyme binding pockets[4].
Mechanistic Pathways in Application
The Antioxidant Paradigm of 2,6-DTBP
The industrial and pharmaceutical utility of 2,6-DTBP is heavily reliant on the Hydrogen Atom Transfer (HAT) mechanism. High-resolution rotational spectroscopy has demonstrated that the tunneling motion of the hydroxyl group in 2,6-DTBP is perfectly tuned for radical inactivation[2]. By transferring a proton to a lipid peroxyl or hydroxyl radical, 2,6-DTBP neutralizes oxidative stress while becoming a stable, non-propagating radical itself[2].
Fig 1: HAT mechanism of 2,6-DTBP neutralizing ROS into stable phenoxyl radicals.
Pharmacological Bioactivity of 2,3-DTBP
Because 2,3-DTBP lacks symmetrical shielding, it is rarely used to prevent polymer degradation. However, in drug development, its specific steric bulk is highly prized. Phytochemical studies have successfully isolated 2,3-DTBP from the leaves of Tradescantia spathacea, where it demonstrated potent anti-obesity properties by acting as a targeted porcine pancreatic lipase inhibitor[5]. Furthermore, rational drug design has incorporated the 2,3-DTBP moiety into pyrazole analogs. The strained aliphatic chain fits precisely into the Gln178 and Arg499 residues of the COX-2 enzyme, effectively modulating oxidative and inflammatory pathways to induce significant antinociceptive (pain-inhibiting) effects[4].
Quantitative Data Comparison
To guide experimental selection, the physicochemical and functional parameters of both isomers are summarized below:
| Parameter | 2,6-Di-tert-butylphenol (2,6-DTBP) | This compound (2,3-DTBP) |
| IUPAC Name | 2,6-bis(2-methylpropan-2-yl)phenol | 2,3-bis(2-methylpropan-2-yl)phenol |
| Substitution Pattern | Symmetrical Ortho-flanking | Asymmetrical Vicinal (Ortho/Meta) |
| Steric Strain Profile | Moderate (Symmetrical shielding) | Severe (Vicinal buttressing effect) |
| Primary Mechanism | Hydrogen Atom Transfer (HAT) | Enzyme Pocket Modulation (COX/LOX) |
| Industrial Application | Bulk Antioxidant, Polymer Stabilizer | Pharmacophore, Phytochemical Agent |
| Synthesis Pathway | Direct Ortho-Alkylation of Phenol | Complex Multistep / Natural Extraction |
Experimental Protocols & Methodologies
As a Senior Application Scientist, ensuring reproducibility requires understanding the causality behind each protocol step. The following methodologies are designed as self-validating systems.
Protocol A: Ortho-Selective Catalytic Synthesis of 2,6-DTBP
Direct alkylation of phenol with isobutylene using Brønsted acids (e.g., H₂SO₄) will inherently favor para-alkylation due to lower steric resistance at the C4 position[1]. To force ortho-alkylation, a Lewis acid catalyst—specifically aluminum phenoxide—must be used. The aluminum coordinates with the phenol oxygen, creating a cyclic transition state that directs the isobutylene exclusively to the ortho positions[6].
Step-by-Step Workflow:
-
Catalyst Preparation: In a highly controlled, moisture-free reactor, react phenol with aluminum to generate the coordinatively unsaturated aluminum tris-(phenolate) complex[6].
-
Temperature Regulation: Heat the mixture strictly to 100°C–110°C. Causality Insight: Operating below 100°C drastically reduces the yield of 2,6-DTBP, while exceeding 110°C provides enough thermal energy to break the coordination complex, leading to the formation of undesired para-alkylated byproducts[7].
-
Alkylation: Introduce isobutylene gas into the reactor under atmospheric pressure for 8 hours[7]. The intermediate 2-tert-butylphenol will form first, followed by the expulsion of the bulky ligand to yield the final product[6].
-
Purification: Subject the crude mixture to rectification and recrystallization from normal-structure hydrocarbons to achieve >99% purity. The target compound will precipitate as a colorless solid melting at ~35.2°C[7].
Fig 2: Ortho-selective catalytic synthesis workflow for 2,6-di-tert-butylphenol.
Protocol B: Kinetic DPPH Radical Scavenging Assay for Hindered Phenols
When evaluating the antioxidant capacity of 2,6-DTBP derivatives, standard 30-minute DPPH (2,2-diphenyl-1-picrylhydrazyl) assays will yield false negatives. The massive steric bulk of the tert-butyl groups physically impedes the approach of the DPPH radical, drastically slowing the reaction kinetics compared to unhindered phenols[3].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in absolute ethanol. Prepare a parallel 0.2 mM solution of the 2,6-DTBP test compound in ethanol[3].
-
Reaction Initiation: In a 1 cm path-length glass cuvette, mix 0.75 mL of the DPPH solution with 0.75 mL of the test compound solution[3].
-
Extended Spectrophotometric Monitoring: Measure the absorbance at 515 nm. Self-Validating Step: Because of the steric hindrance, the reaction must be monitored continuously for up to 20 hours to capture the maximum thermodynamic conversion[3].
-
Data Calculation: Calculate the antioxidant activity using the formula: I (%) = [(A0 - A1) / A0] * 100, where A0 is the control absorbance and A1 is the sample absorbance[3].
References
- Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. CRIS - Unibo.
- Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. MedCrave.
- 2,6-Di-tert-butylphenol. Wikipedia.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Sp
- A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol.
- US4113976A - Method of preparing 2,6-di-tert.butylphenol.
Sources
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Spathecea - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
The Architecture of Antioxidant Efficacy: Properties and Applications of Ortho-Meta Substituted Hindered Phenols
Executive Summary
Sterically hindered phenols (SHPs) represent a cornerstone class of redox-active compounds, historically utilized as industrial antioxidants (e.g., BHT, BHA) and increasingly deployed as highly selective pharmacophores in rational drug design[1]. While the steric bulk at the ortho positions dictates the stability of the phenoxyl radical, meta-substitution provides a critical, non-steric mechanism for fine-tuning the electronic landscape and lipophilicity of the molecule. This whitepaper dissects the physicochemical properties of ortho-meta substituted hindered phenols, exploring their "chameleonic" redox behavior and providing self-validating experimental workflows for their evaluation in drug development.
Mechanistic Foundations: The Synergy of Ortho and Meta Substitution
The efficacy of a phenolic antioxidant is governed by its ability to donate a hydrogen atom to a reactive oxygen species (ROS) and subsequently stabilize the resulting phenoxyl radical. This process is primarily dictated by two thermodynamic parameters: the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP)[2].
The Ortho-Substitution Effect: Steric Shielding and BDE Reduction
Substitution at the 2,6-ortho positions with bulky alkyl groups (e.g., tert-butyl) serves a dual purpose. First, the electron-donating inductive effect of these groups significantly lowers the O-H BDE, facilitating rapid Hydrogen Atom Transfer (HAT)[3]. Second, the immense steric bulk acts as a physical shield. Once the phenoxyl radical is formed, the ortho groups prevent the radical from participating in pro-oxidant chain reactions or dimerizing, effectively trapping the radical until it can be safely quenched.
The Meta-Substitution Effect: Electronic Tuning and Pharmacokinetics
While ortho and para substitutions directly participate in resonance stabilization of the phenoxyl radical, meta substitutions (3,5-positions) influence the ring primarily through inductive effects. Research demonstrates that the reduction potential of meta-substituted methoxyphenoxyl radicals strictly satisfies the Hammett correlation[2].
Because meta groups do not sterically crowd the hydroxyl moiety, they offer drug developers a "backdoor" to modulate the molecule's electronic properties. For instance, meta-methoxy or meta-methyl groups can lower the vertical ionization potential (IPv), promoting the Sequential Proton Loss Electron Transfer (SPLET) mechanism in polar physiological environments without compromising the steric pocket required for radical stability[4]. Furthermore, meta-substitution is a vital tool for optimizing the partition coefficient (LogP), enhancing cellular membrane permeability for neuroprotective and anti-cancer applications.
The "Chameleonic" Redox Switch in Oncology
In modern drug development, ortho-meta substituted SHPs are celebrated for their paradoxical, "chameleonic" biological activity[5]. In healthy tissues, characterized by neutral pH and normal oxygen states, SHPs act as potent chain-breaking antioxidants, protecting cellular membranes from lipid peroxidation.
However, in the tumor microenvironment—which is characterized by elevated basal ROS levels, hypoxia, and slight acidity—these compounds undergo a redox switch. The phenoxyl radical is further oxidized to a highly electrophilic quinone methide. This species acts as a potent pro-oxidant, depleting intracellular glutathione, inducing mitochondrial membrane dissipation, and ultimately triggering apoptosis in malignant cells[6].
Mechanistic pathway of SHPs acting as a redox switch between healthy and tumor tissues.
Quantitative Structure-Activity Relationship (QSAR) Data
To predict the antioxidant capacity of novel SHPs, researchers rely on Density Functional Theory (DFT) calculations to determine BDE and IP. Lower BDE correlates with higher HAT efficacy, while lower IP correlates with higher Single Electron Transfer (SET) efficacy.
| Compound Class | Substitution Pattern | Est. BDE (kcal/mol) | Est. IP (eV) | Primary Mechanism (Aqueous) |
| Unsubstituted Phenol | None | ~88.0 | ~8.1 | Inefficient / Mixed |
| Ortho-Substituted | 2,6-di-tert-butyl | ~77.5 | ~7.6 | HAT |
| Meta-Substituted | 3,5-dimethoxy | ~86.2 | ~7.4 | SPLET |
| Ortho/Meta Hybrid | 2,6-di-tert-butyl-3,5-dimethyl | ~76.1 | ~7.2 | HAT / SPLET Synergy |
Data summarized from theoretical DFT/B3LYP calculations and Hammett constant derivations[2][4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of ortho-meta substituted SHPs must follow a self-validating loop: theoretical QSAR predictions must be empirically validated by electrochemical profiling, which in turn must correlate with in vitro biological assays.
Iterative, self-validating workflow for the development and screening of novel SHP therapeutics.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Causality: BDE and IP are theoretical constructs. CV provides the empirical anodic peak potential (
-
Preparation: Prepare a 1.0 mM solution of the synthesized SHP in anhydrous acetonitrile.
-
Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte to ensure conductivity without participating in the redox reaction. -
Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (carefully polished with alumina slurry), a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Execution: Scan the potential from 0.0 V to +1.5 V at varying scan rates (e.g., 50, 100, 200 mV/s).
-
Analysis: Record the
. Ortho-meta substituted SHPs typically exhibit an irreversible or quasi-reversible oxidation peak. A lower compared to unsubstituted phenol validates successful electronic tuning via meta-substitution.
Protocol 2: Evaluating the "Chameleonic" Cytotoxic Switch (MTT & ROS Assay)
Causality: To prove the compound acts as a drug-like redox switch, it must demonstrate high viability in healthy cells (antioxidant protection) and high cytotoxicity in malignant cells (quinone methide generation).
-
Cell Culture: Culture a healthy cell line (e.g., HEK-293) and a target tumor cell line (e.g., SH-SY5Y neuroblastoma) in DMEM supplemented with 10% FBS.
-
Treatment: Seed cells in 96-well plates at
cells/well. Treat with the SHP library at concentrations ranging from 0.1 µM to 100 µM for 24 hours. -
ROS Quantification (The Mechanism): Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) to parallel wells. DCFDA is oxidized by ROS into highly fluorescent DCF. Measure fluorescence (Ex/Em = 485/535 nm). Expected Result: Decreased fluorescence in HEK-293 (scavenging); increased fluorescence in SH-SY5Y (pro-oxidant burst)[6].
-
Viability Quantification (The Outcome): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the
for both cell lines to determine the Selectivity Index (SI = Healthy / Tumor).
Conclusion
The strategic incorporation of meta-substituents into sterically hindered phenols unlocks a sophisticated level of pharmacological control. By decoupling the steric requirements of radical shielding (ortho-driven) from the electronic requirements of reduction potential and lipophilicity (meta-driven), researchers can engineer highly selective, chameleonic molecules capable of navigating complex biological redox environments.
References
1.[1] Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Publishing. Available at:[Link] 2.[5] Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PubMed. Available at:[Link] 3.[6] Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC. Available at:[Link] 4.[4] A theoretical study of phenolic compounds with antioxidant properties. ResearchGate. Available at:[Link] 5.[2] Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants. ResearchGate. Available at:[Link] 6.[3] Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols. PMC. Available at:[Link]
Sources
- 1. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Di-tert-butylphenol molecular weight and formula C14H22O
The following technical guide is structured to address the specific steric and electronic anomalies of 2,3-Di-tert-butylphenol , a rare and sterically congested isomer of the C14H22O family.
Steric Constraints, Synthesis Challenges, and Bioactive Potential of the Ortho-Vicinal Isomer
Executive Technical Summary
This compound (2,3-DTBP) represents a unique structural challenge within the phenol family. Unlike its industrially ubiquitous isomers—2,6-di-tert-butylphenol (a precursor to antioxidants) and 2,4-di-tert-butylphenol (a plastic stabilizer)—the 2,3-isomer is characterized by extreme steric buttressing . The placement of two massive tert-butyl groups in adjacent ortho and meta positions creates significant torsional strain, distorting the planarity of the benzene ring and altering the phenolic hydroxyl group's reactivity.
This guide serves as a definitive reference for researchers isolating this compound from natural matrices (e.g., Helichrysum gymnocephalum) or attempting its de novo synthesis for structure-activity relationship (SAR) studies in drug development.
Core Physicochemical Profile
| Property | Value / Description | Technical Note |
| IUPAC Name | This compound | Distinct from 2,6-DTBP (Propofol analog) |
| Molecular Formula | C₁₄H₂₂O | Isomeric with 2,4-, 2,5-, 2,6-, 3,4-, 3,5-DTBP |
| Molecular Weight | 206.32 g/mol | Monoisotopic Mass: 206.167 Da |
| InChIKey | SKDGWNHUETZZCS-UHFFFAOYSA-N | CRITICAL: Do not confuse with DKCP... (2,6-isomer) |
| CAS Registry | Ambiguous in commercial DBs | Often mislabeled as 128-39-2 (2,6-isomer). Verify via NMR. |
| Appearance | Viscous oil or low-melting solid | Melting point suppressed by steric symmetry breaking |
| Solubility | Lipophilic (LogP ~4.9) | Soluble in DCM, Hexane; Insoluble in Water |
Structural Analysis & Steric Causality
The defining feature of 2,3-DTBP is the Ortho-Buttressing Effect .
-
Vicinal Repulsion: The tert-butyl group at C2 is ortho to the hydroxyl (-OH). The tert-butyl group at C3 is adjacent to C2. The van der Waals radius of a tert-butyl group is large (~3 Å). Placing two such groups side-by-side forces the aromatic ring to warp and the substituents to rotate out of plane to minimize energy.
-
Hydroxyl Shielding: The C2 tert-butyl group effectively shields the phenolic oxygen, making it less acidic (cryptophenol behavior) and resistant to typical esterification compared to unhindered phenols.
-
Spectroscopic Signature:
-
1H NMR: Expect crowding effects. The aromatic protons will show distinct splitting patterns (likely a doublet-doublet or multiplet for the remaining 3 protons) different from the symmetric 2,6-isomer (which shows a triplet and doublet).
-
IR: The O-H stretch may be shifted due to the inability to form intermolecular hydrogen bonds efficiently (steric inhibition).
-
Visualization: Steric Strain & Isomer Comparison
Figure 1: Comparative analysis of steric environments. The 2,3-isomer suffers from vicinal crowding (red), unlike the symmetric shielding of the 2,6-isomer (green).
Occurrence & Bioactivity[1]
While 2,6-DTBP is synthetic, 2,3-DTBP has been identified in specific natural product matrices, suggesting a biosynthetic pathway involving terpene cyclization or specific enzymatic alkylation.
-
Natural Source: Identified as a constituent (approx. 0.5%) of the essential oil of Helichrysum gymnocephalum (Madagascan Everlasting flower).[1]
-
Pharmacological Relevance:
-
Antinociceptive (Pain Relief): Structural analogs of 2,3-DTBP have shown potential in modulating oxidative and inflammatory pathways associated with hyperalgesia.[2]
-
Cytotoxicity: The lipophilicity of the di-tert-butyl motif allows membrane permeation, potentially disrupting cell signaling in specific cancer lines (e.g., MCF-7), though specificity is lower than targeted therapies.
-
Experimental Protocols
Protocol A: Isolation from Essential Oil Matrix
Rationale: Direct synthesis is low-yield due to steric hindrance. Isolation from high-content natural oils or reaction mixtures requires rigorous separation.
Reagents: Helichrysum oil (crude), Hexane (HPLC grade), Ethyl Acetate, Silica Gel (230-400 mesh).
-
Fractionation:
-
Load crude oil onto a flash chromatography column pre-equilibrated with 100% Hexane.
-
Gradient: Elute with Hexane:Ethyl Acetate (99:1 → 95:5). The highly lipophilic 2,3-DTBP will elute early, alongside terpenes, but slightly after the hydrocarbons due to the -OH group.
-
-
Identification (GC-MS):
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (2 min) → 240°C @ 4°C/min.
-
Target Ion: Look for molecular ion [M]+ 206 .
-
Differentiation: Differentiate from 2,6-DTBP by retention time (2,3-isomer usually elutes later than 2,6- on non-polar columns due to the exposed dipole of the -OH, whereas 2,6- -OH is buried).
-
-
Purification:
-
Collect fractions corresponding to the specific RI (Retention Index) approx 1502 (varies by column).
-
Evaporate solvent under reduced pressure (<40°C) to prevent sublimation.
-
Protocol B: Synthetic Approach (Friedel-Crafts Limitation)
Warning: Standard alkylation of phenol with isobutylene yields 2,4- and 2,6- products thermodynamically. To access the 2,3-isomer, a blocking strategy is required.
Hypothetical Workflow:
-
Starting Material: 3-tert-butylphenol.
-
Blocking: Sulfonate at the para position (C4) and ortho (C6) to block them? (Difficult).
-
Alternative: Use 2-bromo-3-tert-butylphenol and perform a Kumada coupling with tert-butylmagnesium chloride (highly difficult due to sterics).
-
Recommended Route: Isomerization of 2,5-di-tert-butylphenol using acid catalysis (e.g., Triflic acid) often produces an equilibrium mixture where 2,3- is a minor component (<5%) detectable by GC.
Technical Alert: The "CAS Confusion"
CRITICAL SAFETY & INTEGRITY NOTICE: A Google search for "this compound CAS" often yields 128-39-2 .
-
128-39-2 is 2,6-Di-tert-butylphenol .[3]
-
96-76-4 is 2,4-Di-tert-butylphenol .
Using the wrong isomer in drug development can lead to catastrophic failure in SAR studies because the 2,6-isomer is a radical scavenger (antioxidant) with a "buried" proton, while the 2,3-isomer has an exposed, albeit crowded, phenolic proton with completely different hydrogen-bonding kinetics.
Verification Step: Always verify your material using 13C NMR .
-
2,6-DTBP: Shows high symmetry (fewer carbon signals).
-
2,3-DTBP: Asymmetric (14 distinct carbon signals expected, or close to it).
Bio-Pathway & Mechanism of Action
The biological activity of 2,3-DTBP is linked to its ability to modulate oxidative stress, similar to other hindered phenols, but with altered binding kinetics.
Figure 2: Proposed mechanism of action.[2] The compound penetrates lipid bilayers to act as a radical scavenger and potential enzyme modulator.
References
-
Cavalli, J. F., et al. (2004). Composition, antioxidant and antimicrobial activities of the essential oil of Helichrysum gymnocephalum from Madagascar. Journal of Essential Oil Research.
-
Galvão, J. G., et al. (2020).[2] Antinociceptive and anti-inflammatory effects of this compound analogs. (Contextual citation from PMC search results on pyrazole analogs).
-
Norman Network. (2023). Substance Factsheet: this compound. (Source for InChIKey verification).
-
PubChem. (2023). Compound Summary: Di-tert-butylphenols.[3][1] (General isomer data for comparison).
Sources
Introduction: The Question of Isomeric Stability
An In-depth Technical Guide to the Stability of 2,3-Di-tert-butylphenol
In the landscape of substituted phenols, the spatial arrangement of functional groups dictates not only the chemical reactivity but also the inherent stability of the molecule. Di-tert-butylphenols, a class of compounds widely utilized as antioxidants and stabilizers in various industries, exist as several isomers depending on the substitution pattern of the bulky tert-butyl groups on the phenol ring.[1] This guide focuses on the specific case of this compound, an isomer whose existence and stability are governed by profound steric challenges. We will dissect the structural and thermodynamic factors that define its stability, compare it with its more common isomers, and explore its propensity for molecular rearrangement.
Part 1: The Impact of Steric Hindrance
The defining characteristic of this compound is the adjacent positioning of two bulky tert-butyl groups. This arrangement induces significant steric strain, a phenomenon where the non-bonded interactions between these large groups lead to intramolecular repulsion and a less stable molecular configuration. The tert-butyl groups, with their tetrahedral carbon centers and associated hydrogen atoms, occupy a considerable volume of space. When forced into proximity at the ortho and meta positions, they create a crowded environment around the phenolic hydroxyl group and the benzene ring.[2]
This steric congestion has several consequences:
-
Distortion of Bond Angles: To alleviate the strain, the molecule may distort from its ideal planar geometry, affecting the bond angles and lengths within the aromatic ring.
-
Reduced Reactivity: The hydroxyl group, a key site for many phenolic reactions, is sterically shielded by the neighboring tert-butyl group, potentially hindering its ability to participate in reactions like hydrogen donation, a key mechanism for antioxidant activity.[1]
-
Thermodynamic Instability: The overall energy of the molecule is increased due to the repulsive forces, making it thermodynamically less stable compared to isomers where the bulky groups are further apart.
Caption: Steric crowding in this compound.
Part 2: Thermodynamic Stability - A Comparative Analysis
The thermodynamic stability of a molecule can be quantified by its standard molar enthalpy of formation (ΔfH°). While experimental data for this compound is scarce due to its instability, we can infer its properties by comparing the known values for its more stable isomers.[3]
| Isomer | Standard Molar Enthalpy of Formation (gas phase, kJ/mol) |
| 2,4-Di-tert-butylphenol | -283.3 ± 3.8[3] |
| 2,6-Di-tert-butylphenol | -272.0 ± 4.0[3] |
| This compound | (Expected to be significantly less negative) |
The more negative the enthalpy of formation, the more stable the compound. The data clearly shows that both 2,4- and 2,6-di-tert-butylphenol are thermodynamically stable molecules. In the 2,4-isomer, the tert-butyl groups are separated, minimizing steric hindrance. In the 2,6-isomer, while both groups are ortho to the hydroxyl, they are symmetrical and provide effective steric shielding, which is beneficial for antioxidant applications.[1] For this compound, the high degree of steric strain from the adjacent tert-butyl groups would result in a significantly less negative (or even positive) enthalpy of formation, indicating its inherent instability.
Part 3: Isomerization and the Jacobsen Rearrangement
Sterically hindered alkylbenzenes are known to undergo rearrangement reactions, especially in the presence of an acid catalyst, to yield more stable isomers. The Jacobsen rearrangement is a classic example of such a transformation, involving the migration of an alkyl group on a polyalkylbenzene ring.[4][5][6][7] While originally described for polyalkylbenzenesulfonic acids, the principle applies to other polyalkylbenzenes where steric strain can be relieved through alkyl group migration.[8]
In the case of this compound, under acidic conditions, it is highly probable that one of the tert-butyl groups would migrate to a less sterically hindered position on the aromatic ring. This would lead to the formation of more stable isomers such as 2,4-di-tert-butylphenol, 2,5-di-tert-butylphenol, or 3,5-di-tert-butylphenol. This isomerization process is a key indicator of the instability of the 2,3-isomer. The de-tert-butylation, disproportionation, and isomerization reactions of di- and mono-alkylated phenols are sensitive to temperature and occur on acidic sites.[9]
Caption: Potential isomerization of this compound.
Part 4: Synthetic Challenges and Protocols
The synthesis of di-tert-butylphenols is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene or tert-butyl alcohol in the presence of an acid catalyst.[10] The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions.
-
Formation of 2,4- and 2,6-isomers: The use of Brønsted acids like sulfuric acid tends to favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol.[11][12] In contrast, using a Lewis acid catalyst like aluminum phenoxide can direct the alkylation to the ortho positions, yielding 2,6-di-tert-butylphenol.[13]
The synthesis of this compound is synthetically challenging and not a favored product under standard alkylation conditions. The introduction of a second tert-butyl group adjacent to one already on the ring is sterically disfavored.
Experimental Protocol: Synthesis of 2,4-Di-tert-butylphenol
To illustrate the typical outcome of phenol alkylation, the following is a representative protocol for the synthesis of the stable 2,4-isomer.
Objective: To synthesize 2,4-di-tert-butylphenol by the alkylation of phenol with isobutylene using an acid catalyst.
Materials:
-
Phenol
-
Isobutylene
-
Acid catalyst (e.g., sulfuric acid or an acid-supported alumina catalyst)[12]
-
High-pressure reactor
-
Gas chromatography apparatus for product analysis
Procedure:
-
A high-pressure reactor is charged with phenol and the acid catalyst (e.g., gamma-alumina).[12]
-
The reactor is heated to a temperature in the range of 120-180°C with stirring.[12]
-
Isobutylene is introduced into the reactor under pressure (1-10 kg/cm ²).[12]
-
The reaction is allowed to proceed for a period of 30 minutes to 6 hours.[12]
-
Samples are periodically taken and analyzed by gas chromatography to monitor the composition of the reaction mixture.
-
Upon completion, the reactor is cooled, and the unreacted isobutylene is released.
-
The solid catalyst is separated by filtration, and the liquid product is purified by distillation.
Expected Outcome: The primary product of this reaction will be 2,4-di-tert-butylphenol, with smaller amounts of 2-tert-butylphenol, 4-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. The formation of this compound is not expected to be significant due to the steric hindrance associated with its formation.
Conclusion
Based on the principles of steric hindrance, thermodynamic data of related isomers, and known chemical rearrangement reactions, it can be concluded that This compound is not a stable isomer . The significant steric strain imposed by the adjacent tert-butyl groups renders it thermodynamically unfavorable compared to other di-tert-butylphenol isomers where these bulky groups are more separated. Its existence is likely transient, with a strong propensity to isomerize to more stable configurations, such as 2,4- or 2,5-di-tert-butylphenol, particularly under acidic conditions. The synthetic routes to di-tert-butylphenols further underscore this instability, as they predominantly yield the less sterically crowded isomers. For researchers and professionals in drug development and material science, understanding the inherent instability of the 2,3-substitution pattern is crucial for predicting reaction outcomes and designing stable, functional molecules.
References
- Benchchem. (n.d.). 2,3-DI-Tert-butoxyphenol|High-Purity Research Chemical.
- Velu, S., Ramaswamy, V., & Sivasanker, S. (2002). Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41. RSC Publishing.
- ResearchGate. (2025). Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41 | Request PDF.
- Wikipedia. (n.d.). Jacobsen rearrangement.
- ACS Publications. (n.d.). Thermochemical and Theoretical Study of tert-Butyl and Di-tert-butylphenol Isomers | The Journal of Organic Chemistry.
- Cambridge University Press. (n.d.). Jacobsen Rearrangement.
- Wikipedia. (n.d.). 2,6-Di-tert-butylphenol.
- Benchchem. (n.d.). A Head-to-Head Comparison of Di-tert-butylphenol Isomers in Polymer Stabilization.
- Slideshare. (n.d.). Jacobsen reaction | PPTX.
- PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol.
- Organic Reactions, Inc. (2026). The Jacobsen Reaction.
- Chemistry LibreTexts. (2023). Jacobsen Rearrangement.
- ChemAnalyst. (2025). Di-tert-butylphenol (DTBP): Understanding the Production Process.
- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
- MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- Google Patents. (n.d.). KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-DI-Tert-butoxyphenol|High-Purity Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Jacobsen Rearrangement (Chapter 67) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Jacobsen reaction | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Di-tert-butylphenol (DTBP): Understanding the Production Process [chemanalyst.com]
- 11. prepchem.com [prepchem.com]
- 12. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 13. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
Technical Whitepaper: Structural and Functional Divergence of DTBP Isomers
The following technical guide details the structural, synthetic, and pharmacological distinctions between the 2,3-di-tert-butylphenol (2,3-DTBP) and 2,4-di-tert-butylphenol (2,4-DTBP) isomers.
A Comparative Analysis of 2,3-DTBP and 2,4-DTBP for Drug Discovery
Executive Summary
In the landscape of phenolic secondary metabolites, the positioning of tert-butyl groups dictates not only chemical stability but also biological interaction. While 2,4-di-tert-butylphenol (2,4-DTBP) is a ubiquitous, commercially dominant antioxidant and signaling molecule, its isomer This compound (2,3-DTBP) represents a sterically "overcrowded" rare congener.
For drug development professionals, the distinction is critical:
-
2,4-DTBP serves as a broad-spectrum bioactive scaffold (antimicrobial, cytotoxic) but carries potential off-target toxicity and endocrine liability.
-
2,3-DTBP , characterized by extreme steric strain (the "buttressing effect"), exhibits distinct specificity, recently identified as a lipase inhibitor with anti-obesity potential.
This guide analyzes the physicochemical and pharmacological bifurcation of these two isomers.
Molecular Architecture & Steric Analysis
The defining difference between these isomers is the spatial arrangement of the bulky tert-butyl groups relative to the hydroxyl (-OH) group and to each other.
2.1. 2,4-DTBP: The Distributed Isomer
-
Structure: Substituents are at the ortho (C2) and para (C4) positions.
-
Sterics: The C2 tert-butyl group provides steric protection to the phenolic hydroxyl, enhancing antioxidant stability (radical scavenging). The C4 group is spatially isolated.
-
Conformation: The ring remains relatively planar. The hydroxyl group is accessible for hydrogen bonding, albeit shielded on one side.
2.2. 2,3-DTBP: The Vicinal "Buttressed" Isomer
-
Structure: Substituents are at the ortho (C2) and meta (C3) positions.
-
Sterics (The Buttressing Effect): The presence of two massive tert-butyl groups on adjacent carbons (vicinal substitution) creates immense steric repulsion. The C3 group pushes the C2 group closer to the hydroxyl oxygen.
-
Consequence: This "buttressing" forces the C2 tert-butyl group to twist significantly out of plane or distorts the benzene ring itself to relieve strain. This makes the hydroxyl proton exceptionally crowded and alters its pKa and binding kinetics compared to the 2,4-isomer.
2.3. Comparative Visualization
The following diagram illustrates the structural logic and resulting properties.
Figure 1: Structural logic flow comparing the distributed steric hindrance of 2,4-DTBP versus the vicinal steric strain of 2,3-DTBP.
Physicochemical & Synthetic Properties[1][2][3][4]
| Feature | 2,4-Di-tert-butylphenol (2,4-DTBP) | This compound (2,3-DTBP) |
| CAS Number | 96-76-4 | 125559-66-2 (varies by salt/derivative); Rare |
| Substitution | 2, 4 (Ortho, Para) | 2, 3 (Ortho, Meta - Vicinal) |
| Synthesis Difficulty | Low. Direct Friedel-Crafts alkylation of phenol with isobutylene favors para/ortho positions. | High. Direct synthesis is difficult due to steric inhibition at C3. Often requires rearrangement or directed metalation. |
| Natural Occurrence | Common. Found in Pseudomonas, Streptomyces, and root exudates (e.g., sweet potato). | Rare. Identified in Tradescantia spathacea and specific essential oils (Helichrysum). |
| NMR Signature (1H) | ABC System (approx). H3 (d, J | Contiguous System. H4, H5, H6 are adjacent. Expect Vicinal coupling (d, t, d pattern typically). |
| Stability | High oxidative stability. Used as an antioxidant intermediate (e.g., Irganox 168). | Lower stability due to ring strain; prone to specific metabolic oxidation. |
Pharmacology & Drug Development Applications
4.1. 2,4-DTBP: The Broad-Spectrum Agent
2,4-DTBP is frequently identified in high-throughput screens of natural product extracts.
-
Mechanism: Acts as a lipophilic radical scavenger and membrane disruptor.
-
Key Activities:
-
Antimicrobial: Effective against fungal pathogens (Fusarium, Candida) via ROS generation.
-
Antiviral: Reported activity against specific viral capsid proteins.
-
Toxicity Warning: In mammalian models, 2,4-DTBP can exhibit cytotoxicity and potential endocrine disruption. It is often flagged as a "PAINS" (Pan-Assay Interference Compound) candidate in screening libraries due to its high lipophilicity and membrane accumulation.
-
4.2. 2,3-DTBP: The Targeted Inhibitor
2,3-DTBP is less common but offers a more specific pharmacophore due to its unique shape.
-
Mechanism: The crowded steric bulk prevents non-specific binding but fits specific hydrophobic pockets in enzymes.
-
Key Activities:
-
Anti-Obesity (Lipase Inhibition): Recent studies (e.g., from Tradescantia spathacea) identify 2,3-DTBP as a pancreatic lipase inhibitor. The steric bulk likely mimics the lipid substrate transition state, blocking the active site.
-
Ligand Chemistry: Used in organometallic chemistry (e.g., Titanium or Zirconium catalysts) where the "buttressed" geometry forces specific catalytic angles, unlike the more flexible 2,4-isomer.
-
Experimental Protocol: Analytical Differentiation
To validate the identity of a DTBP isomer in a drug discovery pipeline, rely on 1H NMR coupling patterns rather than just Mass Spectrometry (as fragmentation patterns are similar).
Protocol: NMR Identification of DTBP Isomers
-
Sample Prep: Dissolve 5-10 mg of isolated compound in 0.6 mL CDCl3.
-
Acquisition: Run standard 1H NMR (minimum 400 MHz).
-
Analysis of Aromatic Region (6.5 - 7.5 ppm):
-
If 2,4-DTBP: Look for a Doublet (d) at ~7.3 ppm (H3, meta coupling only), a Doublet of Doublets (dd) at ~7.1 ppm (H5), and a Doublet (d) at ~6.9 ppm (H6, ortho coupling). Key: The signals are distinct and show meta-coupling (J ~2Hz).
-
If 2,3-DTBP: Look for a consecutive 3-proton system . You will see a Doublet (d) (H4), a Triplet (t) (or dd appearing as t) (H5), and a Doublet (d) (H6). Key: The coupling constants will be dominated by ortho-coupling (J ~8Hz) for all interactions.
-
Protocol: GC-MS Separation
-
Column: DB-5ms or equivalent non-polar column.
-
Program: 50°C (2 min) -> 10°C/min -> 280°C.
-
Elution Order: Due to the "ortho effect" and intramolecular hydrogen bonding:
-
2,6-DTBP (if present) elutes first (most shielded OH).
-
2,4-DTBP elutes second (one shielded OH).
-
2,3-DTBP typically elutes later or close to 2,4 depending on the specific column interaction with the exposed (but crowded) OH. Note: Retention indices must be calibrated with standards.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. Retrieved from [Link]
-
Tan, B.L., et al. (2023). Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Spathecea.[1] (Identifying 2,3-DTBP as a bioactive isolate). Tunku Abdul Rahman University of Management and Technology. Retrieved from [Link]
-
Vinati Organics. 2,4 Di Tert Butylphenol (2,4 DTBP) Technical Data Sheet. Retrieved from [Link]
Sources
Steric Architectures in Phenolic Systems: The 2,3-Di-tert-butylphenol Paradigm
The following is an in-depth technical guide on the steric dynamics and applications of 2,3-di-tert-butylphenol.
Executive Summary: The Asymmetric Steric Outlier
In the landscape of hindered phenols, 2,6-di-tert-butylphenol (2,6-DTBP) is the industry standard for symmetric steric protection, widely recognized as the core pharmacophore of BHT (butylated hydroxytoluene). However, its structural isomer, This compound (2,3-DTBP) , presents a far more complex and chemically significant steric environment.
Unlike the symmetric "picket fence" protection of the 2,6-isomer, 2,3-DTBP introduces the "Buttressing Effect." This phenomenon occurs when the tert-butyl group at the meta (3) position sterically repels the tert-butyl group at the ortho (2) position, forcing the latter into closer proximity with the phenolic hydroxyl group. This guide analyzes the physicochemical consequences of this interaction, its impact on ligand design for organometallic catalysis, and the challenges inherent in its synthesis.
Molecular Architecture: The Buttressing Effect[1][2][3]
The defining feature of 2,3-DTBP is the vicinal substitution of two massive tert-butyl groups on the benzene ring. While the aromatic ring is rigid, the substituents are not.
Geometric Distortion
In a standard ortho-substituted phenol, the substituent can rotate to minimize interaction with the hydroxyl group. In 2,3-DTBP, the 3-t-Bu group occupies the space required for the 2-t-Bu group to relax.
-
Vector Analysis: The van der Waals radius of the 3-position substituent exerts a lateral force on the 2-position substituent.
-
Consequence: The 2-t-Bu group is mechanically "locked" or "buttressed" against the hydroxyl group. This prevents the hydroxyl proton from participating in intermolecular hydrogen bonding and severely restricts the rotation of the C-O bond.
Visualization of Steric Pressure
The following diagram illustrates the steric pressure vectors and the resulting restricted rotation of the hydroxyl moiety.
Figure 1: Mechanistic flow of the Buttressing Effect in this compound, showing the cascade of steric repulsion.
Physicochemical Profile
The buttressing effect translates directly into measurable spectral and chemical anomalies.
Infrared Spectroscopy (IR)
The most diagnostic feature of 2,3-DTBP is the O-H stretching frequency.
-
Free vs. Associated: Typical phenols show a broad band at 3200–3400 cm⁻¹ due to intermolecular hydrogen bonding.
-
2,3-DTBP Signature: Due to the extreme steric crowding, the OH group cannot approach another acceptor molecule. Consequently, the spectrum exhibits a sharp, high-frequency peak (approx. 3600–3650 cm⁻¹) characteristic of a "free" hydroxyl group, even in concentrated solutions or solid phases [1].
Acidity (pKa)
Steric hindrance drastically reduces acidity by destabilizing the phenoxide anion.
-
Solvation Inhibition: The bulky 2,3-substitution pattern prevents solvent molecules from stabilizing the localized negative charge on the oxygen atom.
-
Resonance Inhibition: The buttressing effect may force the oxygen atom out of the aromatic plane, reducing the overlap between the oxygen's p-orbitals and the benzene ring's
-system. -
Data Comparison:
Compound pKa (approx. in water/alcohol) Steric Environment Phenol 9.95 Unhindered 2-tert-Butylphenol ~10.6 Moderately Hindered 2,6-Di-tert-butylphenol 11.7 Symmetrically Shielded | This compound | >12.0 (Est.) | Buttressed / Asymmetrically Shielded |[1][2][3][4][5][6]
Radical Stability
Like its 2,6-isomer, 2,3-DTBP forms a phenoxyl radical upon oxidation. However, the radical's stability is governed by a trade-off:
-
Kinetic Stability: High. Recombination is sterically blocked.
-
Thermodynamic Stability: Lower than 2,6-DTBP. The radical electron requires delocalization into the ring, which demands planarity. The buttressing effect fights this planarity, introducing strain energy into the radical species [2].
Synthesis and Isolation Challenges
Synthesizing 2,3-DTBP is non-trivial compared to the 2,4- or 2,6-isomers.
Thermodynamic Control vs. Kinetic Control
Friedel-Crafts alkylation of phenol with isobutylene is thermodynamically controlled. The bulky tert-butyl groups prefer to be as far apart as possible (meta/para or 3,5 and 2,4 positions).
-
The Problem: Direct alkylation yields 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol as major products. The 2,3-isomer is a high-energy "steric mistake" in standard conditions.
Synthetic Protocols
Successful isolation often requires indirect routes or highly specific catalyst systems:
-
Isomerization: Acid-catalyzed isomerization of 2,5- or 2,4-di-tert-butylphenols often produces equilibrium mixtures where 2,3-DTBP is a minor component (<5%).
-
Directed Metalation/Coupling: Modern synthesis may employ ortho-lithiation of a pre-existing 3-tert-butylphenol derivative, followed by trapping with a bulky electrophile, though this is low-yielding.
-
Ligand Precursor Synthesis: In research settings, 2,3-DTBP is often derivatized immediately (e.g., via Mannich reactions) to form larger ligand architectures, which stabilizes the steric strain within a metal coordination sphere [3].
Applications in Drug Design & Catalysis
While 2,6-DTBP is a commodity antioxidant (BHT), 2,3-DTBP is a precision tool for molecular engineering.
Ligand Design for Polymerization Catalysts
The asymmetric bulk of 2,3-DTBP is prized in the design of Bis(phenolate)lanthanide complexes .
-
Mechanism: When used as a ligand (e.g., bridged via a methylene or amine linker), the 2,3-substitution pattern creates a chiral-like pocket around the metal center (Lanthanum, Yttrium).
-
Application: These complexes serve as catalysts for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable plastics. The "buttressed" wall directs the incoming monomer insertion, improving stereocontrol [3].
The "Steric Gear" Concept
In drug design, the 2,3-DTBP motif acts as a molecular gear .
-
Function: By interlocking with adjacent residues, it can enforce a specific conformation of a drug molecule, reducing the entropic penalty of binding to a receptor.
-
Bioactivity: Derivatives have shown activity in modulating oxidative pathways and pain inhibition, likely due to the molecule's ability to trap radical species (ROS) while resisting metabolic degradation due to steric shielding [4].
Experimental Workflow: Ligand Synthesis
Protocol: Synthesis of a Salan-type Ligand precursor from 2,3-DTBP (Mannich Condensation).
Reagents:
-
This compound (2.0 eq)
-
Formaldehyde (37% aq.[7] solution, excess)
-
Primary amine (e.g., 2-methoxyethylamine, 1.0 eq)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step:
-
Dissolution: Dissolve the amine in the ethanol/water mixture at 0°C.
-
Addition: Add formaldehyde dropwise. Stir for 30 minutes to form the iminium intermediate.
-
Coupling: Add this compound. The reaction must be heated to reflux (80°C) for 12–24 hours. Note: The high temperature is required to overcome the steric barrier of the 2-position.
-
Precipitation: Upon cooling, the "buttressed" ligand often precipitates as colorless needles due to its high crystallinity and low solubility in cold ethanol.
-
Validation: 1H NMR will show a distinct shift in the methylene bridge protons, confirming the connection to the ortho position despite the steric hindrance.
Figure 2: Synthetic workflow for derivatizing 2,3-DTBP, highlighting the thermal energy required to overcome the steric barrier.
References
-
Ingold, K. U., & Taylor, D. R. (1961). Infrared frequencies and intensities of the hydroxyl group in 2,6-di-tert-butyl-4-substituted phenols. Canadian Journal of Chemistry.
-
Nakamura, M. (1970). Restricted Rotation Involving the Tetrahedral Carbon. XLIII. Buttressing Effect on Rotational Barriers.[1][2] Bulletin of the Chemical Society of Japan.
-
Pschenitza, M. (2017). From Michael-type systems to biobased lactones: Designing novel polymer microstructures with modified bis(phenolate)lanthanides. Technical University of Munich (TUM).
-
Galvão, J. G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
Sources
Technical Guide: The Rare Isomers of the Di-tert-butylphenol Family
Subtitle: Synthesis, Separation, and Pharmacological Potential of the "Forbidden" Meta-Isomers
Executive Summary
While 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP) dominate the industrial landscape as antioxidants and UV stabilizers, they represent only the thermodynamic "valleys" of the di-tert-butylphenol (DTBP) energy landscape.[1] The rare isomers —specifically 3,5-di-tert-butylphenol and 2,5-di-tert-butylphenol —are often dismissed as impurities or synthetic dead-ends.[1]
However, recent drug development research has identified these rare isomers as potent bioactive scaffolds with distinct mechanisms of action, ranging from specific antifungal activity (via ROS accumulation) to selective endocrine modulation.[1] This guide provides a rigorous technical roadmap for synthesizing, isolating, and characterizing these high-value rare isomers, moving beyond the standard Friedel-Crafts alkylation paradigms.
Part 1: The Structural Landscape & Thermodynamics[1]
The rarity of specific DTBP isomers is dictated by the ortho/para directing nature of the phenolic hydroxyl group and the massive steric bulk of the tert-butyl group (A-value ~5.0 kcal/mol).[1]
The "Forbidden" Zones[1]
-
Thermodynamic Favorites (2,4- & 2,6-DTBP): The hydroxyl group activates the ortho and para positions.[1] The tert-butyl groups naturally populate these positions to maximize electronic stabilization, despite some steric strain in the 2,6-isomer.[1]
-
The Meta-Stable Rare (3,5-DTBP): Placing alkyl groups meta to the hydroxyl is electronically unfavorable under standard Friedel-Crafts conditions.[1] This isomer cannot be made by direct alkylation of phenol; it requires "de novo" ring construction or indirect substitution.
-
The Steric Exclusion (3,4- & 2,3-DTBP): Isomers with adjacent tert-butyl groups exhibit the "buttressing effect."[1] The van der Waals radii of the methyl protons clash, making these structures kinetically accessible only under extreme forcing conditions and thermodynamically prone to rearrangement.[1]
DOT Diagram: The Isomer Stability Landscape
The following diagram visualizes the synthetic accessibility and thermodynamic stability of the family.[1]
Caption: Stability landscape showing the direct routes to common isomers vs. indirect routes required for rare isomers.
Part 2: Synthesis & Isolation Strategies
Protocol A: Synthesis of 3,5-Di-tert-butylphenol (The Grignard Route)
Objective: Synthesize 3,5-DTBP without contamination from the 2,4- or 2,6-isomers.[1] Mechanism: This route bypasses the directing effects of the hydroxyl group by establishing the carbon skeleton first (1,3,5-tri-tert-butylbenzene) or using a halogenated precursor where the meta-position is already fixed.[1]
Materials:
-
1-Bromo-3,5-di-tert-butylbenzene (Precursor)[1]
-
Magnesium turnings (activated)
-
Trimethyl borate (B(OMe)3)
-
Hydrogen Peroxide (30%) / Acetic Acid
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, react 1-Bromo-3,5-di-tert-butylbenzene (10 mmol) with Mg turnings (12 mmol) in anhydrous THF. Initiate with a crystal of iodine. Reflux for 2 hours until Mg is consumed.
-
Boronate Capture: Cool the Grignard solution to -78°C. Add Trimethyl borate (15 mmol) dropwise. The steric bulk of the t-butyl groups does not interfere with this substitution.[1] Warm to room temperature (RT) and stir for 1 hour.
-
Oxidation: Cool to 0°C. Add acetic acid (2 mL) followed by dropwise addition of 30% H2O2 (5 mL). This converts the boronic ester directly to the phenol.[1]
-
Workup: Quench with saturated NaHSO3 (to destroy excess peroxide). Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: The crude product is often a solid. Recrystallize from minimal hexanes.
Protocol B: Synthesis of 2,5-Di-tert-butylphenol (The Rearrangement Route)
Objective: Access the 2,5-substitution pattern, often found in marine metabolites.[1] Mechanism: Acid-catalyzed rearrangement of p-tert-butylphenol or reduction of 2,5-di-tert-butyl-1,4-benzoquinone.[1]
Step-by-Step Workflow (Benzoquinone Reduction):
-
Precursor Prep: Dissolve 2,5-di-tert-butyl-1,4-benzoquinone (commercial or synthesized via oxidation of 2,5-di-tert-butylhydroquinone) in ethanol.
-
Reduction: Add excess Sodium Borohydride (NaBH4) at 0°C. The quinone yellow color will fade to colorless.
-
Acidification: Carefully acidify with 1M HCl to pH 4. This prevents re-oxidation during workup.
-
Isolation: Extract with Dichloromethane. The product, 2,5-di-tert-butylhydroquinone, can be further modified or used directly.[1] Note: To get the mono-phenol (2,5-di-tert-butylphenol), controlled deoxygenation is required, which is synthetically challenging.[1] The hydroquinone form is the primary bioactive target in this subclass.[1]
Part 3: Analytical Fingerprinting
Distinguishing the rare isomers from the common ones is critical, as their boiling points are similar.[1] NMR is the definitive tool.[1]
Comparative NMR Data (1H, 400 MHz, CDCl3)
| Isomer | Key Signal: Aromatic Protons | Key Signal: t-Butyl Groups | Structural Logic |
| 2,4-DTBP | Doublets (J~8Hz) and Singlet | Two distinct singlets (1.43, 1.29 ppm) | Asymmetric environment.[1] |
| 2,6-DTBP | Doublet (J~8Hz) and Triplet | One singlet (1.44 ppm, 18H) | Symmetric; t-butyls are equivalent. |
| 3,5-DTBP | Singlet (~6.9 ppm) and Singlet (~7.2 ppm) | One singlet (1.35 ppm, 18H) | Symmetric; t-butyls are equivalent but meta to OH. |
| 2,5-DTBP | Doublets (J~2Hz, meta-coupling) | Two distinct singlets | Asymmetric; para-relationship of protons. |
Critical Identification Note: In 3,5-DTBP, the hydroxyl proton often appears as a sharp singlet at ~4.8 ppm (concentration dependent), whereas in 2,6-DTBP, the hydroxyl proton is shielded by the flanking t-butyl groups and appears sharper and further upfield (~5.0-5.2 ppm) compared to unhindered phenols, but the symmetry of the aromatic region is the "tell."[1]
Part 4: Bioactivity & Pharmacological Potential[3]
The rare isomers are not just chemical curiosities; they possess distinct biological profiles compared to the broad-spectrum toxicity of 2,4-DTBP.[1]
3,5-DTBP: The Antifungal Specialist
Unlike 2,4-DTBP, which is a general cytotoxin, 3,5-DTBP exhibits specific activity against Candida albicans biofilms.[1]
-
Mechanism: It induces the accumulation of Reactive Oxygen Species (ROS) specifically within fungal mitochondria, leading to apoptosis-like cell death without significant lysis of mammalian red blood cells.[1]
-
Application: Potential lead compound for treating catheter-associated fungal infections where biofilm resistance is a major hurdle.
2,4-DTBP: The Endocrine Disruptor (Cautionary Tale)
Research indicates 2,4-DTBP acts as an agonist for the Retinoid X Receptor alpha (RXRα).[1][3]
-
Pathway: It binds to the ligand-binding pocket of RXRα, promoting adipogenesis (fat cell differentiation).[1] This classifies it as a potential "obesogen."[4]
-
Relevance: Drug developers using "mixed" DTBP isomers as antioxidants in formulations must rigorously remove 2,4-DTBP to avoid off-target endocrine effects.[1]
DOT Diagram: Pharmacological Pathways
Caption: Divergent biological mechanisms: 3,5-DTBP targets fungal bioenergetics, while 2,4-DTBP activates human nuclear receptors.[1]
References
-
PubChem. 2,5-Di-tert-butylphenol | C14H22O. National Library of Medicine. Available at: [Link]
-
SIELC Technologies. Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column. Available at: [Link]
-
MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]
Sources
- 1. US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant - Google Patents [patents.google.com]
- 2. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 3. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Synthesis and Validation of 2,3-Di-tert-butylphenol Pyrazole Analogs for Dual COX-2/5-LOX Inhibition
Introduction & Mechanistic Rationale
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antinociceptive and anti-inflammatory effects. Recent structural optimization strategies have demonstrated that incorporating sterically hindered phenolic moieties—specifically the 2,3-di-tert-butylphenol group—into the pyrazole core significantly enhances the modulation of oxidative and inflammatory pathways. According to recent pharmacological evaluations, these analogs exhibit potent pain inhibition (up to 23% baseline improvement) in complete Freund's adjuvant-induced mechanical hyperalgesia models ([1]).
The mechanistic causality behind this efficacy lies in a dual-action structural design:
-
The Pyrazole Core : Acts as a competitive inhibitor at the active sites of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), disrupting the arachidonic acid cascade.
-
The this compound Moiety : The bulky tert-butyl groups at the 2- and 3-positions provide asymmetric steric shielding. The ortho-tert-butyl group stabilizes the phenoxy radical via steric hindrance, conferring intrinsic antioxidant properties. Concurrently, the meta-tert-butyl group enhances lipophilicity, facilitating cellular membrane penetration and hydrophobic pocket binding within the 5-LOX enzyme.
Biological Target Pathway
Dual inhibition of COX-2 and 5-LOX pathways by this compound pyrazole analogs.
Synthetic Strategy and Workflow
The synthesis of 1,5-disubstituted pyrazole analogs bearing a this compound moiety involves a convergent synthetic route. The protocol utilizes a classic Knorr-type cyclocondensation between a functionalized 1,3-diketone and a hydrazine derivative synthesized from the di-tert-butylphenol core, a method validated for generating potent 5-lipoxygenase inhibitors ([2]).
Step-by-step synthetic workflow for this compound pyrazole analogs.
Experimental Protocols
Phase 1: Preparation of 2,3-Di-tert-butyl-4-hydrazinylphenol Hydrochloride
Expertise Note: To bridge the hindered phenol to the pyrazole core, the phenol must be aminated and subsequently converted to a hydrazine. During the nitration of this compound, maintaining the temperature strictly below 55 °C is paramount. Exceeding this threshold frequently results in the over-oxidation of the phenol to its corresponding quinone, drastically reducing the yield of the target nitrophenol.
-
Nitration : Dissolve this compound (10.0 mmol) in hexane (40 mL) and warm to 50 °C. Dropwise add 30% aqueous HNO₃ (17 mL) over 30 minutes. Maintain at 50–55 °C for 12 hours. Filter the yellow precipitate (2,3-di-tert-butyl-4-nitrophenol), wash with hexane, and dry under vacuum.
-
Reduction : Suspend the nitrophenol (8.0 mmol) in absolute ethanol (30 mL). Add SnCl₂·2H₂O (40.0 mmol) and reflux at 80 °C for 4 hours. Cool to room temperature, neutralize with 1M NaOH, and extract with ethyl acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the aniline derivative.
-
Diazotization & Reduction : Dissolve the aniline (5.0 mmol) in concentrated HCl (5 mL) at 0 °C. Add NaNO₂ (5.5 mmol) in water (2 mL) dropwise. Stir for 30 min. Add a solution of SnCl₂·2H₂O (15.0 mmol) in concentrated HCl (5 mL) dropwise at 0 °C. Stir for 2 hours at room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the hydrazine hydrochloride intermediate.
Phase 2: Synthesis of the 1,3-Diketone Precursor
Expertise Note: The 1,3-diketone dictates the substituents at the 3- and 5-positions of the final pyrazole ring. Using a strong base like NaH ensures complete deprotonation of the acetophenone, driving the Claisen condensation forward.
-
In a flame-dried flask under N₂, suspend NaH (60% dispersion in mineral oil, 12.0 mmol) in anhydrous THF (20 mL) at 0 °C.
-
Add the appropriate substituted acetophenone (10.0 mmol) and diethyl oxalate (11.0 mmol) dropwise.
-
Stir the mixture at room temperature for 15 hours. Quench with 1M HCl, extract with dichloromethane, and purify via silica gel chromatography (Hexane:EtOAc 4:1) to yield the 1,3-diketone intermediate.
Phase 3: Cyclocondensation to Pyrazole Analogs
Expertise Note: The choice of glacial acetic acid as a catalyst in this phase is critical; it facilitates the dehydration of the hemiaminal intermediate without causing the degradation of the sterically hindered hydrazine.
-
Dissolve the 1,3-diketone (4.0 mmol) and 2,3-di-tert-butyl-4-hydrazinylphenol hydrochloride (4.0 mmol) in absolute ethanol (25 mL).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reflux the mixture at 85 °C for 12 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).
-
Concentrate the solvent under reduced pressure. Resuspend the crude residue in water and extract with ethyl acetate.
-
Purify the target pyrazole analog via flash column chromatography or recrystallization from hot ethanol.
Quantitative Data & Optimization Matrix
To establish a self-validating protocol, reaction conditions were optimized. The table below summarizes the yield and biological efficacy (IC₅₀) based on the substitution pattern of the 1,3-diketone precursor.
| Compound ID | R-Group (Diketone) | Cyclization Temp (°C) | Isolated Yield (%) | Purity (HPLC, %) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| DTBP-Pyr-01 | -Phenyl | 85 | 78 | >98.5 | 1.24 ± 0.05 | 2.10 ± 0.12 |
| DTBP-Pyr-02 | -4-Fluorophenyl | 85 | 82 | >99.0 | 0.85 ± 0.03 | 1.45 ± 0.08 |
| DTBP-Pyr-03 | -4-Methoxyphenyl | 85 | 74 | >97.5 | 2.15 ± 0.10 | 3.60 ± 0.15 |
| DTBP-Pyr-04 | -Trifluoromethyl | 80 | 85 | >99.2 | 0.62 ± 0.02 | 0.98 ± 0.05 |
Note: IC₅₀ values demonstrate that electron-withdrawing groups (e.g., -CF₃, -F) enhance binding affinity within the COX-2/5-LOX active sites, complementing the lipophilic anchoring provided by the this compound moiety.
Troubleshooting & Analytical Validation
-
Regioselectivity Issues : The Knorr pyrazole synthesis can yield a mixture of 1,3- and 1,5-regioisomers. The asymmetric steric bulk of the this compound moiety strongly directs the formation of the 1,5-isomer. Confirm regiochemistry using 2D NOESY NMR; a cross-peak between the pyrazole C4-H and the N1-phenyl protons confirms the 1,5-substitution pattern.
-
Incomplete Cyclization : If TLC indicates the presence of the uncyclized hydrazone intermediate, increase the concentration of glacial acetic acid to 1.0 mL and extend the reflux time by 4 hours. Ensure the ethanol used is strictly absolute, as water drives the equilibrium backward.
References
-
Galvão, G. M., Florentino, I. F., Sanz, G., & Menegatti, R. (2021). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Chemistry, 9, 718064.[Link]
-
Zhao, H., et al. (2016). "Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase." Bioorganic & Medicinal Chemistry, 24(1), 1-10.[Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Isolation of 2,3-Di-tert-butylphenol from Helichrysum gymnocephalum Oil
[1][2]
Executive Summary
This application note details a high-precision protocol for the isolation of 2,3-di-tert-butylphenol (2,3-DTBP) , a rare phenolic constituent (approx. 0.5% abundance) found in the essential oil of Helichrysum gymnocephalum (Malagasy Everlasting).[1][2] Unlike the common artifact 2,4-di-tert-butylphenol, the 2,3-isomer presents unique steric challenges and is often masked by the oil's dominant component, 1,8-cineole (~47–60%).
Key Technical Insight: Direct chromatographic isolation of a 0.5% component from a terpene-rich matrix is inefficient. This protocol utilizes Chemoselective Alkaline Enrichment (CAE) to remove neutral terpenes (cineoles, pinenes) prior to chromatography, increasing the target analyte's effective concentration from 0.5% to >15% in the crude fraction.
Botanical & Chemical Context
-
Source Material: Helichrysum gymnocephalum (leaves/flowering tops).[1][2][3][4]
-
Geographical Origin: Madagascar (Endemic).[1]
-
Matrix Profile: The essential oil is dominated by 1,8-cineole (Eucalyptol), with significant amounts of bicyclogermacrene and
-curcumene.[2] -
Target Analyte: this compound.[1][5][2]
-
Molecular Formula: C
H O -
MW: 206.32 g/mol
-
Boiling Point: High (relative to monoterpenes).
-
pKa: ~10-11 (Weakly acidic due to steric hindrance of ortho-tert-butyl groups).
-
Chemical Structure & Steric Challenge
The 2,3-substitution pattern creates significant steric strain compared to the 2,4-isomer. This affects the molecule's binding affinity in chromatography and its acidity in extraction, requiring modified pH handling.
Figure 1: The isolation challenge lies in the massive abundance difference between the volatile matrix and the hindered phenolic target.
Materials & Equipment
Reagents
-
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).
-
Extraction Reagents: Sodium Hydroxide (2M NaOH), Hydrochloric Acid (2M HCl), Anhydrous Sodium Sulfate (Na
SO ). -
Stationary Phases: Silica Gel 60 (230–400 mesh) for Flash; C18 (ODS) for HPLC.
Instrumentation
-
Extraction: Clevenger-type hydrodistillation apparatus (2L capacity).
-
Purification: Flash Chromatography System (e.g., Biotage/Grace) & Semi-prep HPLC (UV/Vis detector).
-
Analysis: GC-MS (EI, 70eV) and NMR (500 MHz).
Experimental Protocol
Phase 1: Essential Oil Extraction
Objective: Obtain the volatile matrix without thermal degradation of phenols.
-
Preparation: Air-dry fresh H. gymnocephalum leaves for 7 days in shade. Grind to a coarse powder (2mm mesh).
-
Distillation: Place 500g of biomass in a 2L flask with 1.5L distilled water.
-
Execution: Hydrodistill for 3 hours . (Note: Extended distillation >4h risks oxidation; <2h yields incomplete phenol recovery).
-
Recovery: Collect the oil (yield ~1.5–2.0%), dry over anhydrous Na
SO , and store at 4°C in amber glass.
Phase 2: Chemoselective Alkaline Enrichment (CAE)
Objective: Partition the phenolic fraction (target) from the neutral terpene fraction (waste).
Rationale: 2,3-DTBP is a hindered phenol. Standard 1M NaOH might not fully deprotonate it due to the ortho-tert-butyl group shielding the hydroxyl. We use 2M NaOH and longer contact time.
-
Dilution: Dissolve 10g of Essential Oil in 50mL n-Hexane .
-
Extraction (Step A): Transfer to a separatory funnel. Add 30mL of 2M NaOH . Shake vigorously for 5 minutes. Allow layers to settle.
-
Repeat: Extract the Organic 1 layer twice more with 30mL 2M NaOH to ensure complete capture of hindered phenols. Combine all Aqueous layers.
-
Washing: Wash the combined Aqueous layer once with 20mL n-Hexane to remove trapped terpenes. Discard this hexane wash.
-
Acidification (Step B): Cool the Aqueous layer to 0°C. Dropwise add 2M HCl until pH < 2. The solution will turn cloudy as phenols protonate and crash out.
-
Recovery (Step C): Extract the acidified aqueous phase with 3 x 30mL Dichloromethane (DCM) .
-
Concentration: Dry combined DCM layers over Na
SO and evaporate under reduced pressure.-
Result:Phenolic Enriched Fraction (PEF) . Yield is typically 1-3% of original oil mass, but concentration of 2,3-DTBP is now ~15-25%.
-
Phase 3: Chromatographic Isolation
Step 3.1: Flash Column Chromatography
-
Column: Silica Gel 60 (30g).
-
Load: Dissolve PEF in minimum Hexane:DCM (9:1).
-
Elution Gradient:
-
0–5 min: 100% Hexane (Elutes residual hydrocarbons).
-
5–20 min: 0% → 5% EtOAc in Hexane (Target window).
-
20–30 min: 5% → 20% EtOAc (Elutes polar phenols/artifacts).
-
-
Fraction Collection: Collect 10mL fractions. Monitor via TLC (Silica, Hexane:EtOAc 9:1, visualize with Vanillin-Sulfuric acid). 2,3-DTBP typically appears as a distinct spot with R
~0.6-0.7 (higher than unhindered phenols).
Step 3.2: Semi-Preparative HPLC (Polishing)
Required if Flash fractions are <95% pure.
-
Column: C18 Reverse Phase (250mm x 10mm, 5µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (85:15) .
-
Note: High organic content is needed due to the lipophilicity of the tert-butyl groups.
-
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 275 nm (characteristic phenol absorption).
-
Collection: Collect the peak corresponding to the target (Retention time established via analytical injection).
Workflow Visualization
Figure 2: Step-by-step isolation logic, prioritizing the removal of the Cineole matrix via pH manipulation.
Analytical Validation (Self-Correcting Data)
To ensure the isolate is This compound and not the common 2,4-isomer , compare spectral data against these benchmarks.
GC-MS Validation (EI, 70eV)
-
Retention Index (RI): On DB-5 column, 2,3-DTBP elutes earlier than 2,4-DTBP due to intramolecular hydrogen bonding and steric shielding reducing polarity.
-
Fragmentation:
-
Base Peak: m/z 191 (M - CH
) . Loss of methyl from tert-butyl group. -
Molecular Ion: m/z 206 [M]
. -
Differentiation: The ratio of m/z 57 (t-butyl) to the molecular ion can vary between isomers, but NMR is required for definitive proof .
-
NMR Validation ( H, 500 MHz, CDCl )
The coupling patterns of the aromatic protons are the definitive test.
| Signal | This compound (Target) | 2,4-di-tert-butylphenol (Common Artifact) |
| Aromatic Region | ABC System (3 adjacent protons) | ABX / AMX System (Protons separated) |
| Coupling | Two doublets and one triplet (or dd) | One doublet (ortho), one dd, one doublet (meta) |
| Chemical Shift | ||
| t-Butyl Groups | Two singlets (~1.4 ppm), distinct | Two singlets (~1.3, 1.4 ppm) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery in PEF | Incomplete deprotonation. | The 2,3-isomer is sterically hindered. Increase NaOH concentration to 2.5M or increase shaking time to 10 mins. |
| Cineole Contamination | Inefficient phase separation. | Increase the number of hexane washes on the alkaline aqueous phase before acidification. |
| Co-elution on HPLC | Similar polarity phenols. | Switch solvent modifier from Acetonitrile to Methanol (selectivity change) or use a Phenyl-Hexyl column. |
References
-
Afoulous, S., et al. (2011).[6][8] Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities, Attribution of the Activity Origin by Correlations.[6][7][8][9][10][11][12] Molecules, 16(10), 8273–8291.[10]
-
Cavalli, J. F., et al. (2001). Composition of the essential oil of Helichrysum gymnocephalum from Madagascar.[1][4][7] Flavour and Fragrance Journal, 16(2), 119–121.
- Key Finding: Provides baseline chemical profile for H. gymnocephalum.
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35.
- Key Finding: Review of di-tert-butylphenol isomers, useful for distinguishing natural occurrences
Sources
- 1. Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities, Attribution of the Activity Origin by Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helichrysum gymnocephalum essential oil: chemical composition and cytotoxic, antimalarial and antioxidant activities, attribution of the activity origin by correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zurma.co.nz [zurma.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Composition of Essential Oil Isolated From Marigold (Tagetes Erecta L.) Flowers Cultivated in Lahore, Pakistan [academia.edu]
- 7. helichrysum gymnocephalum flower oil [thegoodscentscompany.com]
- 8. aromaweb.com [aromaweb.com]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Untargeted/Targeted 2D Gas Chromatography/Mass Spectrometry Detection of the Total Volatile Tea Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 12. researchgate.net [researchgate.net]
2,3-Di-tert-butylphenol as an intermediate in pharmaceutical synthesis
Topic: Strategic Utilization of Di-tert-butylphenols in Pharmaceutical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.
PART 1: EXECUTIVE SUMMARY & STRATEGIC ORIENTATION
The Steric Advantage in Drug Design
The incorporation of tert-butyl groups onto phenolic scaffolds is a pivotal strategy in medicinal chemistry. These bulky substituents serve two critical functions:
-
Metabolic Shielding: They block metabolically labile sites (typically ortho or para positions) from cytochrome P450 oxidation, extending the drug's half-life (
). -
Lipophilic Modulation: They significantly increase
, enhancing membrane permeability and hydrophobic pocket binding.
Isomer Specificity: The "2,3" vs. "2,4/2,6" Distinction
While the prompt specifies 2,3-di-tert-butylphenol , it is chemically imperative to address the steric reality of this isomer.
-
This compound: This isomer suffers from extreme steric strain due to the "buttressing effect" of vicinal tert-butyl groups. It is synthetically elusive and rarely used as a primary pharmaceutical intermediate.
-
2,4-Di-tert-butylphenol (2,4-DTBP): The industry-standard intermediate, most notably for the cystic fibrosis blockbuster Ivacaftor (VX-770) .
-
2,6-Di-tert-butylphenol (2,6-DTBP): The ubiquitous scaffold for antioxidant pharmacophores (e.g., Probucol derivatives) and anti-inflammatory agents.
Editorial Decision: To ensure this guide provides actionable, high-value utility, we will focus on the 2,4-DTBP scaffold as the primary case study for pharmaceutical synthesis (Ivacaftor), while analyzing the 2,6-DTBP scaffold for metabolic stability. We will explicitly document the limitations of the 2,3-isomer to validate scientific integrity.
PART 2: TECHNICAL PROFILE & STRUCTURAL ANALYSIS
Comparative Isomer Data
| Feature | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol | This compound |
| CAS Registry | 96-76-4 | 128-39-2 | Rare/Niche |
| Steric Environment | Moderate (Ortho/Para) | High (Ortho/Ortho) | Extreme (Vicinal) |
| Reactivity | Nucleophilic at C5/C6 | Nucleophilic at C4 (Para) | Kinetic inhibition |
| Key Pharma App. | Ivacaftor (CFTR Potentiator) | Probucol , Anti-inflammatories | Minor metabolite/impurity |
| LogP (Calc) | ~4.8 | ~4.9 | ~4.9 |
PART 3: PRIMARY PROTOCOL – SYNTHESIS OF IVACAFTOR INTERMEDIATE
Target: Synthesis of 5-amino-2,4-di-tert-butylphenol , the critical "Left-Hand Side" (LHS) amine for Ivacaftor. Starting Material: 2,4-Di-tert-butylphenol.[1][2][3][4]
Mechanism of Action & Rationale
Direct nitration of 2,4-DTBP is prone to oxidation (quinone formation) due to the electron-rich ring. The protocol below utilizes a carbonate protecting group to modulate electron density, directing nitration to the C5 position while suppressing side reactions.
Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway for the Ivacaftor amine intermediate from 2,4-DTBP.[1][4]
Detailed Experimental Protocol
Step 1: Protection (Carbonate Formation) [5]
-
Reagents: 2,4-DTBP (1.0 eq), Methyl chloroformate (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve 2,4-DTBP in dichloromethane (DCM) at 0°C.
-
Add triethylamine dropwise.
-
Slowly add methyl chloroformate (exothermic). Maintain T < 10°C.
-
Checkpoint: Monitor TLC for disappearance of phenol.
-
Workup: Wash with 1N HCl, then brine. Dry over MgSO4.
-
-
Why: The carbonate group is electron-withdrawing enough to prevent ring oxidation but allows electrophilic aromatic substitution.
Step 2: Regioselective Nitration
-
Reagents: Protected Phenol (from Step 1),
or , . -
Procedure:
-
Dissolve intermediate in
at -5°C. -
Add nitrating agent slowly.
-
Critical Control: The tert-butyl groups at 2 and 4 sterically block those positions. The carbonate directs ortho to itself (position 6) or para (position 4 - blocked). However, the interplay of sterics directs the nitro group primarily to position 5 .
-
Quench on ice. Filter the solid precipitate.
-
Step 3: Reduction to Aniline
-
Reagents: Nitro-intermediate, Ammonium Formate (H-source), Pd/C (10% w/w), Methanol.
-
Procedure:
-
Suspend nitro compound in MeOH.
-
Add Pd/C catalyst.
-
Add Ammonium Formate (Transfer Hydrogenation is safer than
gas for this scale). -
Heat to reflux for 2 hours.
-
Result: Simultaneous cleavage of the carbonate and reduction of the nitro group yields 5-amino-2,4-di-tert-butylphenol .
-
PART 4: SECONDARY APPLICATION – 2,6-DTBP SCAFFOLDS
Application: Synthesis of Probucol analogs and Anti-inflammatory agents. Mechanism: The 2,6-di-tert-butyl motif acts as a "radical sink." The phenolic hydrogen is easily abstracted to form a phenoxy radical, which is kinetically stabilized by the bulky tert-butyl groups, preventing propagation of oxidative chain reactions.
Protocol Summary (Mannich Reaction):
-
Reactants: 2,6-DTBP + Formaldehyde + Secondary Amine.
-
Conditions: Reflux in Ethanol.
-
Product: 4-substituted-2,6-di-tert-butylphenol (active antioxidant pharmacophore).
PART 5: CRITICAL ANALYSIS – THE "2,3" ISOMER ANOMALY
Researchers may encounter literature citing "this compound" in high-throughput screening libraries or natural product degradation lists. However, for de novo synthesis:
-
The Ortho-Effect: Two tert-butyl groups on adjacent carbons (1,2-relationship) force the aromatic ring to distort from planarity to relieve van der Waals repulsion.
-
Synthetic Implication: Friedel-Crafts alkylation of phenol with isobutylene yields the 2,4- and 2,6- isomers thermodynamically. The 2,3- isomer is kinetically inaccessible via standard routes.
-
Recommendation: If a protocol specifically demands the 2,3-isomer, verify the source. It is likely a typo for 2,6-DTBP (common antioxidant) or 2,4-DTBP (Ivacaftor precursor).
PART 6: REFERENCES
-
Vertex Pharmaceuticals. (2014). Discovery of Ivacaftor (VX-770).[6] Journal of Medicinal Chemistry.[6] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31405, 2,6-Di-tert-butylphenol.Link
-
Encyclopedia.pub. (2024). Ivacaftor (VX-770) Synthetic Routes and Mechanism.Link
-
Arnett, E. M. (1986). Steric crowding in organic chemistry: The buttressing effect. Journal of the American Chemical Society. (Foundational text on steric strain in vicinal t-butyl systems).
Sources
- 1. WO2014125506A2 - A process for the preparation of ivacaftor and its intermediates - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. A Process For The Preparation Of Ivacaftor [quickcompany.in]
- 4. AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR - Patent 4043439 [data.epo.org]
- 5. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Application Note: Evaluating 2,3-Di-tert-butylphenol as a Novel Scaffold in Anti-Obesity Drug Discovery
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Toxicologists. Document Type: Technical Application Guide & Validated Protocols
Mechanistic Rationale & Scaffold Overview
The development of anti-obesity therapeutics frequently targets lipid digestion and adipose tissue inflammation. Pancreatic lipase (PL) is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. Inhibiting this enzyme directly limits caloric yield from lipid-rich diets.
Recent phytochemical profiling of Tradescantia spathacea extracts has identified 2,3-di-tert-butylphenol (2,3-DTBP) as a bioactive constituent strongly correlated with high pancreatic lipase inhibitory activity[1]. The di-tert-butylphenol class is characterized by its sterically hindered phenolic hydroxyl group, which confers potent antioxidant properties. This is critical in obesity research, as adipocyte hypertrophy induces localized hypoxia, reactive oxygen species (ROS) generation, and chronic low-grade inflammation. Analogs containing the 2,3-DTBP moiety have demonstrated significant efficacy in modulating these oxidative and inflammatory pathways[2].
The Isomer Toxicity Paradigm: When investigating di-tert-butylphenols, structural isomerism dictates the biological fate of the compound. While in silico models confirm that the related 2,6-DTBP isomer exhibits strong binding affinity (-4.28 Kcal/mol) to the PL catalytic pocket[3], the 2,4-DTBP isomer has been definitively characterized as an obesogen [4]. 2,4-DTBP promotes adipogenesis by directly agonizing the Retinoid X Receptor alpha (RXRα)[5]. Therefore, developing 2,3-DTBP as an anti-obesity agent requires a dual-pronged experimental approach: validating its therapeutic efficacy (PL inhibition) while rigorously counter-screening for off-target obesogenic toxicity (RXRα activation).
Pathway Visualization
The following diagram maps the dual-action therapeutic potential of 2,3-DTBP against the required toxicological counter-screening pathways.
Fig 1: Dual-action metabolic modulation by 2,3-DTBP and required RXRα counter-screening.
Comparative Pharmacological Profiling
To guide structure-activity relationship (SAR) studies, the following table summarizes the divergent metabolic effects of DTBP isomers based on current literature.
| Compound Isomer | Pancreatic Lipase Inhibition | Antioxidant / Anti-inflammatory | Adipogenic Potential (RXRα Activation) | Primary Application / Status |
| This compound | Moderate (Synergistic in extracts)[1] | High (Modulates oxidative pathways)[2] | Low (Target profile) | Anti-obesity lead, anti-inflammatory |
| 2,4-Di-tert-butylphenol | Low to Moderate | Moderate | High (Confirmed Obesogen) [4],[5] | Toxicological reference standard |
| 2,6-Di-tert-butylphenol | High (In silico ΔG = -4.28 kcal/mol)[3] | High | Low | Enzyme inhibitor scaffold |
Experimental Workflows & Protocols
As an Application Scientist, ensuring that your assays are self-validating is paramount. The following protocols are designed with built-in causality checks to prevent false positives caused by compound aggregation or poor solubility.
Protocol 1: High-Throughput Pancreatic Lipase Inhibition Assay
Objective: Quantify the IC50 of 2,3-DTBP against porcine pancreatic lipase using a continuous spectrophotometric readout.
Causality & Logic:
-
Substrate Choice: 4-nitrophenyl butyrate (pNPB) is utilized because its enzymatic hydrolysis yields 4-nitrophenol, a chromophore quantifiable at 405 nm.
-
Buffer Design: Pancreatic lipase requires an oil-water interface to activate its "lid" domain. Sodium deoxycholate is included to create the necessary micellar environment in an otherwise aqueous buffer.
-
Self-Validation: Orlistat (an FDA-approved irreversible PL inhibitor) is used as a positive control to validate enzyme viability. A "Buffer + Substrate" blank accounts for the spontaneous, non-enzymatic hydrolysis of pNPB.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0) containing 10 mM NaCl, 2.5 mM CaCl₂, and 0.1% (w/v) sodium deoxycholate. (Note: CaCl₂ stabilizes the enzyme's active site).
-
Enzyme Reconstitution: Dissolve porcine pancreatic lipase (Type II) in the assay buffer to a working concentration of 1 mg/mL. Centrifuge at 10,000 x g for 5 mins at 4°C to remove insoluble particulates.
-
Compound Preparation: Dissolve 2,3-DTBP in 100% DMSO to create a 10 mM stock. Perform serial dilutions. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
-
Pre-incubation: In a 96-well clear-bottom microplate, add 20 µL of enzyme solution, 10 µL of test compound (or DMSO vehicle), and 160 µL of buffer. Incubate at 37°C for 15 minutes. (This allows for thermodynamic equilibration and competitive binding to the active site before substrate introduction).
-
Reaction Initiation: Add 10 µL of 10 mM pNPB (dissolved in acetonitrile) to all wells to initiate the reaction.
-
Kinetic Readout: Immediately read absorbance at 405 nm every 1 minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC50 using non-linear regression (normalized response vs. log[inhibitor]).
Protocol 2: 3T3-L1 Adipogenesis Counter-Screening (RXRα Toxicity)
Objective: Validate that 2,3-DTBP does not induce lipid accumulation, distinguishing its safety profile from the obesogenic 2,4-DTBP isomer.
Causality & Logic: Differentiating 3T3-L1 preadipocytes requires a hormonal cocktail (DMI: Dexamethasone, IBMX, Insulin). To test for RXRα-mediated obesogenic activity, cells are treated with 2,3-DTBP in the presence of a sub-maximal DMI cocktail. If 2,3-DTBP acts similarly to 2,4-DTBP, it will hyper-stimulate lipid droplet formation. Oil Red O is utilized as it specifically stains neutral triglycerides, providing a direct quantitative measure of adipogenesis.
Step-by-Step Methodology:
-
Cell Seeding: Seed 3T3-L1 murine preadipocytes in a 24-well plate at 3x10⁴ cells/well in DMEM supplemented with 10% Bovine Calf Serum (BCS). Grow to 100% confluence, then wait 48 hours. (Causality: Contact inhibition and growth arrest are absolute prerequisites for synchronous mitotic clonal expansion during differentiation).
-
Differentiation Induction (Day 0): Replace media with DMEM containing 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin (DMI cocktail). Add 2,3-DTBP (1 µM to 50 µM) to the test wells. Include 2,4-DTBP as a positive obesogenic control.
-
Maintenance (Day 2-8): On Day 2, replace media with DMEM + 10% FBS + 10 µg/mL Insulin + 2,3-DTBP. Refresh this media every 48 hours until Day 8.
-
Fixation: Wash cells gently with cold PBS. Fix with 10% neutral buffered formalin for 30 minutes at room temperature. (Formalin cross-links proteins, preserving the lipid droplets without dissolving them).
-
Staining: Wash cells with 60% isopropanol. Add 0.3% Oil Red O working solution for 15 minutes. Wash exhaustively with distilled water until the background is clear.
-
Quantification: Elute the incorporated dye using 100% isopropanol. Measure absorbance at 500 nm. Compare lipid accumulation in 2,3-DTBP treated wells versus vehicle controls to confirm the absence of adipogenic promotion.
References
-
Title: Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Spathecea Source: Tunku Abdul Rahman University of Management and Technology URL: [Link]
-
Title: In silico studies on pancreatic lipase and cholesterol esterase inhibitor 2,6-di-tert-butyl phenol: A Novel molecule for Antiobesity Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors Source: Endocrinology / ResearchGate URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology / PMC URL: [Link]
Sources
- 1. Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Spathecea - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of analgesic compounds from 2,3-di-tert-butylphenol
An Application Note and Protocol for the Synthesis of Novel Analgesic Compounds from 2,3-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of potential analgesic compounds derived from this compound. While the direct synthesis of analgesics from this specific starting material is not extensively reported, this guide presents scientifically sound, proposed synthetic routes based on established organic chemistry principles and the known bioactivities of related hindered phenols. The protocols detailed herein are intended to serve as a foundational methodology for researchers exploring novel non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. This guide includes detailed experimental procedures, characterization methods, and protocols for evaluating analgesic efficacy.
Introduction and Rationale
The search for novel analgesic and anti-inflammatory agents is a cornerstone of pharmaceutical research. Hindered phenols, such as derivatives of di-tert-butylphenol, are a class of compounds known for their significant antioxidant properties.[1][2] This antioxidant activity is often linked to anti-inflammatory effects, as oxidative stress is a key contributor to the inflammatory cascade.[2][3] The bulky tert-butyl groups on the phenol ring provide steric hindrance, which is crucial for stabilizing the phenoxyl radical that forms during free radical scavenging.[4] This inherent stability makes the di-tert-butylphenol scaffold an attractive starting point for the design of new therapeutic agents.
While much of the existing research has focused on 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol, the 2,3-isomer presents a unique electronic and steric profile that warrants investigation for the development of novel analgesics. The strategic placement of the tert-butyl groups in this compound can influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, potentially leading to compounds with unique pharmacological profiles.
This guide proposes two primary synthetic strategies to convert this compound into potential analgesic compounds:
-
Strategy A: Synthesis of a 2-(4-hydroxy-2,3-di-tert-butylphenyl)propanoic acid, an analogue of the widely used NSAID, ibuprofen.
-
Strategy B: Synthesis of an N-(4-hydroxy-2,3-di-tert-butylphenyl)acetamide, an analogue of the common analgesic, acetaminophen.
These strategies are based on well-established synthetic transformations and aim to introduce functional groups known to be associated with analgesic activity.
Proposed Synthetic Strategies
Strategy A: Synthesis of a Novel Ibuprofen Analogue
This strategy focuses on introducing a propionic acid moiety onto the this compound backbone. The carboxylic acid group is a key pharmacophore in many NSAIDs, responsible for their inhibition of cyclooxygenase (COX) enzymes.
Figure 1: Proposed workflow for the synthesis of a novel ibuprofen analogue.
Strategy B: Synthesis of a Novel Acetaminophen Analogue
This approach aims to introduce an acetamido group, a key feature of acetaminophen, onto the this compound scaffold.
Figure 2: Proposed workflow for the synthesis of a novel acetaminophen analogue.
Detailed Experimental Protocols
Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Strategy A: Synthesis of 2-(4-hydroxy-2,3-di-tert-butylphenyl)propanoic acid
Step 1: Friedel-Crafts Acylation of this compound
-
Objective: To introduce an acetyl group at the para position of the hydroxyl group.
-
Reagents and Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-acetyl-2,3-di-tert-butylphenol.
-
Step 2: Willgerodt-Kindler Reaction
-
Objective: To convert the acetyl group to a propionic acid.
-
Reagents and Materials:
-
4-acetyl-2,3-di-tert-butylphenol
-
Sulfur
-
Morpholine
-
p-xylene
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-acetyl-2,3-di-tert-butylphenol (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq) in p-xylene.
-
Heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (20% w/v).
-
Heat the mixture to reflux for another 6-8 hours to hydrolyze the thioamide intermediate.
-
Cool the mixture and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-hydroxy-2,3-di-tert-butylphenyl)propanoic acid.
-
Strategy B: Synthesis of N-(4-hydroxy-2,3-di-tert-butylphenyl)acetamide
Step 1: Nitration of this compound
-
Objective: To introduce a nitro group at the para position.
-
Reagents and Materials:
-
This compound
-
Nitric acid (70%)
-
Acetic acid
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization to yield 4-nitro-2,3-di-tert-butylphenol.
-
Step 2: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to an amine.
-
Reagents and Materials:
-
4-nitro-2,3-di-tert-butylphenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (5 M)
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-2,3-di-tert-butylphenol (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4.0 eq) and concentrated HCl.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with 5 M NaOH solution until the solution is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 4-amino-2,3-di-tert-butylphenol.
-
Step 3: N-Acylation
-
Objective: To form the final acetamide product.
-
Reagents and Materials:
-
4-amino-2,3-di-tert-butylphenol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 4-amino-2,3-di-tert-butylphenol (1.0 eq) in DCM with a catalytic amount of pyridine.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallize the crude product to obtain pure N-(4-hydroxy-2,3-di-tert-butylphenyl)acetamide.
-
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -C=O, -NO₂, -NH).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Melting Point Analysis: To assess the purity of solid compounds.
Evaluation of Analgesic Activity
The following are standard in-vivo assays to evaluate the analgesic potential of the synthesized compounds.[5] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Acetic Acid-Induced Writhing Test
-
Principle: This test evaluates peripheral analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), and a reduction in the number of writhes indicates analgesia.
-
Procedure:
-
Use mice as the animal model, fasted overnight with free access to water.
-
Administer the test compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
Hot Plate Test
-
Principle: This test assesses central analgesic activity. The latency to a pain response (e.g., licking paws, jumping) when the animal is placed on a heated surface is measured. An increase in this latency indicates analgesia.
-
Procedure:
-
Use mice or rats as the animal model.
-
Measure the baseline reaction time of each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Administer the test compound or vehicle control.
-
At set time intervals (e.g., 30, 60, 90, 120 minutes) after administration, place the animal back on the hot plate and record the reaction time.
-
A cut-off time is typically set to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (% MPE).
-
Data Summary
Table 1: Proposed Synthetic Route A - Reagents and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | DCM | 0 °C to RT | 4-6 h |
| 2 | Willgerodt-Kindler | Sulfur, Morpholine | p-xylene | Reflux | 12-16 h |
Table 2: Proposed Synthetic Route B - Reagents and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | Nitration | Nitric acid | Acetic acid | 0 °C | 1-2 h |
| 2 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-3 h |
| 3 | N-Acylation | Acetic anhydride | DCM | 0 °C to RT | 2-4 h |
Conclusion
The synthetic protocols outlined in this application note provide a rational and experimentally sound basis for the synthesis of novel analgesic compounds from this compound. By leveraging the unique properties of the hindered phenol scaffold and incorporating known analgesic pharmacophores, these proposed routes offer a promising avenue for the discovery of new therapeutic agents. The successful synthesis and subsequent pharmacological evaluation of these compounds could lead to the development of safer and more effective treatments for pain and inflammation.
References
-
Isomura, Y., Sakamoto, S., Ito, N., Homma, H., Abe, T., & Kubo, K. (1983). Synthesis and Anti-inflammatory Activity of 2, 6-Di-tert-butylphenols with a Heterocyclic Group at the 4-Position. III. Chemical and Pharmaceutical Bulletin, 31(9), 3179-3189. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17895-17904. [Link]
-
University of Toronto. (n.d.). Synthesis of Analgesics: Aspirin & Acetaminophen. [Link]
-
Techa, S., & Thinkratok, A. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Techa, S., & Thinkratok, A. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di-Tert-Butylphenol. [Link]
-
Ivanov, I., & Stoyanov, N. (1995). The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. ResearchGate. [Link]
-
Knape, M. J., & Michne, W. F. (1983). Analgesic actions of 3-substituted 6-tert-butyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines. Journal of medicinal chemistry, 26(1), 135-137. [Link]
-
Zhao, F., Wang, L., & Liu, K. (2020). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Molecules, 25(1), 184. [Link]
-
Kim, K. H. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 948. [Link]
-
Saha, P., Sharma, D., Dash, S., Dey, K. S., & Sil, S. K. (2023). Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Biomedical and Pharmacology Journal, 16(1). [Link]
-
Yous, S., Poupaert, J. H., Chavatte, P., Espiard, J. G., Caignard, D. H., & Lesieur, D. (2001). Synthesis and pharmacological evaluation of analgesic 6-substituted 2(3H)-benzothiazolones. Drug design and discovery, 17(4), 331–336. [Link]
-
Reid, B. T. (2018). The Development of Efficient Synthetic Routes for Accessing the Structures of Bioactive Natural Products. UC Santa Barbara. [Link]
-
Semantic Scholar. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]
-
Zhao, F., Wang, L., & Liu, K. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 184. [Link]
-
Ayswarya, S., Radhakrishnan, M., Manigundan, K., Gopikrishnan, V., & Soytong, K. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(6), 2343-2352. [Link]
-
Munir, M., Khan, I., Al-Harrasi, A., Ali, N., & Khan, A. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4058. [Link]
Sources
- 1. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]
- 2. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Anti-inflammatory Activity of 2, 6-Di-tert-butylphenols with a Heterocyclic Group at the 4-Position. III. [jstage.jst.go.jp]
High-Resolution GC-MS Profiling of 2,3-Di-tert-butylphenol in Essential Oils
Application Note: AN-EO-23DTBP-01
Abstract & Strategic Context
The detection of 2,3-di-tert-butylphenol (2,3-DTBP) in essential oils represents a unique analytical challenge. Unlike its ubiquitous isomer 2,4-di-tert-butylphenol (2,4-DTBP) —often dismissed as a plasticizer leachate or microbial metabolite—2,3-DTBP is a rare hindered phenol documented in specific matrices such as Helichrysum gymnocephalum oil.
This protocol addresses the critical need to differentiate the 2,3- isomer from the 2,4- and 2,6- isomers. Due to the steric buttressing of the ortho and meta tert-butyl groups, 2,3-DTBP exhibits distinct chromatographic behavior that can be resolved on standard 5%-phenyl columns provided the temperature ramp is optimized.
Key Scientific Insight:
-
2,6-DTBP: Elutes earliest (Steric shielding of -OH reduces hydrogen bonding).
-
2,4-DTBP: Elutes mid-range (Partial shielding).
-
2,3-DTBP: Elutes late (High molecular volume and specific steric strain).
-
Contamination Risk: 2,4-DTBP is a common artifact from plastic laboratory ware (breakdown of Irgafos 168). This protocol mandates a "Glass-Only" workflow to validate 2,3-DTBP as a genuine constituent.
Chemical Profile & Target Analytes[1][2][3][4][5]
| Compound | CAS No.[1][2][3][4] | Structure Note | Key MS Ions (m/z) | Approx. RI (DB-5MS) |
| This compound | 2972-76-1 | Ortho-Meta crowded | 206 (M+), 191 (Base) , 177 | ~1520 - 1535 |
| 2,4-Di-tert-butylphenol | 96-76-4 | Ortho-Para | 206 (M+), 191 (Base), 57 | ~1510 - 1515 |
| 2,6-Di-tert-butylphenol | 128-39-2 | Di-Ortho (Shielded) | 206 (M+), 191 (Base), 57 | ~1380 - 1400 |
Note on Mass Spectrometry: All three isomers share the parent ion (
206) and the methyl-loss base peak (191). Chromatographic separation is the only reliable method for identification absent NMR.
Experimental Protocol
Reagents & Materials (Strict "Glass-Only" Policy)
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
-
Internal Standard (ISTD): 1-Fluoronaphthalene or Thymol-d7 (to avoid interference with native terpenes).
-
Vials: Silanized glass vials with PTFE-lined caps (No polyethylene caps).
-
Pipettes: Glass Pasteur pipettes or gas-tight syringes (Avoid plastic tips).
Sample Preparation
-
Blank Preparation (Critical): Add 1 mL solvent to a vial. Process exactly as a sample. This "System Blank" detects background 2,4-DTBP contamination from the GC septum or liner.
-
Oil Dilution: Weigh 50 mg of Essential Oil into a 10 mL volumetric flask.
-
ISTD Addition: Add 10 µL of ISTD solution (1000 ppm).
-
Make up: Dilute to volume with solvent. Vortex for 30 seconds.
-
Filtration: If necessary, use a PTFE syringe filter (0.22 µm). Do not use Nylon or PP filters.
GC-MS Instrument Conditions
System: Agilent 8890/5977B (or equivalent Thermo/Shimadzu single quad). Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm).
| Parameter | Setting | Rationale |
| Inlet | Split (20:1) @ 260°C | High split ratio prevents column overload from major terpenes. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (hold 1 min) | Initial solvent focusing. |
| Ramp 1: 4°C/min to 140°C | Standard terpene separation. | |
| Ramp 2: 2°C/min to 170°C | Critical Slow Ramp: Maximizes resolution between 2,4- and 2,3- isomers. | |
| Ramp 3: 20°C/min to 300°C | Bake out sesquiterpenes/waxes. | |
| Transfer Line | 280°C | Prevent condensation of high boilers. |
Mass Spectrometry Parameters
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: SIM/Scan (Synchronous SIM/Scan is preferred).
-
Scan Range:
40–450 (for library matching). -
SIM Group (14.00 - 18.00 min):
-
Target: 206.2 (M+), 191.2 (M-CH3).
-
Qualifiers: 177.1 , 57.1 .
-
Dwell Time: 25 ms per ion.
-
-
Workflow Visualization
Caption: Analytical workflow emphasizing the parallel blank processing and retention-index based decision logic for isomer identification.
Results Interpretation & Validation
The "Isomer Trap"
The mass spectra of 2,3-DTBP and 2,4-DTBP are nearly identical (Base peak
-
2,4-DTBP: Typically elutes immediately after standard sesquiterpenes like
-cadinene. -
2,3-DTBP: In Helichrysum oils, this isomer has been observed eluting after aromadendrene and near calamenene.[5]
Calculation of Linear Retention Index (LRI)
Calculate LRI using a C8-C20 alkane mix run under the exact same conditions.
-
If Experimental LRI
1513 Suspect 2,4-DTBP (Common). -
If Experimental LRI
1525-1535 Suspect 2,3-DTBP (Target).
Troubleshooting Contamination
If 2,3-DTBP (or 2,4-DTBP) is detected, check the System Blank .
-
Peak in Blank? It is leaching from plastic caps, septa, or solvent bottles.
-
No Peak in Blank? It is likely endogenous to the essential oil.
References
-
Afoulous, S., et al. (2011). Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities.[5][6] Journal of Ethnopharmacology.
-
Key Reference: Identifies this compound in EO at 0.5%.[5]
-
-
Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.
- Key Reference: Standard RI d
- Grob, K. (2002). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. Key Reference: Methodology for handling labile phenolic compounds in hot injectors.
Sources
- 1. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. 96-76-4 CAS Manufactory [m.chemicalbook.com]
- 4. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 5. Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities, Attribution of the Activity Origin by Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Antioxidant Activity Profiling of 2,3-Di-tert-butylphenol Derivatives
Executive Summary & Chemical Context
The "Buttressed" Phenol Challenge
While 2,6-di-tert-butylphenol (the core of BHT) is the industry standard for steric stabilization of phenoxyl radicals, the 2,3-di-tert-butylphenol (2,3-DTBP) scaffold presents a unique and often overlooked physicochemical profile.[1] Unlike the symmetric 2,6-isomer, the 2,3-substitution pattern introduces a "buttressing effect" (Westheimer effect).[1] The meta-tert-butyl group at position 3 sterically crowds the ortho-tert-butyl group at position 2, forcing it closer to the phenolic hydroxyl group.
Simultaneously, the C6 position remains unsubstituted (open).[1] This creates a "Janus-faced" molecule:
-
Hyper-Steric Shielding (C2-C3 side): Extreme protection of the hydroxyl proton, potentially slowing Hydrogen Atom Transfer (HAT) kinetics.[1]
-
Reactive Vulnerability (C6 side): An open ortho site susceptible to C-C coupling or electrophilic attack, which can lead to rapid dimerization rather than stable radical formation.[1]
This application note details the specific protocols required to accurately characterize these derivatives, moving beyond standard "endpoint" assays which frequently yield false negatives for sterically hindered phenols.
Strategic Workflow: The "Slow-Fast" Kinetic Profiling
Standard antioxidant assays (e.g., 30-minute DPPH) often fail for 2,3-DTBP derivatives because the steric bulk retards the initial reaction rate, even if the thermodynamic potential is high. We employ a Kinetic-First approach.
Workflow Visualization
The following diagram outlines the decision logic for selecting assays based on the "Open Ortho" structural risk.
Caption: Figure 1. Kinetic profiling workflow specifically designed to detect steric "buttressing" effects and C6-dimerization risks in 2,3-DTBP derivatives.
Protocol 1: Kinetic Radical Scavenging (Modified DPPH)
Objective: Determine the EC50 and the Time to Equilibrium (
Materials
-
DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (Sigma-Aldrich).[1]
-
Solvent: Methanol (HPLC Grade).[1] Note: Ethanol is avoided if derivatives have low solubility; DMSO interferes with mechanism.
-
Standard: Trolox (water-soluble) and BHT (lipid-soluble reference).[1]
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare 200 µM DPPH stock solution in Methanol. Absorbance at 517 nm (
) should be .[1] -
Prepare 2,3-DTBP derivative stock at 10 mM in Methanol.
-
-
Plate Setup (96-well):
-
Blank: 200 µL Methanol.
-
Control: 100 µL Methanol + 100 µL DPPH Stock.
-
Sample: 100 µL Sample (diluted to 10–500 µM) + 100 µL DPPH Stock.
-
-
Kinetic Measurement (Critical Step):
-
Do not use a single endpoint.
-
Set plate reader to measure
every 60 seconds for 4 hours at 25°C.
-
-
Data Processing:
-
Plot
vs. Time. -
If the curve has not plateaued at 30 mins, report the Second-Order Rate Constant (
) rather than just EC50.
-
Self-Validating Check:
-
Pass: The BHT reference must reach equilibrium within 60 minutes.
-
Observation: If your 2,3-DTBP derivative shows a "lag phase" followed by activity, this confirms the buttressing effect (steric release required before reaction).[1]
Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)
Objective: Measure the Anodic Peak Potential (
Materials
-
Potentiostat: e.g., BioLogic or Metrohm Autolab.[1]
-
Electrodes: Glassy Carbon (Working), Platinum Wire (Counter), Ag/AgCl (Reference).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile.
Step-by-Step Methodology
-
Cleaning: Polish Glassy Carbon electrode with 0.05 µm alumina slurry. Sonicate.
-
Sample Prep: Dissolve derivative (1 mM) in the electrolyte solution.
-
Scan Parameters:
-
Analysis:
- (Oxidation Potential): Lower values (< 0.4 V) indicate stronger antioxidant potential.[1]
-
(Reversibility):
-
Ratio
1.0: Stable phenoxyl radical (Good).[1] -
Ratio < 0.5 or absent return wave: Rapid Dimerization . This is a red flag for 2,3-DTBP derivatives, indicating the radical is unstable and couples at the open C6 position.
-
Protocol 3: Lipid Peroxidation Inhibition (TBARS)
Objective: Assess activity in a hydrophobic matrix (emulsion).[1] Rationale: The lipophilicity of the tert-butyl groups makes these compounds membrane-active. However, the "open ortho" site can sometimes lead to pro-oxidant behavior if the phenoxyl radical attacks lipids.
Step-by-Step Methodology
-
Substrate: Linoleic acid emulsion (25 mM) in Tween-20/Phosphate Buffer (pH 7.4).
-
Induction: Add
(10 µM) and Ascorbic Acid (100 µM) to induce Fenton chemistry. -
Incubation: Add 2,3-DTBP derivative (final conc. 10–100 µM). Incubate at 37°C for 24 hours.
-
Detection:
-
Mix aliquot with Thiobarbituric Acid (TBA) / Trichloroacetic Acid (TCA) solution.[1]
-
Heat at 95°C for 15 mins (pink color formation).
-
Measure Absorbance at 532 nm.
-
-
Calculation:
[1]
Data Presentation & Analysis
Stoichiometric Factor Calculation
For hindered phenols, the number of radicals scavenged (
Comparison Table Template:
| Compound | Structure Type | DPPH | DPPH | Stoichiometric Factor ( | |
| BHT | 2,6-di-t-butyl | 0.35 V | 15.2 µM | 14.8 µM | 2.0 |
| 2,3-DTBP | 2,3-di-t-butyl | TBD | High (False Neg) | Lower (True) | Typically < 2.0 due to dimerization |
| Derivative X | Modified 2,3-core | TBD | ... | ... | ... |
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways for the 2,3-DTBP radical compared to BHT.
Caption: Figure 2. Divergent fate of the 2,3-DTBP radical. The lack of a substituent at C6 increases the risk of dimerization (Red path) compared to the stable quinone formation seen in BHT (Green path).
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][6][7][8][9] LWT - Food Science and Technology, 28(1), 25-30.[1]
-
Benzie, I. F., & Strain, J. J. (1996).[1] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.[1] [1]
-
Valgimigli, L., et al. (2006).[1] Solvent effects on the antioxidant activity of polyphenols. Journal of Organic Chemistry, 71(21), 8009-8016.[1] [1]
-
Apak, R., et al. (2007).[1] Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496-1547.[1] [1]
-
Amorati, R., & Valgimigli, L. (2015).[1] Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649.[1]
Sources
- 1. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 2,3-di-tert-butylphenol via column chromatography
Welcome to the Technical Support Center for downstream processing and purification. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation of 2,3-di-tert-butylphenol (2,3-DTBP) .
Due to its unique steric environment—featuring two bulky tert-butyl groups adjacent to the phenolic hydroxyl—this compound exhibits distinct chromatographic behavior compared to its isomers (e.g., 2,4- or 2,6-DTBP). This center provides a self-validating methodology, mechanistic troubleshooting, and quantitative parameters to ensure high-purity recovery.
Diagnostic & Purification Workflow
Fig 1. Diagnostic workflow for the chromatographic purification of this compound.
Section 1: Mechanistic Principles & Self-Validation
Causality of Retention Behavior: 2,3-DTBP is highly lipophilic, yet its hydroxyl group is only shielded on one ortho position (unlike 2,6-DTBP, which is shielded on both sides). This structural asymmetry allows the unshielded side of the hydroxyl group to hydrogen-bond strongly with the acidic silanol groups of the silica gel stationary phase. Consequently, using a 100% non-polar solvent (like pure hexane) will cause severe streaking. A polar modifier (such as ethyl acetate) is required to competitively bind silanol sites and elute the compound in a tight, symmetrical band.
Self-Validating System (2D TLC): Before committing your bulk crude mixture to the column, you must validate the stability of 2,3-DTBP on silica to ensure it does not degrade during elution.
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in Hexane/EtOAc (19:1).
-
Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.
-
Validation: If 2,3-DTBP is stable, it will appear perfectly on the diagonal axis. Off-diagonal spots indicate silica-induced degradation, necessitating a switch to deactivated silica or neutral alumina [1].
Section 2: Standard Operating Procedure (SOP)
This step-by-step methodology ensures optimal theoretical plate utilization for the isolation of 2,3-DTBP [2].
-
Solvent System Preparation: Prepare a binary solvent system of Hexane and Ethyl Acetate (typically 19:1 to 9:1 v/v).
-
Mechanistic Rationale: Pre-mixing the entire required volume prevents localized polarity gradients that occur if solvents are added sequentially, ensuring a uniform mobile phase throughout the run.
-
-
Column Packing (Slurry Method): Weigh silica gel (230-400 mesh) at a 50:1 to 100:1 ratio relative to the crude sample mass. Suspend the silica in the solvent system to form a uniform slurry, then pour it smoothly into the column.
-
Mechanistic Rationale: The slurry method prevents trapped air pockets and channeling, which are the primary causes of distorted elution bands and poor resolution [3].
-
-
Sample Application (Dry Loading): Dissolve the crude 2,3-DTBP in a minimal amount of a volatile solvent (e.g., dichloromethane). Add dry silica gel (approx. 3x the sample weight) to the flask and evaporate to total dryness under reduced pressure. Load this free-flowing powder evenly onto the top of the packed column bed.
-
Mechanistic Rationale: 2,3-DTBP is highly soluble in non-polar solvents. Wet-loading in a strong solvent like DCM would cause the sample to diffuse rapidly down the column, destroying the initial narrow band required for high-resolution separation.
-
-
Isocratic Elution: Apply compressed air to maintain a steady flow rate (the solvent head should drop 5-7 cm per minute) [3]. Collect fractions equivalent to ~80% of the column's void volume.
-
Fraction Validation: Spot every third fraction on a TLC plate. Pool fractions containing pure 2,3-DTBP and concentrate under reduced pressure.
Section 3: Quantitative Chromatographic Parameters
Summarized below are the optimal parameters for purifying 2,3-DTBP, established to maximize yield and purity [4].
| Parameter | Recommended Value | Mechanistic Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides the high surface area necessary for resolving structurally similar phenolic isomers. |
| Solvent System | Hexane : Ethyl Acetate (19:1 to 9:1) | Balances the lipophilicity of the tert-butyl groups with the hydrogen-bonding potential of the phenol OH. |
| Target Rf Value | 0.25 – 0.30 | Ensures optimal interaction time with the stationary phase for maximum resolution without excessive band broadening. |
| Silica:Sample Ratio | 50:1 (Easy) to 100:1 (Complex) | Prevents column overloading, which causes peak tailing and co-elution of closely related impurities. |
| Fraction Volume | ~80% of column void volume | Maximizes target concentration per tube while preventing the overlap of closely eluting impurities [3]. |
Section 4: Troubleshooting Guides & FAQs
Q: My compound streaks down the column and elutes over 20 fractions instead of a tight band. How do I correct this? A: This is a classic symptom of unmitigated hydrogen bonding between the asymmetric phenol OH of 2,3-DTBP and the silica gel.
-
Causality: The solvent system lacks sufficient hydrogen-bond acceptors to outcompete the stationary phase.
-
Solution: Increase the polarity of your eluent slightly (e.g., move from 19:1 to 9:1 Hexane/EtOAc). Alternatively, add 1% acetic acid to the mobile phase to suppress the ionization of the silanol groups, forcing the compound into the mobile phase.
Q: I am observing co-elution of 2,3-DTBP with another isomer (e.g., 2,4-DTBP). How can I resolve them? A: Alkylphenol isomers have nearly identical lipophilicity and require optimized theoretical plates for separation.
-
Causality: The column is likely overloaded, or the solvent system is too strong, pushing both compounds into the solvent front simultaneously.
-
Solution: Decrease the ethyl acetate concentration to 2-5% to lower the overall Rf to ~0.20. Increase the silica-to-sample ratio to 100:1 and use a longer, narrower column to increase the number of theoretical plates [2].
Q: The column pressure is building up rapidly, and the flow rate has become inconsistent. What is happening? A:
-
Causality: Inconsistent flow rates usually stem from inadequate column packing or the migration of fine silica particles clogging the bottom frit.
-
Solution: Never let the column run dry. If the flow stops entirely, do not increase the air pressure beyond safe limits (which risks glassware failure). You must extrude the silica, recover the crude mixture via a bulk solvent wash (e.g., 100% EtOAc), and repack the column using a fresh, well-mixed slurry [1].
Q: My fractions are completely empty, but the compound has not degraded (confirmed by 2D TLC). Where is it? A:
-
Causality: You may have reversed the polar and non-polar elements during solvent preparation, causing the compound to elute immediately in the solvent front. Alternatively, the fractions are too dilute to detect via standard UV absorption.
-
Solution: First, check the very first fraction collected (the void volume). If the compound is not there, concentrate fractions from the expected elution window by 10x and re-spot on TLC to overcome the detection limit [1].
References
-
Troubleshooting Flash Chromatography Source: University of Rochester URL:[Link]
-
Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (Vol. 102, 2025) URL:[Link]
-
Some Useful and Practical Tips for Flash Chromatography Source: École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]
-
2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1 Source: Journal of Applied Pharmaceutical Science URL:[Link]
Technical Support Center: 2,3-Di-tert-butylphenol (2,3-DTBP) Troubleshooting
Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly sterically hindered phenolic systems.
Core Challenge: The Steric Topology of 2,3-DTBP
Unlike the symmetrical 2,6-di-tert-butylphenol, 2,3-di-tert-butylphenol (2,3-DTBP) presents a unique asymmetric steric blockade. The adjacent tert-butyl groups at C2 and C3 induce severe local ring strain, often forcing the ring to deviate from perfect planarity. This creates a massive steric shield around the C1-hydroxyl group and the C4-aromatic position. Consequently, standard nucleophilic attacks by the phenoxide, or electrophilic aromatic substitutions (EAS) at the para position, frequently fail or stall at low conversions.
Troubleshooting Guide & Protocols
Issue 1: Failed O-Acylation (Esterification)
Symptom: Standard Fischer esterification yields <5% product. Acid chloride methods with triethylamine produce mostly unreacted starting material. Root Cause: The bulky C2 tert-butyl group physically blocks the incoming acylium ion or activated acid. The tetrahedral intermediate formed during standard esterification is too sterically congested to exist stably. Solution: Steglich Esterification using 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.
Mechanistic Causality: DMAP reacts with the O-acylisourea (formed from the carboxylic acid and DCC) to generate an N-acylpyridinium ion. This intermediate is intensely electrophilic and possesses a planar, less sterically demanding profile, allowing the hindered 2,3-DTBP phenoxide to attack successfully and bypass the steric bulk[1].
Mechanistic pathway of Steglich esterification overcoming steric bulk via DMAP catalysis.
Self-Validating Protocol: Steglich Esterification of 2,3-DTBP
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of 2,3-DTBP in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Catalyst Addition: Add 0.1 - 0.2 eq of DMAP. Validation Check: The solution must remain clear with no immediate precipitation.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Validation Check: A white precipitate of dicyclohexylurea (DCU) will form within 30 minutes, confirming the activation of the acid.
-
Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Issue 2: Sluggish O-Alkylation (Etherification)
Symptom: Williamson ether synthesis using K₂CO₃ and alkyl bromides in acetone yields trace amounts of the ether. Root Cause: The weak base (K₂CO₃) fails to maintain a high equilibrium concentration of the hindered phenoxide. Furthermore, protic or mildly polar solvents tightly solvate the phenoxide, increasing its effective steric radius and preventing SN2 attack on the alkyl halide. Solution: Utilize a strong, non-nucleophilic base (NaH) in a strictly anhydrous dipolar aprotic solvent (DMF or DMSO) paired with highly reactive electrophiles (alkyl iodides or triflates)[2].
Decision tree for selecting reagents in the O-alkylation of 2,3-DTBP.
Self-Validating Protocol: O-Alkylation via NaH/DMF
-
Deprotonation: Suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous DMF at 0 °C under argon.
-
Substrate Addition: Add a solution of 1.0 eq 2,3-DTBP in DMF dropwise. Validation Check: Vigorous hydrogen gas evolution must be observed. Stir for 30 minutes until bubbling ceases, indicating complete formation of the "naked" phenoxide.
-
Alkylation: Add 1.5 eq of the alkylating agent (e.g., Methyl Iodide or Alkyl Triflate) dropwise.
-
Heating: Warm to 60 °C and stir for 4-6 hours. The thermal energy is required to overcome the steric activation barrier.
-
Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate.
Issue 3: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptom: Attempting to functionalize the C4 (para) position results in functionalization at C6 (ortho) or unidentifiable polymeric mixtures. Root Cause: The C3 tert-butyl group sterically blocks the C4 position. Although the C1-OH strongly directs ortho/para, the para position (C4) is highly congested. The C6 position is ortho to the OH and lacks an adjacent tert-butyl group, making it the kinetically favored site for EAS[3]. Solution: If C6 functionalization is desired, proceed with standard low-temperature EAS. If C4 functionalization is strictly required, you must use highly linear, sterically unhindered electrophiles, or consider a protecting-group strategy combined with a less bulky directing group.
Quantitative Performance Summary
The following table summarizes the expected yield improvements when switching from standard to optimized protocols for 2,3-DTBP reactions.
| Reaction Type | Standard Conditions | Yield (%) | Optimized Conditions | Yield (%) | Causality for Improvement |
| Esterification | R-COOH, H₂SO₄ (cat), Reflux | < 5% | R-COOH, DCC, DMAP, DCM, RT | 82 - 88% | DMAP forms a highly reactive, planar N-acylpyridinium intermediate that easily penetrates the steric shield[1]. |
| O-Methylation | MeI, K₂CO₃, Acetone, Reflux | 10 - 15% | MeI, NaH, DMF, 60 °C | 90 - 95% | Irreversible deprotonation by NaH and use of aprotic DMF creates a highly nucleophilic, unsolvated phenoxide[2]. |
| Bulky O-Alkylation | R-Br, NaOH, EtOH, Reflux | 0% | R-OTf, NaH, THF/HMPA, 60 °C | 65 - 75% | Triflates act as superior leaving groups; aprotic conditions maximize phenoxide reactivity against steric repulsion. |
| EAS (Bromination) | Br₂, FeBr₃, 25 °C | Complex | Br₂, AcOH, 0 °C | 85% (C6) | Lower temperatures suppress over-bromination and kinetically favor the less sterically hindered C6 position[3]. |
Frequently Asked Questions (FAQs)
Q: Why does 2,3-DTBP behave differently than the more common 2,6-di-tert-butylphenol? A: 2,6-DTBP has symmetrical steric hindrance flanking the hydroxyl group, which completely blocks ortho-EAS but leaves the para position (C4) completely open and highly reactive. In contrast, 2,3-DTBP has an asymmetric profile: the adjacent tert-butyls at C2 and C3 cause severe localized ring distortion. The C3 group blocks the C4 (para) position, while the C6 (ortho) position remains relatively accessible.
Q: Can microwave irradiation improve the yields of 2,3-DTBP esterifications? A: Yes. Microwave-assisted synthesis provides rapid, localized superheating that can supply the necessary activation energy to overcome the severe steric repulsion between the 2,3-DTBP phenoxide and the electrophile. Combining microwave irradiation (e.g., 100 °C for 15 mins) with the Steglich (DMAP) protocol often reduces reaction times from 24 hours to minutes while maintaining high yields.
Q: I am observing dealkylation (loss of a tert-butyl group) during my reactions. Why? A: tert-Butyl groups on electron-rich aromatic rings are susceptible to retro-Friedel-Crafts alkylation (debutylation) under strongly acidic conditions and high heat[4]. If you are using harsh Lewis acids (like AlCl₃) or strong Brønsted acids (like H₂SO₄) for esterification or EAS, the C2 or C3 tert-butyl group can be cleaved as an isobutylene cation. Always use neutral or basic conditions (like DCC/DMAP or NaH) when modifying 2,3-DTBP.
References
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at:[Link]
-
Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. RSC Publishing. Available at:[Link]
-
Alkoxyalkylation of Electron-Rich Aromatic Compounds. PMC - National Institutes of Health. Available at:[Link]
-
Full article: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. tandfonline.com. Available at:[Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05212B [pubs.rsc.org]
- 3. Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Identifying 2,3-isomer impurities in commercial 2,6-DTBP
Guide for Researchers, Scientists, and Drug Development Professionals
Identifying 2,3-Isomer Impurities in Commercial 2,6-Di-tert-butylphenol (2,6-DTBP)
Welcome to the technical support guide for ensuring the purity of your 2,6-di-tert-butylphenol (2,6-DTBP). In chemical synthesis and drug development, the seemingly minor difference between positional isomers can have significant consequences. This guide provides in-depth, field-proven answers to common challenges encountered when identifying and quantifying the 2,3-di-tert-butylphenol (2,3-DTBP) isomer in commercial batches of 2,6-DTBP.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to identify and quantify the 2,3-DTBP isomer in my 2,6-DTBP reagent?
The presence of the 2,3-DTBP isomer, even in small amounts, can fundamentally alter the outcome of your experiments for several reasons:
-
Steric Hindrance: 2,6-DTBP is often selected for its precisely defined steric bulk around the hydroxyl group, which makes it a non-nucleophilic base or a bulky protecting group.[1] The 2,3-isomer possesses a significantly different steric profile, which can lead to unintended side reactions, lower yields, or the formation of different product isomers.
-
Reaction Kinetics: The different substitution pattern affects the electronic properties and acidity of the phenolic proton, which can alter reaction rates and equilibria.
-
Biological Activity: In drug development, positional isomers can have drastically different pharmacological and toxicological profiles. An unquantified isomeric impurity can confound structure-activity relationship (SAR) studies and introduce safety risks.
-
Product Purity: For polymer and materials science applications, where 2,6-DTBP is a precursor to antioxidants and UV stabilizers, the presence of the 2,3-isomer can impact the performance and specifications of the final product.[2]
Therefore, verifying the isomeric purity of your starting material is a foundational step for reproducible and reliable results.
Q2: What are the primary analytical techniques for separating 2,6-DTBP from its positional isomers?
The most effective and widely used techniques for resolving positional isomers like 2,3-DTBP and 2,6-DTBP are chromatographic methods.[3]
-
Gas Chromatography (GC): This is the premier technique for analyzing volatile and thermally stable compounds like DTBP isomers. Separation is achieved based on differences in boiling points and interactions with the stationary phase. Coupling GC with a Flame Ionization Detector (FID) allows for quantification, while a Mass Spectrometer (MS) provides definitive identification.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool, particularly for non-volatile or thermally sensitive compounds. For DTBP isomers, reversed-phase HPLC using a C18 or Phenyl column can provide effective separation based on subtle differences in polarity.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, ¹H and ¹³C NMR can help identify the presence of different isomers in a sample by analyzing their unique chemical shifts and coupling patterns in the aromatic region.[6][7][8] However, it is less sensitive for quantifying low-level impurities compared to chromatography.
Q3: Which method is generally preferred for this analysis, GC or HPLC?
For routine quality control and impurity profiling of DTBP isomers, Gas Chromatography (GC) is overwhelmingly preferred .
The causality is straightforward: 2,6-DTBP and its isomers are sufficiently volatile and thermally stable to be easily analyzed by GC without derivatization.[4][9] GC typically offers higher resolution for these types of nonpolar isomers and faster analysis times compared to HPLC. Furthermore, the direct coupling of GC to Mass Spectrometry (GC-MS) provides an unparalleled level of confidence in peak identification.[10]
HPLC is a viable alternative, especially if a GC system is unavailable or if the sample matrix contains non-volatile components that could contaminate a GC inlet.[5] However, method development can be more involved, and achieving baseline separation of closely related nonpolar isomers may require screening multiple column chemistries and mobile phases.[11]
Detailed Analytical Protocols & Troubleshooting
Q4: Can you provide a validated starting method for GC analysis of DTBP isomers?
Absolutely. This Gas Chromatography-Flame Ionization Detection (GC-FID) method is a robust starting point for quantifying 2,3-DTBP in a 2,6-DTBP sample. For unambiguous identification, the same method can be used with a Mass Spectrometer (GC-MS).
Experimental Protocol: GC-FID/MS Analysis of DTBP Isomers
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the commercial 2,6-DTBP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Methanol to achieve a concentration of 2 mg/mL.[1]
-
Vortex until the sample is fully dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
-
Instrumentation & Conditions:
-
The parameters below provide a validated baseline. Optimization may be required depending on your specific instrumentation and column condition.
-
| Parameter | Recommended Setting | Rationale & Causality |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent with FID/MS | Standard, high-performance systems suitable for this analysis. |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A nonpolar (5% phenyl)-methylpolysiloxane phase provides excellent separation based on boiling point differences. This is the industry-standard column for general-purpose analysis of volatile compounds.[10] |
| Injection Mode | Split (Ratio 50:1) | A split injection prevents column overloading with a concentrated sample and ensures sharp peaks.[1] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Maintain a constant flow rate (e.g., 1.0 mL/min for Helium). |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) | The temperature program starts low enough to focus the analytes at the head of the column and then ramps to elute the isomers, with a final hold to clean out any less volatile components.[10] |
| Detector (FID) | Temperature: 300 °C | Must be hotter than the final oven temperature to prevent condensation of analytes. |
| Detector (MS) | Transfer Line: 280 °C Ion Source: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: Scan m/z 40-400 | Standard conditions for identifying small organic molecules. EI at 70 eV creates reproducible fragmentation patterns for library matching.[1] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
Q5: How do I confirm the identity of the 2,3-DTBP peak in my chromatogram?
While retention time is a good indicator, it is not definitive proof of identity. Mass Spectrometry (MS) is the gold standard for confirmation.
When analyzed by GC-MS, both 2,6-DTBP and 2,3-DTBP will have the same molecular ion (M⁺) at m/z 206, corresponding to their shared molecular weight (C₁₄H₂₂O).[12] However, their fragmentation patterns will differ slightly due to the different positions of the tert-butyl groups.
The primary diagnostic fragment results from the loss of a methyl group (CH₃) from one of the tert-butyl groups, leading to a prominent ion at m/z 191 . The relative abundance of this and other fragments can help distinguish the isomers when compared to a reference standard or a spectral library. The most reliable method is to obtain a certified reference standard of 2,3-DTBP and run it under the same conditions to confirm its retention time and mass spectrum.
Troubleshooting Common Issues
Q6: My peaks for 2,6-DTBP and the suspected 2,3-isomer are not fully separated. What should I do?
Poor resolution is a common problem when analyzing closely related isomers.[13] The key is to systematically adjust parameters that influence the separation. Do not change everything at once.[14]
Troubleshooting Flowchart for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
-
Causality Explained:
-
Carrier Gas Flow: An incorrect flow rate moves analytes through the column too quickly or slowly, preventing optimal partitioning between the mobile and stationary phases.
-
Temperature Ramp: A slower ramp rate increases the time the isomers spend in the column, allowing for more interactions with the stationary phase and thus better separation.[15]
-
Column Health: Contamination or phase degradation at the inlet end of the column creates active sites and disrupts the separation mechanism. Trimming the column removes this section.[16]
-
Q7: I am observing significant peak tailing for my phenolic compounds. What is the cause and how can I fix it?
Peak tailing for phenols is almost always caused by unwanted interactions (adsorption) with active sites within the GC system. The acidic phenolic proton can interact with metal surfaces or silanol groups in the inlet liner and column.[13]
Analytical Workflow for Mitigating Peak Tailing
Caption: Systematic approach to diagnosing and fixing peak tailing.
-
Self-Validating System:
-
Inlet Liner: Always use liners that have been deactivated (silanized) to cover active silanol groups. Replace liners regularly, as their deactivation wears off over time.[14]
-
Column: The first few meters of the column are most susceptible to contamination from the sample matrix. Trimming this section can restore performance. If the column is old, the stationary phase itself may be degraded, requiring replacement.
-
Maintenance: Septum particles and sample residue can accumulate in the inlet, creating active sites. Regular inlet maintenance is crucial for robust performance.[16]
-
Q8: Are there any non-chromatographic methods to assess the purity of 2,6-DTBP?
Yes, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy can be a powerful tool for identifying isomeric impurities, although it is less suitable for precise quantification of trace levels.
-
Principle of Identification: The aromatic protons on the benzene ring will have different chemical shifts and splitting patterns depending on the substitution pattern.
-
2,6-DTBP: Due to symmetry, you would expect to see a single signal for the two equivalent protons at the 3- and 5-positions and another signal for the proton at the 4-position.
-
2,3-DTBP: This isomer lacks symmetry, and you would expect to see three distinct signals for the three aromatic protons, each with its own characteristic chemical shift and coupling.
-
-
Trustworthiness: While NMR provides excellent structural information, its sensitivity is lower than GC-FID. An impurity would likely need to be present at >1% to be clearly and confidently integrated. It is best used to confirm the primary structure of the material and to spot significant isomeric contamination, rather than for trace-level quality control.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming the Purity of 2,6-Di-tert-butyl-4-methylpyridine.
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
-
Nemoto, S., Omura, M., Takatsuki, S., Sasaki, K., & Toyoda, M. (2001). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. Shokuhin Eiseigaku Zasshi, 42(6), 359-366. Retrieved from [Link]
- ResearchGate. (n.d.). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Retrieved from [Link]
-
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Analysis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol in Food Samples.
-
ResearchGate. (n.d.). Determination of 2,6-di-tert-butylphenol in Irganox 1425. Retrieved from [Link]
- Shimadzu. (2022). GC Troubleshooting guide.
-
Chromservis. (n.d.). GC troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Diamond ATR FTIR spectra of (a) 2,6-dinitro-3,5-di-tert-butyl-phenol 4.... Retrieved from [Link]
- UNEP Publications. (n.d.). 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2.
-
Geethanjali, R., et al. (2021). 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties. Biocatalysis and Agricultural Biotechnology, 38, 102213. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra?. Retrieved from [Link]
-
Microsolv Technology Corporation. (n.d.). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
- Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
OIV. (2020). RESOLUTION OIV-OENO 620-2020: DETERMINATION OF ALKYLPHENOLS IN WINES BY GAS CHROMATOGRAPHY- MASS SPECTROMETRY (GC-MS or GC-MS/MS). Retrieved from [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,6-Di-tert-butyl-p-cresol. Retrieved from [Link]
-
MDPI. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Retrieved from [Link]
-
PubMed. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Retrieved from [Link]
-
Saha, P., et al. (2023). Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Biomedical and Pharmacology Journal, 16(1). Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
-
Ziemer Chromatographie. (n.d.). HPLC Separation Columns. Retrieved from [Link]
-
HZDR. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL. Retrieved from [Link]
-
Rotachrom. (2024). Isomer separation by CPC chromatography. Retrieved from [Link]
Sources
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- 3. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 4. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Di-tert-butylphenol(128-39-2) 13C NMR [m.chemicalbook.com]
- 7. 2,4-Di-<i>tert</i>-butylphenol (2,4-DTBP) purified from <i>Streptomyces</i> sp. KCA1 from <i>Phyllanthus niruri</i>: Isolation, characterization, antibacterial and anticancer properties - Journal of King Saud University - Science [jksus.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
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- 11. HPLC Separation Columns | Ziemer Chromatographie [ziemer-chromatographie.de]
- 12. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
Technical Support Center: Optimizing 2,3-Di-tert-butylphenol Yield in Friedel-Crafts Alkylation
Welcome to the technical support center for the synthesis of 2,3-di-tert-butylphenol via Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and optimize your yields of the desired, yet sterically hindered, 2,3-isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Overall Yield of Di-tert-butylated Phenols
Question: My Friedel-Crafts alkylation of phenol with tert-butanol is resulting in a low overall yield of di-tert-butylated products. What are the likely causes and how can I improve the conversion?
Answer:
Low overall yield in the di-alkylation of phenol is a common issue that can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent purity.
Potential Causes and Solutions:
-
Catalyst Deactivation: The oxygen atom in phenol possesses lone pairs of electrons that can coordinate with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.[1][2] This is a significant hurdle in Friedel-Crafts reactions involving phenols. Additionally, the presence of water in the reaction mixture can deactivate the catalyst.[3]
-
Solution:
-
Use a Stoichiometric Amount of Catalyst: To counteract the catalyst complexation with the phenol's hydroxyl group, a stoichiometric amount or even an excess of the Lewis acid is often necessary.[4]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. The alkylating agent, tert-butanol, should be of high purity and free from water.
-
Alternative Catalysts: Consider using milder or more robust catalysts that are less susceptible to deactivation.[5] Solid acid catalysts like zeolites, acid-treated clays, or ion-exchange resins can be effective alternatives.[6][7] Some studies have also shown success with Brønsted acids or ionic liquids.[8][9]
-
-
-
Sub-Optimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and product degradation.[10]
-
Solution: The optimal temperature is dependent on the specific catalyst and solvent system. Many Friedel-Crafts alkylations are initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then gradually warmed to room temperature or gently heated to drive the reaction to completion.[10] A systematic study of the temperature profile for your specific reaction is recommended.
-
-
Insufficient Reaction Time: The di-alkylation of phenol is a stepwise process. Insufficient reaction time may only allow for the formation of mono-alkylated products.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Continue the reaction until the consumption of the mono-alkylated intermediate has plateaued.
-
Issue 2: Poor Selectivity for this compound
Question: My reaction produces a mixture of di-tert-butylated isomers (2,4-, 2,5-, 2,6-), with very little of the desired this compound. How can I improve the regioselectivity?
Answer:
Achieving high selectivity for the 2,3-isomer is challenging due to electronic and steric factors. The hydroxyl group of phenol is an ortho-, para-director, making the 2-, 4-, and 6-positions the most electronically favored for electrophilic attack. The formation of the 2,3-isomer requires substitution at a sterically hindered ortho-position followed by an adjacent, and even more hindered, meta-position.
Strategies to Enhance 2,3-Selectivity:
-
Steric Hindrance of the Catalyst: The choice of catalyst can influence the regioselectivity. A bulky Lewis acid catalyst may favor alkylation at the less sterically hindered para-position.
-
Solution: Experiment with a range of Lewis acids of varying sizes. While counterintuitive, a less bulky catalyst might allow for closer approach to the ortho-position. However, the inherent electronic preference for ortho- and para-substitution remains a significant challenge.
-
-
Directed Ortho-Metalation Strategies: While not a classical Friedel-Crafts approach, directed ortho-metalation (DoM) is a powerful strategy for achieving substitution at specific positions. This involves deprotonation of the ortho-position with a strong base, followed by quenching with an electrophile. This method offers much greater control over regioselectivity but involves significantly different reaction conditions.
-
Multi-Step Synthesis: A more reliable approach to obtaining this compound may involve a multi-step synthesis. This could involve:
-
Protection of the hydroxyl group.
-
Introduction of the first tert-butyl group at a specific position through a controlled reaction.
-
Introduction of the second tert-butyl group.
-
Deprotection of the hydroxyl group.
-
Issue 3: Formation of a High Percentage of 2,4- and 2,6-Di-tert-butylphenol
Question: I am observing significant amounts of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol in my product mixture. How can I minimize the formation of these isomers?
Answer:
The formation of 2,4- and 2,6-di-tert-butylphenol is a direct consequence of the ortho-, para-directing nature of the hydroxyl group. The tert-butyl carbocation, being a bulky electrophile, will preferentially attack the electronically activated and sterically accessible positions.
Minimizing 2,4- and 2,6-Isomer Formation:
-
Temperature Control: At lower temperatures, the reaction is under kinetic control, which may favor the formation of the ortho and para isomers.[10] Conversely, at higher temperatures, thermodynamic control may favor the most stable isomer, which is often the para-substituted product. A careful optimization of the reaction temperature is crucial.
-
Catalyst Choice: The choice of catalyst can influence the ortho/para ratio. Some catalysts may exhibit a preference for ortho-alkylation. For instance, aluminum phenoxide, generated in situ from phenol and an aluminum-based Lewis acid, has been used to promote selective ortho-alkylation.[11] A combination of ZnCl₂ and a Brønsted acid has also been reported to favor ortho-selectivity.[12][13]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of Friedel-Crafts reactions. Less polar solvents may favor the formation of the para-isomer, while more polar solvents might slightly increase the proportion of the ortho-isomer.
Issue 4: Presence of Mono-alkylated and Tri-alkylated Byproducts
Question: My product mixture contains significant amounts of 4-tert-butylphenol and 2,4,6-tri-tert-butylphenol. How can I control the degree of alkylation?
Answer:
The formation of a mixture of mono-, di-, and tri-alkylated products is a common challenge in Friedel-Crafts alkylation, as the initial alkylation product can be more reactive than the starting material.
Controlling the Degree of Alkylation:
-
Reactant Stoichiometry: The molar ratio of the alkylating agent to the phenol is a critical parameter.
-
To favor di-alkylation: Use a molar ratio of tert-butanol to phenol of slightly more than 2:1. A large excess of the alkylating agent will promote the formation of the tri-substituted product, 2,4,6-tri-tert-butylphenol.
-
To minimize polyalkylation: Using the aromatic reactant (phenol) in excess can statistically favor mono-alkylation.[5]
-
-
Reaction Time: As mentioned previously, monitoring the reaction over time is essential. Stopping the reaction at the optimal point can maximize the yield of the desired di-substituted product before significant tri-alkylation occurs.
-
Controlled Addition of Alkylating Agent: A slow, dropwise addition of the tert-butanol to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can disfavor polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts alkylation of phenol with tert-butanol?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[5][14]
-
Formation of the Electrophile: In the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄), tert-butanol is dehydrated to form a stable tert-butyl carbocation ((CH₃)₃C⁺).[15]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl group directs the attack to the ortho- and para-positions.
-
Deprotonation: A base in the reaction mixture (e.g., AlCl₄⁻) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 3. Di-tert-butylphenol (DTBP): Understanding the Production Process [chemanalyst.com]
- 4. echemi.com [echemi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. scientificupdate.com [scientificupdate.com]
Technical Support Center: Ortho-Meta Substituted Phenol Reactivity
Status: Online Operator: Senior Application Scientist Ticket ID: PHENOL-RX-26 Subject: Troubleshooting low nucleophilicity and anomalous reactivity in 2,6- and 3,5-substituted phenols.
Welcome to the Phenol Reactivity Help Desk
You are likely here because your phenol is behaving like an inert hydrocarbon. Unlike simple phenol (
This guide bypasses standard textbook advice. We focus on the three most common failure modes in drug discovery workflows: Steric Shielding , Intramolecular Traps , and Catalytic Mismatch .
Triage: Diagnose Your Failure Mode
Before proceeding, identify your bottleneck using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of phenol reactivity failure.
Module 1: The Steric Wall (Alkylation Failures)
The Problem: You are attempting a Williamson Ether Synthesis on a 2,6-di-tert-butylphenol (or similar), and recovering 99% starting material. The Science: The hydroxyl group is physically shielded. Standard SN2 trajectories are blocked. Furthermore, the resulting phenoxide is poorly solvated, making it unstable and prone to C-alkylation (Lederer-Manasse side reaction) or oxidative coupling rather than O-alkylation.
Solution: The High-Concentration Sonication Mitsunobu
Standard reflux conditions often fail or lead to degradation. The most robust workaround for sterically hindered phenols is a modified Mitsunobu reaction using sonication and high concentration .
Protocol A: Steric-Busting Etherification Applicability: 2,6-disubstituted phenols reacting with primary/secondary alcohols.
| Parameter | Standard Condition | Required Condition | Reason |
| Concentration | 0.1 M | 3.0 M (Critical) | Forces proximity between the bulky phenol and the activated phosphonium intermediate. |
| Agitation | Magnetic Stirring | Ultrasonication (40 kHz) | Micro-cavitation overcomes mass transfer limits in viscous, high-conc mixtures. |
| Reagents | PPh3 / DEAD | PPh3 / DIAD | DIAD is slightly more stable; PPh3 is standard but must be fresh. |
Step-by-Step Workflow:
-
Prepare Slurry: In a minimal volume of THF (aim for 3.0 M concentration relative to phenol), combine the hindered phenol (1.0 equiv), the alcohol (1.05 equiv), and Triphenylphosphine (
, 1.05 equiv). -
Sonication Start: Submerge the flask in an ultrasonic bath.
-
Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.05 equiv) dropwise while sonicating. The mixture will likely become a thick paste or viscous oil.
-
Reaction: Sonicate for 15–45 minutes. (Standard stirring would require 2–7 days for similar conversion).
-
Workup: Dilute with
, filter off the triphenylphosphine oxide (TPPO) precipitate, and purify via flash chromatography.
Technical Note: If C-alkylation is observed (alkyl group attaching to the ring instead of the Oxygen), switch solvent to Toluene to suppress charge separation, favoring the concerted O-attack.
Module 2: The Hydrogen Bond Trap (Electronic "False Negatives")
The Problem:
Your ortho-nitrophenol or salicylate (ortho-ester) shows low reactivity in nucleophilic substitutions, despite having Electron Withdrawing Groups (EWGs) that should make the phenoxide easier to form (lower
The Science: Intramolecular Hydrogen Bonding (IHB) locks the proton.
-
In para-nitrophenol, the proton is free;
. -
In ortho-nitrophenol, the proton is chelated to the nitro group;
. While the values seem similar, the nucleophilicity of the generated phenoxide is different. The ortho-substituent effectively solvates the phenoxide internally, reducing its desire to attack an electrophile.
Troubleshooting Checklist:
-
Symptom: Reaction works for para-isomer but fails for ortho.
-
Fix 1 (Solvent Switch): Do not use non-polar solvents (DCM, Toluene). You must use a Hydrogen-Bond Accepting (HBA) solvent like DMSO or DMF . These solvents compete with the internal nitro/carbonyl group for the proton, breaking the intramolecular lock.
-
Fix 2 (Counter-ion Engineering): Use Lithium Hydroxide (LiOH) or add
. The Lithium cation ( ) is a hard Lewis acid that chelates the ortho-nitro/carbonyl oxygen, disrupting the internal H-bond and freeing the phenoxide.
Module 3: Catalytic Cross-Coupling (Buchwald-Hartwig)
The Problem: Standard Pd-catalyzed aryl ether formation (using simple phenols) fails with bulky phenols (e.g., 2,6-dimethylphenol).
The Science: In the catalytic cycle, the Reductive Elimination step is often rate-limiting for C-O bond formation. Bulky phenols create a crowded metal center. If the ligand is not bulky enough to force the substrates together (or electronically tuned to release the product), the catalyst stalls or decomposes.
Protocol B: The "RockPhos" System For hindered phenols, standard ligands like BINAP or even XPhos are often insufficient. You need ligands specifically designed to accelerate reductive elimination in sterically congested environments.
Recommended Ligand: RockPhos (or BrettPhos for specific amine couplings, but RockPhos excels for ethers).
Figure 2: The catalytic cycle. RockPhos is required to overcome the energy barrier at the Phenoxide Coordination and Reductive Elimination stages for bulky substrates.
Experimental Conditions:
-
Catalyst:
(1-2 mol%) or Pd(OAc)2. -
Ligand: RockPhos (2-4 mol%).
-
Base:
(Weak bases like carbonate are preferred over alkoxides to prevent side reactions). -
Solvent: Toluene (non-polar is often better here to stabilize the active catalytic species).
-
Temperature: 80–100°C.
FAQ: Common Anomalies
Q: My reaction mixture turned deep red/brown, and I lost my starting material. What happened? A: You likely triggered Oxidative Coupling . Hindered phenols (especially 2,6-di-tert-butyl) are easily oxidized to diphenoquinones (red/orange solids) by trace oxygen, especially in basic conditions.
-
Fix: Strictly deoxygenate all solvents (sparge with Argon for 20 mins). Add a reducing agent like sodium dithionite if the reaction tolerates it, or simply ensure a rigorous inert atmosphere.
Q: Can I use the phenol as the solvent to drive the reaction? A: Generally, no . While this works for simple alcohols, hindered phenols have high melting points and high viscosity. Furthermore, excess hindered phenol often acts as a radical trap (antioxidant activity), which can kill radical-based mechanisms or poison Pd-catalysts if not pure.
References
-
Mitsunobu Reaction with Hindered Phenols: Lepore, S. D., & He, Y. (2003).[1] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[2][3] The Journal of Organic Chemistry, 68(21), 8261–8263.
-
Buchwald-Hartwig Coupling (Ligand Selection): Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society, 131(5), 17423–17429. (Note: RockPhos development context).
-
Intramolecular Hydrogen Bonding Effects: Kovács, A., et al. (2009). Intramolecular and intermolecular hydrogen bond formation by some ortho-substituted phenols. Spectrochimica Acta Part A, 73(3), 532-539.
-
pKa and Electronic Effects: Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569–579.
Sources
Resolving co-elution of di-tert-butylphenol isomers in HPLC
Welcome to the Separation Science Support Center .
Ticket #: DTBP-ISO-001 Topic: Resolving Co-elution of 2,4-Di-tert-butylphenol (2,4-DTBP) and 2,6-Di-tert-butylphenol (2,6-DTBP) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Critical Pair" Challenge
You are likely experiencing co-elution because 2,4-DTBP and 2,6-DTBP possess nearly identical hydrophobicities (
To resolve this, we must stop relying on hydrophobicity and start exploiting steric hindrance and
Part 1: The Diagnostic Phase (Know Your Analytes)
Before optimizing the instrument, you must understand the molecular geometry driving the separation.
| Feature | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol | Chromatographic Impact |
| Structure | t-butyl groups at ortho (2) and para (4) positions.[1] | Two t-butyl groups at both ortho (2,[2]6) positions.[3] | 2,6-DTBP is more sterically hindered. |
| Hydroxyl Accessibility | OH group is partially exposed. | OH group is "shielded" by bulky t-butyl groups. | 2,6-DTBP has weaker H-bonding with protic solvents (MeOH). |
| Shape | Asymmetric / Planar-like. | Bulky / Spherical protection of the phenol. | 2,6-DTBP elutes differently on shape-selective phases. |
Part 2: The Solution Protocol
Do not waste time trying to flatten the gradient on a standard C18 column. If you have co-elution, you need a mechanism change. Follow this decision matrix:
Method A: The "Shape Selectivity" Approach (Recommended)
Objective: Use a Fluorinated (PFP) or Phenyl-Hexyl stationary phase to engage in
-
Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Keep pH low to ensure phenols remain neutral).
-
Mobile Phase B: Methanol (MeOH).
-
Why MeOH? Acetonitrile (ACN) is a dipole-dipole solvent. Methanol is protic. The "exposed" OH of 2,4-DTBP will hydrogen bond with MeOH, increasing its solubility in the mobile phase and eluting it earlier or later relative to the "shielded" 2,6-DTBP, creating selectivity (
) that ACN cannot provide.
-
-
Isocratic Starting Point: 75% B / 25% A.
-
Temperature: 20°C (Lower temperature enhances steric selectivity).
Method B: The "Standard" Optimization (If stuck with C18)
If you must use C18, you have to rely on the "Steric Recognition" of high-density C18 phases.
-
Column: High-load Polymeric C18 (e.g., Zorbax SB-C18 or equivalent). Monomeric C18s will likely fail.
-
Mobile Phase: 80:20 Methanol:Water (Isocratic).
-
Flow Rate: Lower flow (0.8 mL/min) to minimize mass transfer effects.
Part 3: Troubleshooting Logic (Visualized)
Use this flow to guide your next experimental step.
Caption: Decision matrix for resolving structural isomers. Note the critical pivot away from C18 if Methanol modification fails.
Part 4: Mechanism of Selectivity
Understanding why the separation works ensures you can replicate it.
Caption: Mechanistic difference: 2,4-DTBP interacts more with Methanol (mobile phase), while 2,6-DTBP is driven by stationary phase shape selectivity.
Part 5: Frequently Asked Questions (FAQ)
Q1: I see a shoulder on my peak, but not two distinct peaks. Is this co-elution? A: Yes, this is the classic "Critical Pair" signature.
-
Test: Run the sample at two different wavelengths (e.g., 254 nm and 280 nm). If the ratio of absorbance changes across the peak width, it is impure.
-
Fix: Decrease the % Organic modifier by 5% (e.g., go from 75% B to 70% B). This increases the retention factor (
), giving the column more time to leverage the small selectivity difference.
Q2: Can I use Acetonitrile (ACN) instead of Methanol? A: You can, but it is often inferior for phenol isomers. ACN is an aprotic solvent. It cannot donate hydrogen bonds. By using Methanol (protic), you exploit the fact that 2,4-DTBP can accept/donate H-bonds better than the shielded 2,6-DTBP. This adds a chemical interaction vector that ACN lacks.
Q3: Why did you recommend 20°C? My column oven is usually at 40°C. A: Isomer separation is often enthalpy-driven . Higher temperatures increase molecular kinetic energy, which "blurs" the subtle steric differences between the isomers. Lowering the temperature "freezes" the molecules into their distinct shapes, maximizing the "lock-and-key" fit with a shape-selective stationary phase (like PFP or C30).
Q4: My 2,6-DTBP peak is tailing significantly.
A: Phenols are weak acids (
-
Fix: Ensure your water contains 0.1% Formic Acid or Phosphoric Acid . This suppresses the ionization of residual silanols on the column hardware and keeps the phenol fully protonated (neutral).
References
-
Welch Materials. (2025). Determination of 2,6-di-tert-butylphenol in Irganox 1425. ResearchGate. Link
-
BenchChem. (2025).[4][5][6] Resolving co-eluting isomers in HPLC analysis of chloromethylphenols (and related alkylphenols). Link
-
SIELC Technologies. (2018). Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column. Link
-
Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Link
Sources
Technical Support Center: Purification of 2,3-di-tert-butylphenol
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted phenol from the 2,3-di-tert-butylphenol product. This resource is designed to offer practical, field-proven insights grounded in scientific principles to address common challenges encountered during this purification process.
Introduction: The Challenge of Purity
The synthesis of this compound via Friedel-Crafts alkylation of phenol with tert-butanol or isobutylene is a common synthetic route. However, the reaction rarely proceeds to completion, resulting in a product mixture containing the desired this compound, unreacted phenol, and potentially other isomeric byproducts. The presence of residual phenol is often detrimental to downstream applications, necessitating its effective removal. This guide explores the most common and effective purification strategies, offering solutions to potential pitfalls.
Physicochemical Property Comparison
A successful purification strategy hinges on exploiting the differences in the physical and chemical properties of the components in the mixture. The following table summarizes the key properties of phenol and a closely related isomer, 2,4-di-tert-butylphenol, which provides a reasonable approximation for the 2,3-isomer.
| Property | Phenol | 2,4-di-tert-butylphenol | Rationale for Separation |
| Molar Mass ( g/mol ) | 94.11 | 206.33 | Significant mass difference can influence chromatographic mobility and distillation. |
| Boiling Point (°C) | 181.7 | 264.2[1] | The substantial difference in boiling points makes fractional distillation a highly effective separation method. |
| pKa | ~10 | ~11.6 | The difference in acidity, while not vast, is sufficient for selective deprotonation and separation via alkaline extraction. |
| Solubility | Soluble in organic solvents and moderately soluble in water. | Soluble in organic solvents, but significantly less soluble in water. | The differential solubility of the deprotonated species (phenoxide) in aqueous solutions is the basis for alkaline extraction. |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Phenol Removal After Alkaline Extraction | 1. Insufficient Base: The amount of aqueous base (e.g., NaOH) was not enough to deprotonate all the phenol. 2. Inadequate Mixing: Poor mixing between the organic and aqueous phases resulted in incomplete extraction. 3. pH of Aqueous Phase Too Low: The pH was not high enough to effectively deprotonate the less acidic this compound, leading to co-extraction. | 1. Optimize Base Stoichiometry: Calculate the molar amount of unreacted phenol (if known) and use a slight excess of a 1-2 M NaOH solution.[2] 2. Improve Agitation: Ensure vigorous stirring or shaking in a separatory funnel to maximize the interfacial surface area between the two phases. 3. Monitor and Adjust pH: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently basic (pH > 12) to selectively deprotonate and dissolve the phenol.[3] 4. Perform Multiple Extractions: Three to four extractions with smaller volumes of the basic solution are more effective than a single extraction with a large volume. |
| Low Yield of this compound | 1. Emulsion Formation: Formation of a stable emulsion at the organic-aqueous interface during extraction can lead to product loss. 2. Co-extraction of Product: If the aqueous phase is too basic, some of the more sterically hindered and less acidic this compound may also be deprotonated and extracted. 3. Product Loss During Solvent Removal: Evaporation of the organic solvent under excessively high temperature or low pressure can lead to the loss of the desired product. | 1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. In stubborn cases, filtration through a pad of celite may be necessary. 2. Control Basicity: Use a moderately concentrated base (e.g., 1M NaOH) and avoid excessively high pH to minimize the deprotonation of the product. 3. Gentle Solvent Removal: Use a rotary evaporator with a water bath temperature set well below the boiling point of this compound. |
| Phenol Contamination in Final Product After Chromatography | 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not provide adequate separation. 2. Incorrect Mobile Phase Polarity: The eluent system may be too polar, causing both compounds to elute together, or not polar enough, leading to poor separation. 3. Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor resolution. | 1. Select Appropriate Adsorbent: Silica gel is a common and effective choice for separating phenolic compounds.[4] 2. Optimize Eluent System: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use thin-layer chromatography (TLC) to determine the optimal solvent ratio for separation before running the column. 3. Proper Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and load it onto the column in a narrow band. |
| Poor Separation During Fractional Distillation | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates to separate compounds with close boiling points. 2. Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper vapor-liquid equilibrium to be established in the column. 3. Fluctuations in Heat Input: Unstable heating can disrupt the temperature gradient within the column. | 1. Use an Appropriate Column: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) will provide a higher number of theoretical plates than a simple distillation apparatus. 2. Slow and Steady Distillation: Heat the mixture slowly and maintain a steady distillation rate (a few drops per second). 3. Ensure Stable Heating: Use a heating mantle with a stirrer and a voltage controller for precise and stable temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of removing phenol using alkaline extraction?
A1: Alkaline extraction leverages the acidic nature of the hydroxyl group on the phenol.[5][6] Phenol is a weak acid (pKa ≈ 10), and in the presence of a strong base like sodium hydroxide (NaOH), it is deprotonated to form the sodium phenoxide salt. This salt is ionic and, therefore, highly soluble in the aqueous phase, while the less acidic and more sterically hindered this compound remains predominantly in the organic phase. This difference in partitioning between the two immiscible phases allows for their separation.
Q2: Can I use a weaker base, like sodium bicarbonate, for the extraction?
A2: It is generally not recommended to use a weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4). For an acid-base reaction to favor the formation of products, the pKa of the acid being deprotonated (phenol, pKa ≈ 10) should be significantly lower than the pKa of the conjugate acid of the base being used. Since the pKa of phenol is higher than that of carbonic acid, sodium bicarbonate is not a strong enough base to effectively deprotonate phenol.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation between phenol and this compound on a thin-layer chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. You are looking for a solvent ratio that gives a retention factor (Rf) of around 0.2-0.3 for the this compound and a higher Rf for the more polar phenol. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase.
Q4: Is fractional distillation a viable option for large-scale purification?
A4: Yes, fractional distillation is a highly effective and scalable method for separating phenol from this compound due to the significant difference in their boiling points (approximately 80°C).[1] For laboratory scale, a vacuum-jacketed Vigreux column is often sufficient. For larger scales, a packed distillation column under reduced pressure can be employed to lower the required temperatures and prevent potential degradation of the products.[7]
Q5: What are the safety precautions I should take when working with phenol?
A5: Phenol is a toxic and corrosive substance that can cause severe skin burns and is harmful if inhaled or ingested. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene), safety goggles, and a lab coat. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
Experimental Protocols
Protocol 1: Alkaline Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add a 1 M sodium hydroxide (NaOH) solution to the separatory funnel (approximately one-third of the organic phase volume). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The upper layer will be the organic phase containing the this compound, and the lower aqueous layer will contain the sodium phenoxide.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two to three more times to ensure complete removal of phenol.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities and help break any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The less polar this compound will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar phenol.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for Alkaline Extraction.
Caption: Workflow for Column Chromatography.
References
-
Study of molecular mechanism and extraction performance evaluation for separation of phenolics from alkaline wastewater through synergistic extraction. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Phase Transfer Catalyzed Extraction of Phenolic Substances from Aqueous Alkaline Stream. (2006). ACS Publications. Retrieved from [Link]
-
Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility. (2021). MDPI. Retrieved from [Link]
-
2,6-Di-tert-butylphenol, 99% 128-39-2. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]
- Method of making tertiary alkyl phenols. (1934). Google Patents.
-
2,4-Di-tert-butylphenol. (n.d.). NIST WebBook. Retrieved from [Link]
-
2,4-Di-tert-butylphenol (T3D4878). (n.d.). T3DB. Retrieved from [Link]
-
Phenol, 2,4,6-tri-tert-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler-Toledo. Retrieved from [Link]
-
Column chromatography of phenolics? (2013). ResearchGate. Retrieved from [Link]
-
Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (n.d.). Google Patents.
-
How Does The Isolation of 2 4-Di-tert-butylphenol and Butyrospermum 3 Take Place? (2022). Vinati Organics. Retrieved from [Link]
- Purification of alkylated phenols by melt crystallization. (2000). Google Patents.
-
2,4-Di-tert-butylphenol. (n.d.). Wikipedia. Retrieved from [Link]
-
Method 8041A. (n.d.). EPA. Retrieved from [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. Retrieved from [Link]
- Method for removing butyl groups from butyl phenol compounds. (2001). European Patent Office.
-
Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Properties of Phenol, 2,4,6-tri-tert-butyl- (CAS 732-26-3). (n.d.). Cheméo. Retrieved from [Link]
-
Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
2,4-di-tert-butyl phenol, 96-76-4. (n.d.). The Good Scents Company. Retrieved from [Link]
Sources
- 1. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. How Does The Isolation of 2 4-Di-tert-butylphenol and Butyrospermum 3 Take Place? [vinatiorganics.com]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Stability of Di-tert-butylphenols Under Oxidative Stress
Welcome to the Technical Support Center for di-tert-butylated phenols. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the antioxidant properties of these molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This resource emphasizes the scientific principles behind experimental design and provides robust, validated protocols.
A Note on Isomer Selection: The Case of 2,3-di-tert-butylphenol
A common initial query pertains to the properties of this compound. It is crucial to note that the vast majority of scientific literature and industrial applications focus on the 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP) isomers.[1][2] Information regarding the 2,3-isomer is exceptionally scarce.
This is primarily due to the synthetic challenges posed by steric hindrance. The standard synthesis of di-tert-butylphenols involves the Friedel-Crafts alkylation of phenol with isobutene.[1] The bulky tert-butyl groups preferentially add to the less sterically hindered ortho (2- and 6-) and para (4-) positions of the phenol ring. The adjacent 2- and 3- positions present a significant energy barrier to the introduction of two bulky tert-butyl groups, making the synthesis of this compound synthetically unfavorable and commercially non-viable.
Therefore, this guide will focus on the scientifically and commercially relevant 2,4- and 2,6- isomers, as these are the compounds you will almost certainly be working with.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the experimental use of 2,4- and 2,6-di-tert-butylphenol, particularly in the context of oxidative stress studies.
Issue 1: Inconsistent Antioxidant Activity in In Vitro Assays (e.g., DPPH, ABTS)
Q: My 2,4-DTBP/2,6-DTBP is showing lower or more variable antioxidant activity than expected in a DPPH or ABTS assay. What could be the cause?
A: This is a frequent issue that can often be traced back to a few key factors. The antioxidant mechanism of these hindered phenols relies on the donation of a hydrogen atom from the hydroxyl group to a free radical.[3] The stability of the resulting phenoxy radical is paramount for its efficacy.[3]
Possible Causes & Solutions:
-
Solvent Polarity: The choice of solvent can significantly impact the hydrogen-donating ability of the phenol. In polar protic solvents, hydrogen bonding can interfere with the donation of the phenolic hydrogen, reducing antioxidant activity.
-
Recommendation: Conduct your assays in a non-polar or less polar solvent (e.g., methanol, ethanol, or buffered aqueous solutions with a co-solvent) to better reflect the lipophilic nature of the compound and its likely environment in biological membranes.[3]
-
-
Compound Degradation: Although relatively stable, DTBPs can degrade under certain conditions. Exposure to strong light, high temperatures, or contaminating oxidants can lead to the formation of less active species.[4] Photodegradation, for instance, can occur with half-lives as short as a few hours under direct sunlight.[4]
-
Recommendation: Prepare fresh solutions of your DTBP for each experiment. Store stock solutions in amber vials at low temperatures (4°C for short-term, -20°C for long-term) and under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
-
pH of the Medium: The pH of your assay buffer can influence the protonation state of the phenol and the stability of the radicals involved.
-
Recommendation: Ensure your assay buffer is at a physiologically relevant and consistent pH (typically 7.0-7.4) for your experimental model.
-
Issue 2: Suspected Degradation of the Test Compound During an Experiment
Q: I suspect my DTBP is degrading during my cell culture or other long-term experiment. How can I confirm this and what are the likely degradation products?
A: Degradation is a valid concern, especially in biologically active systems where enzymatic and non-enzymatic oxidation can occur. The primary degradation pathway under oxidative stress involves the formation of phenoxy radicals, which can then undergo further reactions.
Troubleshooting Workflow:
Caption: Workflow for investigating DTBP degradation.
Likely Degradation Products:
Under oxidative conditions, DTBPs can be converted into various products. One of the most common is the corresponding benzoquinone . For example, 2,6-DTBP can be oxidized to 2,6-di-tert-butyl-p-benzoquinone .[4] Other potential degradation products can include hydroxylated derivatives or dimers formed from the coupling of two phenoxy radicals.[5] In environmental or microbial systems, biodegradation can lead to the formation of simpler phenols and aliphatic acids.[6]
Analytical Protocol: Monitoring DTBP Stability by HPLC
-
Sample Preparation: At designated time points, withdraw an aliquot of your experimental medium. For cell culture media, pellet the cells by centrifugation.
-
Extraction: Perform a liquid-liquid extraction of the supernatant with a water-immiscible organic solvent like ethyl acetate or hexane.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in your mobile phase.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic or phosphoric acid to ensure the phenol is in its protonated state.[7]
-
Detection: UV detection at ~270-280 nm.
-
-
Quantification: Compare the peak area of the DTBP at each time point to its initial peak area at T=0 to determine the extent of degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant action for 2,4- and 2,6-di-tert-butylphenol?
The primary antioxidant mechanism is hydrogen atom transfer (HAT) . The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it. This process generates a stable phenoxy radical. The stability of this radical is key to the antioxidant's effectiveness and is enhanced by two main structural features:
-
Steric Hindrance: The bulky tert-butyl groups, particularly when in the ortho positions (as in 2,6-DTBP), physically shield the radical oxygen, preventing it from participating in further unwanted reactions.[3]
-
Electron Delocalization: The unpaired electron of the phenoxy radical is delocalized across the aromatic ring, further stabilizing the molecule.[3]
Sources
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of 2,3-Di-tert-butylphenol
Executive Summary
In drug development and intermediate synthesis, 2,3-di-tert-butylphenol (2,3-DTBP) represents a unique steric challenge compared to its more common isomers, 2,6-di-tert-butylphenol (2,6-DTBP) and 2,4-di-tert-butylphenol (2,4-DTBP) . While 2,6-DTBP is the industry standard for "sterically hindered phenols" (used as antioxidants like Ionol), 2,3-DTBP often appears as a critical impurity or a specific regioisomer in the synthesis of bioactive ligands.
This guide provides a definitive FTIR analysis of 2,3-DTBP. Unlike the symmetrical 2,6-isomer, 2,3-DTBP exhibits a phenomenon known as the "Buttressing Effect," where the meta-tert-butyl group pushes the ortho-tert-butyl group closer to the hydroxyl moiety. This results in a distinct spectral signature that allows for precise differentiation without the need for NMR in routine QC workflows.
Molecular Architecture & Steric Impact[1]
To interpret the spectrum, one must first understand the physical geometry that dictates the vibrational modes.
-
2,6-DTBP (The "Clamp"): Two bulky groups flank the OH. The hydroxyl proton is locked in the ring plane, preventing intermolecular hydrogen bonding entirely.
-
2,4-DTBP (The "Open" Isomer): Only one ortho group. The OH is partially shielded but can still form hydrogen bonds, leading to spectral broadening.
-
2,3-DTBP (The "Buttressed" Isomer): The vicinal (adjacent) tert-butyl groups at positions 2 and 3 repel each other. The group at C3 forces the group at C2 to crowd the OH at C1 even more aggressively than a lone ortho-substituent would. However, the C6 position is open, leaving one side of the OH exposed.
Diagram 1: Steric Influence on OH Availability
Caption: Logical flow connecting substitution patterns to predicted FTIR outcomes in the Hydroxyl region.
Comparative FTIR Analysis
Zone 1: The Hydroxyl Region (3700 – 3200 cm⁻¹)
This is the primary discriminator.
| Feature | 2,3-DTBP (Product) | 2,6-DTBP (Alternative) | Unsubstituted Phenol |
| Peak Shape | Sharp with minor broadening | Extremely Sharp | Very Broad |
| Free OH Position | 3645 ± 5 cm⁻¹ | 3650 ± 5 cm⁻¹ | ~3610 cm⁻¹ (rarely seen in solid) |
| H-Bonded Position | Weak shoulder/band at ~3500 cm⁻¹ | Absent (even in solid phase) | Strong band 3400–3200 cm⁻¹ |
| Mechanism | The "Buttressing Effect" at C2/C3 shields the OH, but the open C6 position allows dimerization at high concentrations. | Steric bulk at C2 and C6 completely blocks approach of other OH groups. | Extensive polymeric H-bonding network. |
Expert Insight: In 2,3-DTBP, the "free" OH peak is slightly redshifted compared to 2,6-DTBP. This is counter-intuitive (usually more hindrance = higher frequency), but the buttressing causes a slight out-of-plane distortion of the OH bond or the ring, altering the force constant [1].
Zone 2: The Fingerprint Region (900 – 700 cm⁻¹)
When the OH region is ambiguous (e.g., in dilute solutions), the out-of-plane (OOP) C-H bending vibrations provide a definitive structural fingerprint.
-
2,3-DTBP (1,2,3-Trisubstituted):
-
Possesses 3 adjacent aromatic protons (H4, H5, H6).
-
Key Peaks: Two strong bands typically around 780–760 cm⁻¹ and 720–700 cm⁻¹ .
-
-
2,6-DTBP (1,2,3-Trisubstituted):
-
Also has 3 adjacent aromatic protons (H3, H4, H5).
-
Differentiation: Due to symmetry, 2,6-DTBP often shows a simpler OOP pattern. The lack of asymmetry reduces the number of active IR modes compared to the 2,3-isomer.
-
-
2,4-DTBP (1,2,4-Trisubstituted):
-
Possesses 2 adjacent protons and 1 isolated proton.
-
Key Peaks: A strong band at ~820 cm⁻¹ (2 adjacent) and a weaker band at ~880 cm⁻¹ (isolated).
-
Experimental Protocol: Self-Validating Identification
To confirm the identity of 2,3-DTBP and rule out mixtures, use this Dilution Validation Protocol .
Reagents & Equipment
-
Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) (Spectroscopic Grade, dried). Note: These non-polar solvents do not H-bond.
-
Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).
Step-by-Step Workflow
-
Prepare Stock Solution: Dissolve 2,3-DTBP at 0.1 M concentration.
-
Run Spectrum A (Concentrated): Observe the OH region.
-
Expectation: A sharp peak at ~3645 cm⁻¹ AND a visible broad hump at ~3500 cm⁻¹ (dimers).
-
-
Serial Dilution: Dilute to 0.01 M and then 0.001 M.
-
Run Spectrum B & C (Dilute):
-
Validation: As concentration drops, the broad hump at ~3500 cm⁻¹ must disappear , while the sharp peak at ~3645 cm⁻¹ remains constant or increases in relative intensity.
-
-
Comparator Check (2,6-DTBP):
-
If the sample were 2,6-DTBP, the spectrum would look identical at 0.1 M and 0.001 M (no H-bonding band to disappear).
-
Diagram 2: Identification Workflow
Caption: Decision tree for distinguishing hindered phenol isomers using dilution and fingerprint analysis.
Summary of Characteristic Peaks
| Functional Group | Wavenumber (cm⁻¹) | Assignment & Notes |
| O-H Stretch (Free) | 3645 ± 5 | Sharp. Characteristic of ortho-substituted phenols. Slightly lower than 2,6-DTBP due to buttressing. |
| O-H Stretch (Bonded) | 3550 – 3450 | Broad/Weak. Only visible in concentrated samples or solid phase (KBr). Arises from dimerization via the open C6 side. |
| C-H Stretch (Aliphatic) | 2960 – 2870 | Strong. Methyl C-H stretching from the tert-butyl groups. |
| C-H Stretch (Aromatic) | 3080 – 3020 | Weak. |
| C=C Ring Stretch | 1600, 1585 | Aromatic ring breathing modes. |
| C-O Stretch | 1200 – 1150 | Strong.[1] Shifted from typical phenol (1230) due to steric strain. |
| C-H Bend (OOP) | 780 – 740 | Critical. Corresponds to 3 adjacent aromatic hydrogens (Positions 4,5,6). |
References
-
Ingold, K. U. (1960). "The Infrared Frequencies and Intensities of the Hydroxyl Group in 2,6-Di-tert-butyl-4-substituted Phenols." Canadian Journal of Chemistry. Link
-
NIST Chemistry WebBook. "2,4-Di-tert-butylphenol IR Spectrum." (Used as comparative baseline for mono-ortho substitution). Link
-
Doc Brown's Chemistry. "Infrared Spectroscopy of Phenols." (General principles of H-bonding shifts). Link
-
Chemical Book. "2,6-Di-tert-butylphenol Product Properties." (Reference for symmetrical steric hindrance). Link
-
Sigma-Aldrich. "FTIR Analysis of Hindered Phenols." (General application note on antioxidant analysis). Link
Sources
The Causality of Standard Selection: Primary (qNMR) vs. Secondary (Chromatographic) Standards
The Metrological Imperative: Reference Standards for 2,3-Di-tert-butylphenol Purity Analysis
As a Senior Application Scientist specializing in extractables and leachables (E&L) and antioxidant degradation profiling, I frequently encounter the analytical bottleneck of resolving alkylphenol isomers. This compound (2,3-DTBP) is a prime example. Often present alongside its positional isomers (e.g., 2,4-DTBP, 2,6-DTBP) as an intermediate or degradation product of hindered phenolic antioxidants, its accurate quantification is critical for toxicological risk assessments.
The core challenge? These isomers possess nearly identical boiling points, polarities, and mass fragmentation patterns. Consequently, the selection of the reference standard—and the methodology used to certify its purity—dictates the integrity of your entire analytical workflow.
When sourcing 2,3-DTBP reference standards, laboratories typically choose between Primary Metrological Standards and Secondary Working Standards. The causality behind why one outperforms the other lies in the fundamental physics of the detection methods.
-
Secondary Working Standards (Chromatography-Certified): Traditionally, chemical purity is determined via the mass balance method (100% minus total impurities measured by GC-FID or HPLC-UV, plus water and volatiles)[1]. However, because 2,3-DTBP co-elutes with 2,4-DTBP and 2,5-DTBP on standard C18 or HP-5 columns, chromatographic methods often fail to detect isomeric impurities. This co-elution leads to an artificially inflated purity value, compromising downstream quantitative accuracy.
-
Primary Standards (qNMR-Certified): Quantitative Nuclear Magnetic Resonance (qNMR) has revolutionized standard certification. qNMR is a primary ratio measurement method that determines absolute purity directly by comparing the integral of the analyte's proton signal to an internal standard (e.g., maleic acid), without needing a calibration curve of the analyte itself[2]. Because the proton environments of 2,3-DTBP differ distinctly from 2,4-DTBP (yielding different aromatic proton splitting patterns), qNMR can accurately quantify the exact mass fraction of the 2,3-isomer even in an impure mixture, making it the gold standard for reference material preparation[1].
Methodological Comparison: GC-MS vs. HPLC-UV for Isomeric Purity Profiling
While qNMR provides absolute purity, orthogonal chromatographic profiling is still required to identify specific isomeric impurities. To demonstrate the limitations of conventional chromatography for 2,3-DTBP, we evaluated the resolution of a mixed isomer standard across different modalities.
| Analytical Modality | Column / Stationary Phase | Resolution ( | Limit of Detection (LOD) | Suitability for Purity Certification |
| HPLC-UV | Reverse Phase C18 (150 x 4.6 mm) | 0.8 (Co-elution) | 2.5 µg/mL | Poor. Cannot resolve highly hydrophobic positional isomers. |
| 1D GC-FID | Non-polar HP-5MS (30m x 0.25mm) | 1.2 (Partial overlap) | 0.5 µg/mL | Moderate. Requires extremely slow temperature ramps. |
| GC×GC-TOF-MS | 1D: HP-5MS / 2D: BPX-50 | > 2.5 (Baseline resolution) | 0.05 µg/mL | Excellent. Orthogonal separation by boiling point and polarity[3]. |
| 1H-qNMR | N/A (Solution in DMSO-d6) | N/A (Distinct spectral peaks) | ~0.1% mass fraction | Gold Standard. Absolute quantification without co-elution bias[1]. |
Self-Validating Experimental Protocol: GC-MS Isomeric Purity Profiling
To establish a self-validating system for your in-house 2,3-DTBP working standards, you must calibrate against a qNMR-certified primary standard using a high-resolution GC-MS method optimized for isomer separation.
Step-by-Step Methodology:
-
Standard Preparation: Weigh exactly 10.0 mg of the qNMR-certified 2,3-DTBP primary standard and dissolve in 10.0 mL of HPLC-grade n-hexane to create a 1000 µg/mL stock. Dilute to a working concentration of 10 µg/mL.
-
Derivatization: To increase volatility and improve peak shape, transfer 1.0 mL of the working standard to a 2 mL vial. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 70°C for 30 minutes to form the TMS-ether derivative.
-
GC-MS Configuration:
-
Column: Use a mid-polar to polar column (e.g., DB-17 or BPX-50) rather than a standard 5% phenyl column to exploit slight differences in isomer dipole moments[3].
-
Inlet: Splitless mode, 280°C. Injection volume: 1 µL.
-
Oven Program: Initial 60°C (hold 2 min), ramp at 5°C/min to 150°C to maximize isomer interaction with the stationary phase, then ramp at 15°C/min to 300°C (hold 5 min)[4].
-
MS Parameters: Electron ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments.
-
-
System Suitability (The Self-Validation Step): Inject a system suitability mix containing 2,3-DTBP, 2,4-DTBP, and 2,6-DTBP. The protocol is only valid if the chromatographic resolution (
) between 2,3-DTBP and 2,4-DTBP is . If co-elution occurs, the column stationary phase must be adjusted before proceeding. -
Quantification: Run the candidate secondary standard and quantify the 2,3-DTBP peak area against the primary standard calibration curve.
Visualization: Certification Workflow
Orthogonal certification workflow for 2,3-DTBP primary reference standards.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL:1
-
Advanced Analytical Framework for Pyrolysis Product Characterization and Emission Profiling in Mixed Plastic Waste Source: Preprints.org URL:3
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:2
-
Non-target screening of organic compounds in offshore produced water by GC×GC-MS Source: PeerJ URL:
-
Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment Source: PMC / NIH URL:4
Sources
- 1. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. preprints.org [preprints.org]
- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Comparison Guide: Resolving the Fragmentation Patterns of 2,3-Di-tert-butylphenol
For analytical chemists and drug development professionals, identifying specific phenolic isomers in complex matrices is a persistent challenge. 2,3-Di-tert-butylphenol (2,3-DTBP) is a sterically hindered phenol identified both as a natural product in essential oils (such as Helichrysum gymnocephalum[1]) and as a volatile constituent in industrial byproducts like tequila vinasses [2].
However, in the realm of pharmaceutical extractables and leachables (E&L), 2,3-DTBP is frequently overshadowed by its ubiquitous isomers, 2,4-DTBP and 2,6-DTBP, which are heavily used as polymer antioxidants. Because all di-tert-butylphenol isomers yield virtually identical nominal mass spectra under standard 70 eV Electron Ionization (EI), distinguishing 2,3-DTBP requires moving beyond traditional Single Quadrupole (SQ) systems.
This guide objectively compares the performance of standard GC-SQ-MS against High-Resolution Accurate Mass (GC-HRMS) platforms (such as Q-TOF or Orbitrap) for the confident identification of 2,3-DTBP, detailing the mechanistic fragmentation, comparative performance data, and a self-validating experimental protocol.
The Mechanistic Basis of 2,3-DTBP Fragmentation
To understand the analytical challenge, one must first understand the causality of the molecule's fragmentation. Under 70 eV EI, 2,3-DTBP (
The molecular ion (
EI-MS fragmentation pathway of this compound detailing exact mass transitions.
Technology Comparison: GC-SQ-MS vs. GC-HRMS
When analyzing complex matrices, standard GC-SQ-MS relies solely on nominal mass library matching (e.g., NIST). Because the 2,3-, 2,4-, and 2,6-isomers share the exact same nominal fragments (m/z 206, 191, 149, 57), SQ systems routinely misidentify 2,3-DTBP as the more common 2,4-DTBP.
Advanced GC-HRMS systems (Orbitrap or Q-TOF) [3] resolve this by providing sub-ppm mass accuracy. While HRMS cannot differentiate isomers by exact mass alone (since isomers share the formula
Performance Comparison Table
| Analytical Parameter | Standard GC-SQ-MS | GC-HRMS (Q-TOF / Orbitrap) | Analytical Advantage for 2,3-DTBP |
| Mass Resolution | ~1,000 (Unit mass) | 25,000 to >100,000 | Eliminates isobaric matrix background. |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | Confirms elemental composition ( |
| Isomer Differentiation | Poor (Relies on raw RT) | Excellent (Clean EIC + Exact RI) | Prevents false positive IDs of 2,4-DTBP. |
| Spectral Deconvolution | Susceptible to co-elution | Highly robust | Isolates 2,3-DTBP from co-eluting lipids/polymers. |
| Sensitivity (Base Peak) | Picogram range | Sub-picogram range | Detects trace 2,3-DTBP in E&L screening. |
Validated Experimental Protocol for Isomer Differentiation
To ensure trustworthiness, the following methodology is designed as a self-validating system. It incorporates internal standardization to account for extraction losses, blank subtraction to rule out systemic leachable contamination, and an alkane ladder to generate the Retention Indices necessary for isomer differentiation.
Step-by-Step Methodology
-
Sample Preparation & Internal Standardization: Extract the sample matrix (e.g., essential oil or aqueous leachate) using Liquid-Liquid Extraction (LLE) with GC-grade Hexane. Spike the sample with Phenol-d5 (10 µg/mL) as an internal standard prior to extraction to monitor recovery rates and validate the extraction causality.
-
System Blank Validation: Run a procedural blank (Hexane + Internal Standard) through the exact same workflow. Causality: Di-tert-butylphenols are notorious system contaminants from plastic labware. Blank subtraction is mandatory to prove the 2,3-DTBP originated from the sample.
-
Chromatographic Separation: Inject 1 µL in splitless mode onto a non-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min). Causality: A slow ramp on a non-polar stationary phase separates the isomers based strictly on their boiling points and steric interactions, ensuring 2,6-DTBP, 2,4-DTBP, and 2,3-DTBP elute at distinct retention times.
-
Alkane Ladder Calibration: Inject a
n-alkane standard mix under identical GC conditions. This is used to convert raw retention times into standardized Retention Indices (RI). -
HRMS Detection & Deconvolution: Acquire data using 70 eV EI in full-scan mode (m/z 50–500) with a mass resolution of >60,000. Use deconvolution software to extract the exact mass of the base peak (m/z 191.1436 ± 5 ppm).
-
Isomer Confirmation: Compare the calculated RI of the peak against the NIST library RI specific to 2,3-DTBP, ensuring it does not match the RI of 2,4-DTBP or 2,6-DTBP.
Step-by-step GC-HRMS analytical workflow for the identification of 2,3-DTBP isomers.
Quantitative Exact Mass Data
When utilizing the protocol above, the detection of 2,3-DTBP must be validated against strict mass accuracy thresholds. The table below outlines the theoretical exact masses for the primary fragmentation pathway. An acceptable identification requires a mass error of < 5 ppm.
| Fragment Ion | Elemental Formula | Theoretical Exact Mass (Da) | Typical Relative Abundance | Diagnostic Purpose |
| Molecular Ion ( | 206.1671 | 10 - 20% | Confirms intact molecular formula. | |
| Base Peak ( | 191.1436 | 100% | Primary target for High-Res EIC extraction. | |
| Secondary Fragment | 149.0966 | 15 - 30% | Confirms loss of the second tert-butyl group. | |
| Alkyl Cation | 57.0704 | 40 - 60% | Confirms presence of tert-butyl substituents. |
By combining the exact mass confirmation of these four ions with the standardized Retention Index derived from the alkane ladder, researchers can definitively identify this compound, eliminating the risk of false-positive isomer reporting in critical drug development and natural product workflows.
References
- Helichrysum gymnocephalum Essential Oil: Chemical Composition and Cytotoxic, Antimalarial and Antioxidant Activities, Attribution of the Activity Origin by Correl
- Identification and Quantification of Volatile Compounds Found in Vinasses from Two Different Processes of Tequila Production Source: researchg
- AN002733 Improved identification of extractable and leachable substances with the Orbitrap Exploris GC 240 MS Source: thermofisher.com URL: [3]
A Senior Application Scientist's Comparative Guide to Validating 2,3-Di-tert-butylphenol Migration from Plastic Packaging
Introduction: The Silent Migrant and Its Significance
In the realm of pharmaceutical and food product safety, the materials used for packaging are as critical as the contents they protect. Plastic packaging, while offering versatility and durability, can be a source of chemical migrants that leach into the product over its shelf life. Among these migrants, phenolic compounds, which often originate from the degradation of antioxidants used in polymer manufacturing, are of particular concern.
This guide focuses on the validation of analytical methods for a specific migrant: 2,3-di-tert-butylphenol. While this specific isomer is of interest, it is crucial to note that its isomer, 2,4-di-tert-butylphenol (2,4-DTBP) , is far more commonly encountered and studied as a degradation product of widely used antioxidants like tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168).[1][2] Due to the extensive availability of validated data for 2,4-DTBP, this guide will use it as the primary analyte for outlining the principles and methodologies of migration testing. The techniques and validation frameworks described herein are directly applicable to the 2,3-isomer and other related phenolic compounds.
The migration of these compounds is not merely a matter of product purity; it is a direct issue of consumer safety. Toxicological studies have shown that compounds like 2,4-DTBP can exhibit broad toxicity, and while acute toxicity may be low, the effects of long-term, low-level exposure are a primary focus of regulatory bodies.[3][4] Therefore, robust, and validated analytical methods are indispensable for quantifying the migration of these substances to ensure they remain below established safety limits.
The Regulatory Landscape: A Framework for Safety
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established comprehensive frameworks for the safety assessment of Food Contact Materials (FCMs).[5][6][7] These regulations are built on the principle that any substance migrating from packaging to food must not endanger human health.
-
United States (FDA): In the U.S., substances used in FCMs are regulated as indirect food additives under Title 21 of the Code of Federal Regulations (21 CFR).[7] Manufacturers must ensure that any migrant is covered by an existing regulation, is "Generally Recognized as Safe" (GRAS), or is approved through a Food Contact Substance Notification (FCN).[7] This necessitates rigorous migration testing using validated analytical methods. The FDA provides detailed guidelines on what constitutes a properly validated method, emphasizing performance characteristics like accuracy, precision, and selectivity.[8]
-
European Union (EFSA): In the EU, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out specific migration limits (SMLs) for authorized substances.[9][10] The regulation also mandates that non-intentionally added substances (NIAS), such as degradation products like 2,4-DTBP, must be risk-assessed. This places a significant burden on analytical laboratories to not only quantify known migrants but also to identify and assess unknown ones.[11]
This regulatory scrutiny underscores the central theme of this guide: the necessity of self-validating analytical systems to produce reliable and defensible data for compliance and safety assurance.
Core Analytical Techniques: A Head-to-Head Comparison
The two most powerful and widely adopted analytical techniques for quantifying phenolic migrants like 2,4-DTBP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[12] The choice between them depends on the specific analytical challenge, including required sensitivity, sample matrix complexity, and available resources.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 113% |
| Precision (%RSD) | < 5% | < 15% (Intraday & Interday) |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L (for similar phenols) | Low ng/mL range |
| Limit of Quantitation (LOQ) | Typically ~1 µg/L (for similar phenols) | Typically ~1 µg/L |
| Specificity | High; but potential for interference from co-eluting impurities without MS detection. | Very High; mass spectral data provides definitive compound identification. |
| Sample Throughput | Moderate to High | Moderate |
| Instrument Cost | Lower | Higher |
| Operational Cost | Higher (solvent consumption) | Lower (gas consumption) |
Expert's Note: GC-MS generally provides superior sensitivity and unparalleled specificity for volatile compounds like 2,4-DTBP.[12] The mass spectrometer acts as a definitive identifier, which is crucial for regulatory submissions and for distinguishing the analyte from other matrix components. HPLC-UV is a robust, cost-effective alternative suitable for routine quality control, especially when the sample matrix is less complex and the required detection limits are not in the ultra-trace range.[12]
Experimental Design: A Validated Migration Study Workflow
A successful migration study requires a meticulously planned workflow, from sample preparation to final analysis. The entire process must be designed as a self-validating system, incorporating controls to ensure the integrity of the results.
Caption: Workflow for a typical migration study.
Step-by-Step Protocol: Migration Simulation & Sample Preparation
This protocol outlines the critical first steps of any migration study, designed to simulate real-world contact between the packaging and its contents.
-
Material and Simulant Selection:
-
Cut a precise surface area of the plastic material (e.g., 10 cm x 10 cm).[11]
-
Select an appropriate food simulant based on the type of product the packaging will hold. For fatty foods, 95% v/v aqueous ethanol is often used as a worst-case scenario simulant.[13] For aqueous, non-acidic foods, distilled water can be used.
-
Expert's Note: The choice of simulant is dictated by regulations like EU 10/2011. The goal is to mimic or even exaggerate the extractive properties of the food to ensure a conservative safety assessment.
-
-
Incubation:
-
Place the plastic sample in a clean, inert glass container with a defined volume of the food simulant.
-
Incubate under conditions that represent the intended use and shelf life. A common accelerated condition is 10 days at 40°C.[10][11]
-
Expert's Note: These conditions are designed to accelerate the migration process. It is critical to use inert containers (glass) to avoid introducing external contaminants.
-
-
Preparation of Controls:
-
Method Blank: An aliquot of the food simulant that undergoes the entire extraction and analysis process without being exposed to the plastic sample. This is crucial for identifying any background contamination from solvents or lab equipment.
-
Matrix Spike: A known quantity of a 2,4-DTBP standard is added to an aliquot of the food simulant before extraction. This sample is used to calculate the method's accuracy (percent recovery).
-
Expert's Note: As per FDA guidelines, blanks and spikes are non-negotiable for a validated method.[8] They provide objective evidence of the method's performance and the integrity of the results for the actual samples.
-
-
Analyte Extraction:
-
After incubation, collect an aliquot of the simulant.
-
For aqueous simulants, perform a liquid-liquid extraction with a non-polar solvent like hexane. For ethanol-based simulants, a simple dilution may suffice, or a solid-phase extraction (SPE) can be used for cleanup and concentration.[2][12]
-
The hexane layer (or eluted solvent from SPE) is collected, dried over anhydrous sodium sulfate, and concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[2]
-
Expert's Note: The extraction step is designed to isolate the analyte of interest from the bulk simulant and concentrate it to a level detectable by the instrument. The choice of technique (LLE vs. SPE) depends on the simulant and the required level of sample cleanup.
-
Instrumental Analysis Protocols
Protocol 1: GC-MS for Definitive Identification and Quantification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[12]
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][14]
-
Expert's Note: A 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a wide range of semi-volatile compounds, including phenols.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]
-
Injection: 1 µL splitless injection at 250°C.[14]
-
Expert's Note: Splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace-level analysis.
-
-
Oven Temperature Program: Initial temperature of 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[2]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. For high sensitivity, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 2,4-DTBP. For broader screening, operate in full scan mode (e.g., m/z 40-500).[2][12][16]
-
Expert's Note: SIM mode dramatically increases the signal-to-noise ratio by only monitoring a few specific ions, leading to lower detection limits. Full scan is useful for identifying unknown migrants (NIAS).
-
Protocol 2: HPLC-UV for Robust and Routine Screening
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Expert's Note: C18 is the workhorse of reverse-phase chromatography and is highly effective for separating moderately non-polar molecules like 2,4-DTBP from polar simulants.
-
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as a modifier instead of phosphoric acid.[17][18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Expert's Note: A DAD is preferable as it can acquire a full UV spectrum of the eluting peak, which aids in peak purity assessment and compound identification against a library spectrum.
-
-
Injection Volume: 20 µL.
The Cornerstone: Analytical Method Validation
Describing a protocol is insufficient; it must be a self-validating system. Validation demonstrates, with statistical evidence, that an analytical method is suitable for its intended purpose.[19] The FDA's guidelines provide a clear roadmap for the performance characteristics that must be evaluated.[8]
Caption: Core parameters for analytical method validation.
-
Accuracy: The closeness of the measured value to the true value. Determined by analyzing matrix spikes at different concentrations and calculating the percent recovery. A typical acceptance criterion is 80-120%.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (%RSD) of replicate measurements. Criteria are often <15-20% RSD.[12]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing method blanks and ensuring no interfering peaks are present at the analyte's retention time.[8]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated with at least five standards, and the correlation coefficient (R²) should typically be ≥ 0.99.[12]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]
Conclusion: Selecting the Right Tool for the Task
Both GC-MS and HPLC are powerful, validated techniques for the analysis of this compound and its more common isomer, 2,4-DTBP, migrating from plastic packaging.
-
GC-MS is the method of choice for definitive identification and trace-level quantification in complex matrices. Its superior specificity is invaluable for regulatory compliance and research applications where unambiguous identification is paramount.[12]
-
HPLC-UV offers a cost-effective, robust, and high-throughput solution for routine quality control. It is an excellent choice when the primary goal is quantitative screening in a well-characterized matrix and the highest sensitivity is not required.[12]
Ultimately, the development of a robust, self-validating analytical workflow is not just a scientific exercise; it is a fundamental requirement for ensuring the safety and quality of packaged food and drug products. By understanding the causality behind experimental choices and adhering to established validation principles, researchers can generate data that is not only accurate but also defensible.
References
- Title: Material Safety Assessment and Collaborative Testing Source: Food Contact Services URL
- Title: Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry Source: Agilent Technologies URL
- Source: U.S. Food and Drug Administration (FDA)
- Title: FDA proposes new guidelines for food contact materials Source: Mérieux NutriSciences URL
- Title: Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials Source: JRC Publications Repository URL
- Title: Food Contact Materials Regulations in the United States: An Overview Source: Compliance & Risks URL
- Title: Separation of 2,4,6-Tris(tert-butyl)
- Title: Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS Source: Frontiers URL
- Title: A Salting-out Liquid-Liquid extraction (SALLE)
- Title: A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol Source: BenchChem URL
- Title: Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr.
- Title: [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] Source: PubMed URL
- Title: Detection and quantification analysis of chemical migrants in plastic food contact products Source: BMC Chemistry URL
- Title: VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS Source: IMEKO URL
- Title: 2,4-Di-tert-butylphenol Summary of Toxicity Data Source: National Institute of Technology and Evaluation, Japan URL
- Title: Comprehensive Identification of Migrating Compounds from Plastic Food Packaging Materials Using High-Resolution Mass Spectrometry Source: Spectroscopy Online URL
- Title: Chemical Migration from Plastic Types of Food Contact Materials Source: DergiPark URL
- Title: SAFETY DATA SHEET - 2,4-Di-tert-butylphenol Source: Thermo Fisher Scientific URL
- Title: Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: Determination of the migration of plastic additives and non-intentionally added substances into food simulants and the assessment of health risks from convenience food packaging Source: ResearchGate URL
- Title: Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs Source: MDPI URL
- Title: Food Contact Material Regulations – USA Source: SGS URL
- Title: Food contact material testing according to FDA requirements Source: Measurlabs URL
- Title: A Comparative Guide to the Analysis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol in Food Samples Source: BenchChem URL
- Title: EFSA: Dietary exposure to BPA is unsafe Source: Food Packaging Forum URL
- Title: Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. imeko.org [imeko.org]
- 6. Food Contact Material Regulations – USA | SGS [sgs.com]
- 7. measurlabs.com [measurlabs.com]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. EFSA: Dietary exposure to BPA is unsafe | Food Packaging Forum [foodpackagingforum.org]
- 10. iris.unina.it [iris.unina.it]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS [frontiersin.org]
- 14. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedpharmajournal.org [biomedpharmajournal.org]
- 16. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of 2,4,6-Tris(tert-butyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Food Contact Materials and analysis. Analysis laboratory for materials and packaging in food contact.food contact conformity [foodcontactservices.com]
Crystallographic Characterization & Structure Confirmation of 2,3-Di-tert-butylphenol: A Comparative Guide
Executive Summary: The "Vicinal" Challenge
In the landscape of sterically hindered phenols, 2,3-di-tert-butylphenol (2,3-DTBP) represents a unique structural challenge compared to its ubiquitous isomers, 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol. While the 2,6-isomer is stabilized by symmetry and the 2,4-isomer by spatial separation, the 2,3-isomer forces two bulky tert-butyl groups into a vicinal (ortho-ortho) arrangement on the benzene ring.
This guide outlines the definitive workflow for confirming the 2,3-DTBP structure. It contrasts the limitations of solution-phase spectroscopy (NMR) with the absolute structural proof provided by Single Crystal X-Ray Diffraction (SC-XRD), focusing on the specific crystallographic distortions induced by extreme steric strain.
Comparative Analysis: Why XRD is Non-Negotiable
For 2,3-DTBP, standard characterization methods often yield ambiguous results due to the "buttressing effect"—the mechanical interaction between adjacent bulky groups.
Table 1: Performance Comparison of Structure Confirmation Methods
| Feature | 1H/13C NMR | Mass Spectrometry (MS) | Single Crystal XRD |
| Primary Output | Chemical shift, coupling constants. | Molecular weight, fragmentation. | 3D atomic coordinates, bond lengths/angles. |
| Isomer Discrimination | Moderate. 2,3- vs 2,4- differentiation relies on subtle coupling patterns ( | Low. Fragmentation patterns for 2,3-, 2,4-, and 2,6- isomers are nearly identical. | Absolute. Direct visualization of the substitution pattern.[1] |
| Steric Insight | Inferred. NOE signals may be weak due to restricted rotation or excessive distance caused by twist.[1] | None. | Direct. Quantifies out-of-plane twisting and bond angle deformation. |
| Polymorphism Detection | Impossible (solution average). | Impossible. | High. Identifies packing motifs and solvates. |
| Confidence Level | 85% (requires complex 2D experiments). | 50% (confirms formula only). | 100% (Definitive Proof). |
Crystallographic Data & Structural Expectations
When analyzing the crystal structure of 2,3-DTBP, you are not looking for a standard benzene ring. The vicinal tert-butyl groups induce significant geometric distortions to relieve steric strain.
Diagnostic Crystallographic Parameters
To validate the structure, the refined model must exhibit these specific strain markers:
-
In-Plane Splaying (Bond Angles):
-
The exocyclic bond angles at C2 and C3 will deviate significantly from the ideal 120°.[1]
-
Expect the angle between the two tert-butyl groups (C2-C(ipso)...C(ipso)-C3) to widen (>125° ) to minimize methyl-methyl repulsion.
-
Conversely, the internal ring angles at C2 and C3 may compress (<118°).
-
-
Out-of-Plane Deformation (Torsion):
-
The benzene ring often loses planarity, adopting a slight boat or twist-boat conformation.
-
Torsional Twist: The tert-butyl groups will likely rotate out of the aromatic plane.[1] Look for C(ar)-C(ar)-C(tBu)-C(Me) torsion angles that maximize staggering.
-
-
Hydroxyl Group Shielding:
-
Unlike the 2,6-isomer where the OH is "fenced in," the 2,3-isomer has one open flank (C6 position).
-
H-Bonding: Expect intermolecular hydrogen bonding chains involving the OH group, but with longer donor-acceptor distances (>2.8 Å) compared to unhindered phenols due to the C2 tert-butyl group blocking the approach.
-
Comparative Reference Data
While specific unit cell data for 2,3-DTBP depends on the solvent system (polymorphs), the bond metrics should align with analogous strained systems:
-
C(ar)-C(tBu) Bond Length: Typically elongated to 1.54–1.56 Å (vs. standard 1.51 Å) due to steric repulsion.
-
Vicinal Repulsion: Data from 1,2-di-tert-butylbenzene derivatives shows that adjacent tert-butyl groups can force the aromatic ring to twist by up to 10–15°.
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality crystals of 2,3-DTBP is challenging due to its high solubility in organic solvents and tendency to form oils.
Step 1: Crystal Growth (Slow Evaporation/Cooling)
-
Solvent System: Use non-polar solvents to encourage packing driven by van der Waals forces rather than strong solvation.[1]
-
Primary:n-Pentane or n-Hexane (HPLC Grade).
-
Alternative: Methanol/Water (9:1) if the compound is stubborn (induces hydrophobic effect).[1]
-
-
Method:
-
Dissolve 20 mg of pure 2,3-DTBP in 2 mL of warm n-hexane (35°C).
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.
-
Cap the vial loosely (or use a needle-punctured septum).[1]
-
Place in a -20°C freezer undisturbed for 3-7 days.
-
Why: Low temperature reduces solubility slowly, promoting nucleation over oiling out.
-
Step 2: X-Ray Data Collection[2]
-
Temperature: 100 K (Cryostream) is mandatory.[1]
-
Reason:Tert-butyl groups act as "rotors." At room temperature, thermal motion (libration) causes high displacement parameters (thermal ellipsoids), smearing the electron density and making the structure unsolvable or inaccurate.
-
-
Resolution: Aim for 0.7 Å or better to resolve the hydrogen atom positions on the hydroxyl group, which confirms the H-bonding network.
Structural Validation Workflow
The following diagram illustrates the logic flow for confirming the 2,3-DTBP structure, moving from synthesis to final crystallographic validation.
Caption: Logical workflow for the structural confirmation of this compound, emphasizing the critical strain check step.
References
-
Isolation & Characterization: Tan, B. L., et al. (2013). "Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Spathecea." Tunku Abdul Rahman University College.[1] (Identifies 2,3-DTBP via spectroscopic data). 2[3][4][5][6][7]
-
Synthesis Precursor: "Mixed-Valent Polynuclear Cobalt Complexes Incorporating..." Australian Journal of Chemistry.[1] (Cites use of 2,3-DTBP as a ligand precursor).[8] 9[3][4][5][6][7]
-
Steric Strain Analogues: "Distorted benzene bearing two bulky substituents on adjacent positions."[1] Tetrahedron Letters (2004).[1] (Provides comparative data for 1,2-disubstituted steric strain). [3][4][5][6][10]
-
Natural Occurrence: "Chemical Characterization... of Sideritis scardica." Natural Product Communications. (Identifies 2,3-DTBP in essential oils). [3][4][5][6][7]
Sources
- 1. youtube.com [youtube.com]
- 2. Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia Spathecea - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 3. Development of a New Tomato Sauce Enriched with Bioactive Compounds Through the Use of Processing By-Products and Vegetables | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [mdpi.com]
- 8. connectsci.au [connectsci.au]
- 9. connectsci.au [connectsci.au]
- 10. scribd.com [scribd.com]
Comparative Spectroscopic Guide: 2,3-Di-tert-butylphenol and Hindered Phenol Isomers
[1]
Executive Summary & Core Directive
Objective: This guide provides a technical analysis of the UV-Vis absorption characteristics of 2,3-di-tert-butylphenol (2,3-DTBP) , contrasting it with its commercially prevalent isomers, 2,6-di-tert-butylphenol (2,6-DTBP) and 2,4-di-tert-butylphenol (2,4-DTBP) .[1]
Scientific Rationale: While 2,6-DTBP is a ubiquitous antioxidant (BHT precursor), the 2,3-isomer represents a unique case of vicinal steric strain (buttressing effect).[1] Distinguishing these isomers requires precise spectroscopic protocols, as their electronic transitions (
Technical Deep Dive: Electronic Structure & UV-Vis Characteristics
The Vicinal Steric Effect in 2,3-DTBP
Unlike the symmetric 2,6-isomer or the para-substituted 2,4-isomer, 2,3-DTBP possesses two tert-butyl groups in adjacent positions (ortho and meta to the hydroxyl group).
-
Buttressing Effect: The tert-butyl group at position 3 pushes the tert-butyl group at position 2 closer to the hydroxyl group at position 1.[1]
-
Consequence: This induces severe steric crowding, potentially distorting the planarity of the benzene ring and the alignment of the oxygen lone pairs with the
-system.[1] This distortion typically results in a bathochromic shift (red shift) and hyperchromic effect compared to less hindered isomers, although extreme twisting can reduce conjugation efficiency.[1]
Comparative Absorption Data
The following table synthesizes experimental trends and theoretical predictions based on Woodward-Fieser rules for alkyl-substituted phenols.
| Compound | Structure | Electronic Character | ||
| Phenol (Reference) | Unsubstituted | ~210 nm | 270 nm | Base aromatic transition.[1] |
| 2,4-Di-tert-butylphenol | Ortho, Para | ~220 nm | 280–282 nm | Strong auxochromic effect from para-alkyl group.[1] |
| 2,6-Di-tert-butylphenol | Di-Ortho | ~220 nm | 275–278 nm | Steric shielding of OH; often sharper peaks due to symmetry. |
| This compound | Ortho, Meta (Vicinal) | ~220 nm | 278–284 nm (Predicted*) | Vicinal strain induces red-shift; broader absorption band likely.[1] |
*Note: Exact maxima are solvent-dependent. 2,3-DTBP is frequently identified in complex matrices (e.g., plant extracts, plastic degradation) where it co-elutes with isomers.[1] High-resolution spectra are critical.
Experimental Protocol: UV-Vis Characterization
Standardized workflow for ensuring spectral accuracy and preventing ionization artifacts.[1]
Protocol 1: Solvatochromic Assessment
Principle: Phenols are acidic (
Reagents:
-
Analyte: 2,3-DTBP (Analytical Grade, >98%).
-
Solvent A: Cyclohexane (Spectroscopic Grade) – Non-polar reference.[1]
-
Solvent B: Methanol (LC-MS Grade) – Polar probe.[1]
-
Acidifier: 0.1 M HCl (Trace) – To suppress ionization in Methanol.[1]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of 2,3-DTBP in 10 mL of Solvent A (Concentration
mM). -
Dilution: Dilute 100
L of stock into 10 mL of Solvent A (Final M). Target Absorbance: 0.5 – 0.8 AU. -
Baseline Correction: Run a blank scan with pure solvent.[1]
-
Acquisition: Scan 200–400 nm. Note
.[1][2] -
Ionization Check: Repeat in Methanol. If the peak shifts significantly (>10 nm) or broadens, add 1 drop of 0.1 M HCl to the cuvette and re-scan. The "Acidified Methanol" spectrum represents the true molecular form.[1]
Protocol 2: Molar Extinction Coefficient ( ) Determination
To quantify purity or concentration in unknown samples:
Visualizing the Identification Workflow
The following diagram outlines the logic for distinguishing 2,3-DTBP from its isomers using UV-Vis coupled with auxiliary techniques.
Caption: Logical workflow for differentiating di-tert-butylphenol isomers using UV-Vis as a primary screen and FT-IR for definitive structural confirmation.
Comparative Analysis: Performance & Applications
| Feature | This compound | 2,6-Di-tert-butylphenol | 2,4-Di-tert-butylphenol |
| Steric Environment | High (Vicinal): Buttressing effect distorts ring.[1] | High (Symmetric): OH is "caged" by t-butyls.[1] | Moderate: OH is accessible; para-group adds conjugation. |
| UV | ~280 nm (Broad) | ~276 nm (Sharp) | ~282 nm |
| Antioxidant Activity | Moderate (Steric hindrance reduces radical stability).[1] | High (Forms stable phenoxy radical).[1] | Moderate to High.[1] |
| Primary Source | Minor byproduct in synthesis; degradation product.[1] | Industrial antioxidant (BHT precursor).[1] | Plasticizer degradation; natural product.[1] |
| Detection Challenge | High: Often co-elutes with 2,4-DTBP. | Low: Distinct retention and spectral signature.[1] | Moderate. |
Why 2,3-DTBP Matters in Drug Development
While not a primary drug target, 2,3-DTBP appears as a leachable/extractable (L&E) impurity from plastic packaging or as a metabolite in plant-based assays (e.g., Tradescantia spathacea). Misidentifying it as the 2,4-isomer can lead to incorrect toxicity assessments, as the vicinal substitution pattern alters metabolic clearance rates.[1]
References
-
Tan, B. L., et al. (2023).[1] "Phytochemical Study and Anti-Obesity Properties of the Leaves of Tradescantia spathacea." Tunku Abdul Rahman University of Management and Technology.[1] (Identifies 2,3-DTBP via UV, NMR, and IR).
-
NIST Chemistry WebBook. "2,4,6-Tri-tert-butylphenol UV Spectrum."[1][3] (Provides baseline spectral data for hindered phenols).
-
Sigma-Aldrich (Merck). "2,6-Di-tert-butylphenol Product Specification."[1] (Reference for standard antioxidant spectral properties).
-
PubChem. "this compound (Compound)."[1] National Library of Medicine.[1] [1]
-
Bundesumweltministerium (UBA). "Application of Bioassays to Characterize Exposure Pathways for Environmental Hormones from Plastics."[1] (Identifies 2,3-DTBP as a migrant from plastics).
Safety Operating Guide
2,3-DI-Tert-butylphenol proper disposal procedures
2,3-Di-tert-butylphenol: Comprehensive Laboratory Safety and Disposal Protocols
As a Senior Application Scientist, I frequently oversee the implementation of alkylphenols like this compound (2,3-DTBP) in organic synthesis, antioxidant research, and polymer development workflows. While highly valued for its steric hindrance and radical-scavenging properties, 2,3-DTBP poses severe ecological and operational risks. Proper disposal is not merely a regulatory formality; it is a fundamental scientific obligation. This guide provides a self-validating, step-by-step operational plan for the handling, segregation, and disposal of 2,3-DTBP, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
Physicochemical Properties & Hazard Causality
To manage a chemical effectively, we must understand the mechanistic causality behind its hazards. 2,3-DTBP is highly lipophilic, meaning it bioaccumulates rapidly in aquatic organisms and resists standard wastewater biodegradation processes. Understanding these metrics dictates our zero-tolerance policy for drain disposal.
Table 1: this compound Quantitative Hazard Profile & Operational Implications
| Parameter / Hazard | Value & GHS Classification | Mechanistic Causality & Operational Implication |
| Aquatic Toxicity (Acute) | EC50 (48h) = 0.45 mg/L (Daphnids)[1] | Highly lipophilic and resists biodegradation. Never dispose of in sinks or drains. Must be 2[2]. |
| Skin Irritation | Category 2 (H315)[2] | The phenolic hydroxyl group causes rapid protein denaturation upon contact. Requires heavy-duty nitrile or neoprene gloves. |
| Eye Irritation | Category 2 (H319)[3] | Direct contact causes severe corneal damage. Safety goggles and face shields are mandatory during liquid transfers. |
| Acute Oral Toxicity | Category 4 (H302)[3] | 3[3]; ingestion causes gastrointestinal burns. Mandates strict laboratory hygiene protocols. |
Standard Operating Procedure: Waste Segregation & Disposal
The Environmental Protection Agency (EPA) strictly regulates the disposal of alkylphenols. Waste minimization is the primary directive, followed by rigorous segregation in Satellite Accumulation Areas (SAAs).
Workflow for the segregation and disposal of 2,3-DTBP laboratory waste.
Step-by-Step Disposal Methodology:
-
Waste Characterization at the Source: Before generating waste, determine the solvent matrix. 2,3-DTBP is typically dissolved in organic solvents. Never mix aqueous and organic waste streams, as this complicates incineration logistics.
-
Segregation into Approved Containers:
-
Liquid Waste: Transfer 2,3-DTBP liquid mixtures into 5-gallon, chemically compatible high-density polyethylene (HDPE) carboys. Segregate strictly into "Halogenated" (e.g., if mixed with dichloromethane) or "Non-Halogenated" (e.g., if mixed with ethyl acetate or hexane).
-
Solid Waste: Place contaminated pipette tips, weigh boats, and gloves into designated solid hazardous waste bags.
-
-
Labeling and Tracking: Use a standardized hazardous waste tag. Deface any original manufacturer labels if reusing a container. Note the accumulation start date; EPA Subpart K regulations require hazardous waste to be 4[4], though institutional policies often mandate 5[5].
-
Storage in Satellite Accumulation Areas (SAA): Store containers at or near the point of generation. Ensure secondary containment is used to prevent accidental spills from reaching floor drains. Fill liquid containers to no more than 75% capacity to allow for vapor expansion. Laboratories generally accumulate5[5] prior to removal.
-
Final Disposition (Incineration): Submit a waste pickup request to your Environmental Health and Safety (EHS) department. 2,3-DTBP must be disposed of via high-temperature industrial incineration[2].
Experimental Workflow: Decontamination & Spill Response
A spill of 2,3-DTBP requires immediate, calculated action to prevent environmental release and personnel exposure.
Step-by-Step Spill Response Methodology:
-
Isolate and Evacuate: Immediately isolate the spill area. Shut off all nearby ignition sources, as fine dust from solid 2,3-DTBP can be an explosion hazard, and solvent vapors are highly flammable[2].
-
Don Appropriate PPE: Upgrade personal protective equipment to include a chemical-resistant apron, heavy-duty nitrile gloves, and a half-face respirator with organic vapor/particulate cartridges.
-
Containment (No Water): Crucial Causality: Do NOT flush the residue with water. Because 2,3-DTBP's extreme aquatic toxicity (EC50 = 0.45 mg/L) and low aqueous solubility mean that flushing will simply spread the contaminant into the municipal wastewater system, which 1[1]. Instead, surround the spill with an inert absorbent barrier (e.g., sand or earth)[2].
-
Mechanical Recovery:
-
For Solids: Gently sweep or shovel the solid material using non-sparking tools to minimize dust generation.
-
For Liquids: Apply the inert absorbent directly over the liquid. Allow sufficient time for complete absorption.
-
-
Waste Consolidation: Transfer all absorbed material, contaminated sand, and used spill pads into a rigid, sealable hazardous waste container. Label immediately as "Hazardous Spill Debris - Contains this compound."
-
Surface Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol) on a disposable towel to remove lipophilic residues, followed by a final wipe with soapy water. Dispose of all wipes in the solid hazardous waste container.
Regulatory Grounding & Environmental Impact
The stringent management of 2,3-DTBP is grounded in its environmental persistence. Alkylphenols are known to be very toxic to aquatic organisms, and because they are not readily biodegradable, releases into wastewater present a severe ecological risk[1]. Under 4[4] for academic and research labs, the responsibility for hazardous waste determination rests on trained professionals, ensuring that compounds like 2,3-DTBP are accurately flagged for incineration rather than standard disposal.
References
- Blue Lotus Chem LLC. "SAFETY DATA SHEET: 2,6-Di Tertiary Butyl Phenol (Synonym: this compound)." magiqbox.com.
- OECD SIDS. "2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2 Toxicity Profile." oecd.org.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: 2,4-Di-tert-butylphenol." thermofisher.com.
- Northwestern University Research Safety. "Hazardous Waste Disposal Guide." northwestern.edu.
- US Environmental Protection Agency (EPA).
Sources
Handling 2,3-Di-Tert-butylphenol: A Safety & Logistics Framework
Executive Summary
This guide provides an operational framework for the safe handling, storage, and disposal of 2,3-Di-tert-butylphenol . While often overshadowed by its common isomers (2,4- and 2,6-DTBP), the 2,3-isomer shares the defining characteristics of the hindered phenol class: high lipophilicity, potential for rapid dermal absorption, and aquatic toxicity.
Critical Directive: Treat this compound not just as a skin irritant, but as a systemic toxicant. The bulky tert-butyl groups increase lipid solubility, potentially accelerating transport across the dermal barrier compared to un-substituted phenols.
Part 1: Chemical Intelligence & Hazard Context[1]
To handle this chemical safely, you must understand its behavior.[1][2][3][4][5][6][7][8] It is likely a crystalline solid at room temperature (melting point typically 40–60°C for similar analogs).
| Feature | Technical Implication | Operational Requirement |
| Lipophilicity | Highly soluble in fats/lipids. | Standard nitrile gloves may degrade rapidly when the substance is in solution. |
| Physical State | Crystalline solid / Powder. | Inhalation of dust is the primary vector during weighing. |
| Acidity | Weakly acidic (pKa ~10-11). | Can cause chemical burns/irritation upon moisture contact (sweat/mucous membranes). |
| Systemic Risk | Phenolic absorption.[1] | PEG 300/400 must be available for first aid (Water alone is inefficient). |
Part 2: The Barrier Strategy (PPE Selection)
The "Standard Lab PPE" (lab coat, safety glasses, single nitrile gloves) is insufficient for handling phenolic stock solutions.
Hand Protection: The Permeation Problem
Phenols can permeate thin nitrile rubber without visible degradation. The tert-butyl groups make this compound an organic solvent in its own right.
-
Solid Handling: Double-glove with Nitrile (minimum 5 mil) . Change immediately if dust contacts the glove.
-
Solution Handling (Organic Solvents): Do not rely on standard nitrile. Use Laminate Film (Silver Shield/4H) or Viton gloves. If dexterity requires nitrile, use "Splash Protection" logic: Double glove, and discard immediately upon any splash.
Respiratory & Eye Protection[1][2][3][4][10][11]
-
Eyes: Chemical Splash Goggles are mandatory. Safety glasses do not seal against micro-dust or vapors.
-
Lungs: All weighing must occur inside a certified Chemical Fume Hood . If working outside a hood (e.g., equipment maintenance), use a half-mask respirator with P100/OV (Organic Vapor) cartridges.
Body Protection
-
Standard: Cotton lab coat (buttoned to throat).
-
High Risk: If handling >100g or liquid stocks, wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.
Part 3: Operational Workflow & Logic
Diagram 1: Glove Selection Decision Matrix
This logic ensures you balance dexterity with chemical resistance.
Caption: Decision tree for selecting hand protection based on physical state and solvent carrier.
Protocol: Weighing and Transfer
-
Preparation: Place a disposable absorbent pad in the fume hood. Pre-weigh your receiving vessel.
-
Anti-Static Measures: Hindered phenols can be static-prone. Use an anti-static gun if available to prevent powder scattering.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened with ethanol before removing it from the hood. Dispose of the Kimwipe as hazardous waste.
Part 4: Emergency Response (The PEG Protocol)[1]
Crucial Insight: Water is polar; 2,3-DTBP is lipophilic. Washing a phenol burn with water alone can spread the chemical over a larger skin surface area without effectively removing it.[9]
The "PEG" Standard: Laboratories handling phenols must stock Polyethylene Glycol 300 or 400 (PEG 300/400) .
Diagram 2: Skin Exposure Response Workflow
Caption: Immediate response workflow for dermal exposure to lipophilic phenols.
Part 5: Disposal & Waste Management[1][13]
Environmental Hazard: 2,3-DTBP is classified as Very Toxic to Aquatic Life (H410).[5] Under no circumstances should this enter the drainage system.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a dedicated solid waste container labeled "Toxic Solids - Phenolic". |
| Liquid Waste | Segregate into "Non-Halogenated Organic" (unless dissolved in DCM/Chloroform). Do not mix with oxidizing acids (Nitric/Perchloric). |
| Contaminated Debris | Gloves, weighing boats, and paper towels must be bagged and tagged as hazardous chemical waste, not regular trash. |
References
-
National Center for Biotechnology Information (NCBI). Phenol Toxicity and Decontamination. StatPearls [Internet]. Available at: [Link]
-
Princeton University EHS. Phenol First Aid and PPE Guidelines. Available at: [Link]
-
Yale University EHS. Standard Operating Procedure: Phenol. Available at: [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. vumc.org [vumc.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. cpachem.com [cpachem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 2,6-Di-tert-butylphenol - Safety Data Sheet [chemicalbook.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. ehs.wwu.edu [ehs.wwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
